Product packaging for Timoprazole(Cat. No.:CAS No. 57237-97-5)

Timoprazole

Cat. No.: B035771
CAS No.: 57237-97-5
M. Wt: 257.31 g/mol
InChI Key: HBDKFZNDMVLSHM-UHFFFAOYSA-N
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Description

Timoprazole is a prominent benzimidazole derivative and a pioneering compound in the class of proton pump inhibitors (PPIs). It serves as a critical research tool for investigating the mechanisms of gastric acid secretion and the pathophysiology of acid-related disorders. Its primary mechanism of action involves the targeted, covalent inhibition of the H+/K+ ATPase (the proton pump) located in the parietal cells of the gastric mucosa. This irreversible inhibition effectively blocks the final step of acid production, providing a powerful model for studying gastric physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3OS B035771 Timoprazole CAS No. 57237-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57237-97-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)

InChI Key

HBDKFZNDMVLSHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Synonyms

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Timoprazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole, a pyridylmethylsulfinyl benzimidazole (B57391), holds a significant place in the history of gastroenterology as the lead compound that paved the way for the development of the revolutionary class of drugs known as proton pump inhibitors (PPIs).[1][2] Synthesized in 1975, its potent antisecretory activity, coupled with a simple chemical structure, made it a focal point of research for pharmaceutical companies, notably Astra Hässle (now AstraZeneca) and Takeda.[3][4] Although its own development was halted due to toxicological concerns, the insights gained from this compound were instrumental in the subsequent discovery and success of blockbuster drugs like omeprazole (B731). This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound.

Historical Development

The journey to this compound began in the late 1960s and early 1970s with a concerted effort to find more effective treatments for acid-related gastrointestinal disorders.[5] Initial research focused on various chemical scaffolds, with attention eventually turning to substituted benzimidazoles. In 1975, researchers at Astra Hässle synthesized this compound and discovered its remarkable ability to inhibit gastric acid secretion, irrespective of the stimulus.[3] This was a significant breakthrough, as it suggested a mechanism of action that targeted a final, common pathway in acid production.

However, long-term toxicological studies revealed that this compound caused enlargement of the thyroid gland and atrophy of the thymus gland, precluding its further clinical development.[2] Despite this setback, the discovery of this compound was a pivotal moment. It established the pyridylmethylsulfinyl benzimidazole backbone as a viable pharmacophore for inhibiting acid secretion and spurred further research to modify the structure to enhance safety and efficacy. This led to the synthesis of omeprazole in 1979, which retained the potent antisecretory activity of this compound but without the associated toxicity.[2]

Chemical Synthesis

The synthesis of this compound is a two-step process that involves the formation of a thioether intermediate followed by its oxidation to the corresponding sulfoxide.

Step 1: Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

The precursor to this compound is synthesized by the condensation of 2-mercaptobenzimidazole (B194830) with 2-(chloromethyl)pyridine.

  • Experimental Protocol:

    • Formation of 2-Mercaptobenzimidazole: 1,2-Phenylenediamine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol, under reflux conditions for 8 hours. This reaction yields 2-mercaptobenzimidazole.

    • Alkylation: The resulting 2-mercaptobenzimidazole is then subjected to nucleophilic substitution with 2-(chloromethyl)pyridine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) for approximately 12 hours.

    • Purification: The crude product is purified by silica (B1680970) gel chromatography to yield 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.

Step 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the thioether to the sulfoxide, this compound.

  • Experimental Protocol: While a specific, detailed protocol for the oxidation of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole to this compound is not readily available in the public literature, the general method for this transformation in the synthesis of related proton pump inhibitors involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction is typically carried out at a controlled temperature to prevent over-oxidation to the sulfone.

Diagram of the Synthetic Pathway of this compound

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 1_2_Phenylenediamine 1,2-Phenylenediamine CS2_KOH CS2, KOH, Ethanol, Reflux 1_2_Phenylenediamine->CS2_KOH 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole CS2_KOH->2_Mercaptobenzimidazole 2_Chloromethylpyridine 2-(chloromethyl)pyridine, DMF, 80°C 2_Mercaptobenzimidazole->2_Chloromethylpyridine Thioether 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole 2_Chloromethylpyridine->Thioether Oxidation Oxidizing Agent (e.g., m-CPBA) Thioether->Oxidation This compound This compound Oxidation->this compound

Caption: Synthetic pathway of this compound.

Mechanism of Action

This compound, like all proton pump inhibitors, is a prodrug that requires activation in an acidic environment.[3] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.

  • Experimental Protocol for H+/K+-ATPase Inhibition Assay:

    • Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) in the form of microsomal vesicles.

    • Assay Conditions: The assay is performed in a buffer at a slightly acidic pH to facilitate the activation of the prodrug. The reaction mixture contains the H+/K+-ATPase vesicles, ATP as the substrate, and varying concentrations of the inhibitor (this compound).

    • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method.

    • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

While the specific IC50 value for this compound is not widely reported, comparative studies with other PPIs provide context for its potency.

The activation of this compound begins with its accumulation in the acidic secretory canaliculi of the parietal cells. Here, the acidic environment catalyzes a series of rearrangements, converting this compound into a reactive sulfenamide (B3320178) intermediate. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a disulfide bond. This irreversible binding inactivates the enzyme, thus inhibiting the pumping of protons into the gastric lumen. Although the specific cysteine residues that this compound binds to have not been definitively identified in the available literature, it is presumed to be similar to other PPIs which are known to bind to cysteine residues such as Cys813 and Cys822.

Signaling Pathway of this compound's Mechanism of Action

G cluster_0 Parietal Cell Timoprazole_prodrug This compound (Prodrug) Acidic_Canaliculus Acidic Secretory Canaliculus (H+) Timoprazole_prodrug->Acidic_Canaliculus Activated_this compound Activated this compound (Sulfenamide) Acidic_Canaliculus->Activated_this compound H_K_ATPase H+/K+-ATPase (Proton Pump) Activated_this compound->H_K_ATPase Covalent Binding to Cysteine Residues Inactivated_Pump Inactivated H+/K+-ATPase H_K_ATPase->Inactivated_Pump H_ion H+ H_K_ATPase->H_ion Inhibition Inhibition of Acid Secretion Inactivated_Pump->Inhibition Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->H_K_ATPase

Caption: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for this compound is scarce due to its early discontinuation, some key in vivo data from studies in rats is available.

ParameterValueSpeciesReference
Antisecretory ED50~12 mg/kgRat[6]
Cytoprotective ED501-3 mg/kgRat[6]
  • Experimental Protocol for Measuring Gastric Acid Secretion (Pylorus Ligation Method in Rats):

    • Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with free access to water to ensure an empty stomach.

    • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent the passage of gastric contents into the intestine.

    • Drug Administration: The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally.

    • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

    • Analysis: The volume of gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

Conclusion

This compound stands as a testament to the often-iterative process of drug discovery. Although it never reached the market, its discovery was a watershed moment that validated the H+/K+-ATPase as a druggable target and provided the chemical scaffold for the development of the highly successful class of proton pump inhibitors. The study of this compound's synthesis and mechanism of action offers valuable insights for medicinal chemists and pharmacologists in the ongoing quest for novel therapeutics for acid-related disorders. Its story underscores the importance of lead compound identification and optimization in the journey from a scientific finding to a life-changing medicine.

References

Timoprazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole is a substituted benzimidazole (B57391) that belongs to the class of proton pump inhibitors (PPIs), a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production. Although never commercialized, this compound is a significant compound in medicinal chemistry as it forms the structural backbone for the widely used PPIs, including omeprazole (B731) and lansoprazole.[1][2] Its simple chemical structure coupled with high anti-secretory activity has made it a subject of considerable interest in the study and development of anti-ulcer agents.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole, is a chiral molecule that exists as a racemic mixture.[4] Its core structure consists of a benzimidazole ring system linked to a pyridine (B92270) ring through a methylsulfinyl group.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole[4]
Chemical FormulaC₁₃H₁₁N₃OS[4]
Molar Mass257.31 g·mol⁻¹[4]
CAS Number57237-97-5[4]

Table 2: Physicochemical Properties of this compound and Related Proton Pump Inhibitors

PropertyThis compound (Predicted/Comparative)Omeprazole (Experimental)Lansoprazole (Experimental)Pantoprazole (Experimental)
Melting Point (°C) 160-170 (estimated)156178-182 (decomposes)[5]139-140 (decomposes)
Boiling Point (°C) >400 (predicted)---
pKa (pyridine) ~4.0[2][6]4.063.833.83
pKa (benzimidazole) ~1.0[6]0.790.620.11
logP 1.6-2.8 (estimated for PPIs)[7]2.231.90.5
Water Solubility Very slightly soluble[7]Poorly solublePoorly solublePoorly soluble

Mechanism of Action: Proton Pump Inhibition

This compound exerts its acid-suppressing effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, an enzyme system located on the secretory surface of parietal cells that is responsible for the final step in gastric acid secretion.[8]

This compound is a prodrug that requires activation in an acidic environment.[6] In the acidic canaliculus of the parietal cell, this compound undergoes a proton-catalyzed transformation into a reactive tetracyclic sulfenamide.[9] This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, forming a disulfide bond.[9][10] This covalent modification inactivates the enzyme, thereby inhibiting the transport of H⁺ ions into the gastric lumen.[11]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Timoprazole_Mechanism cluster_parietal_cell Parietal Cell cluster_acidic_canaliculus Acidic Canaliculus (pH ~1) cluster_proton_pump H+/K+-ATPase (Proton Pump) Timoprazole_inactive This compound (Inactive Prodrug) Protonation1 First Protonation (Pyridine Nitrogen) Timoprazole_inactive->Protonation1 Accumulation in acidic environment Protonation2 Second Protonation (Benzimidazole Nitrogen) Protonation1->Protonation2 Rearrangement Intramolecular Rearrangement Protonation2->Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Rearrangement->Sulfenamide Covalent_Binding Covalent Disulfide Bond Formation (with Cysteine Residues, e.g., Cys813, Cys822) Sulfenamide->Covalent_Binding ProtonPump_active Active H+/K+-ATPase ProtonPump_active->Covalent_Binding ProtonPump_inactive Inactive H+/K+-ATPase Covalent_Binding->ProtonPump_inactive Inhibition of H+ secretion

Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and in vitro evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the formation of the thioether precursor followed by its oxidation to the sulfoxide (B87167).

Step 1: Synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

  • Materials: 2-mercaptobenzimidazole (B194830), 2-(chloromethyl)pyridine (B1213738) hydrochloride, sodium hydroxide (B78521), ethanol (B145695).

  • Procedure: a. Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in ethanol (50 mL). b. To this solution, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, pour the reaction mixture into ice-cold water (100 mL). f. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain pure 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.

Step 2: Oxidation to this compound

  • Materials: 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758).

  • Procedure: a. Dissolve 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (2.41 g, 10 mmol) in dichloromethane (50 mL). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of m-CPBA (70-75%, 2.4 g, ~10 mmol) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 2 hours. e. Monitor the reaction by TLC. f. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). g. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield this compound.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and determine the retention time and peak area for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of this compound in the chosen deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: KBr pellet method.

  • Procedure:

    • Mix a small amount of this compound with dry KBr powder.

    • Press the mixture into a thin pellet.

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, S=O).

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the H⁺/K⁺-ATPase enzyme.

  • Preparation of H⁺/K⁺-ATPase-enriched microsomes: a. Obtain fresh porcine or rabbit gastric mucosa. b. Homogenize the tissue in a buffered sucrose (B13894) solution. c. Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase. d. Resuspend the final pellet in a suitable buffer and determine the protein concentration.

  • ATPase Activity Assay: a. Pre-incubate the microsomal preparation with varying concentrations of this compound at 37 °C in a buffer containing Mg²⁺. b. Initiate the enzymatic reaction by adding ATP. c. After a defined incubation period, stop the reaction by adding an acid solution. d. Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method). e. The enzyme activity is proportional to the amount of Pi released. f. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of this compound.

Timoprazole_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Start Starting Materials (2-mercaptobenzimidazole, 2-(chloromethyl)pyridine HCl) Step1 Step 1: Thioether Formation Start->Step1 Thioether 2-((pyridin-2-ylmethyl)thio) -1H-benzo[d]imidazole Step1->Thioether Step2 Step 2: Oxidation Thioether->Step2 This compound This compound Step2->this compound HPLC HPLC Analysis (Purity & Quantification) This compound->HPLC NMR NMR Spectroscopy (Structure Elucidation) This compound->NMR FTIR FT-IR Spectroscopy (Functional Group ID) This compound->FTIR Assay H+/K+-ATPase Inhibition Assay This compound->Assay IC50 IC50 Determination Assay->IC50

Experimental workflow for this compound.

Conclusion

This compound, as the foundational structure for a generation of highly successful proton pump inhibitors, holds a significant place in the history of gastrointestinal pharmacology. Its mechanism of action, involving acid-catalyzed activation and irreversible inhibition of the H⁺/K⁺-ATPase, has been a cornerstone for the development of drugs treating acid-related disorders. This technical guide provides a comprehensive resource for researchers and scientists, detailing its chemical properties and offering a foundation for its synthesis and in vitro evaluation. Further investigation into the specific interactions of this compound with the proton pump and its potential for modification could continue to inspire the development of new and improved therapeutic agents.

References

Early Investigations into the Antisecretory Properties of Timoprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational studies on the antisecretory effects of timoprazole, a pioneering compound in the class of proton pump inhibitors (PPIs). This compound, a substituted pyridylmethylsulfinyl benzimidazole, was instrumental in the development of subsequent, more potent anti-ulcer agents by demonstrating the therapeutic potential of targeting the final step of gastric acid secretion.[1] This document provides a detailed overview of the experimental methodologies employed in early in vivo studies, a compilation of the quantitative data generated, and a visualization of the underlying physiological pathways and experimental procedures.

Mechanism of Action: Inhibition of the Gastric H+,K+-ATPase

This compound exerts its antisecretory effect by irreversibly inhibiting the H+,K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[2][3] This enzyme is the final common pathway for the secretion of hydrogen ions (protons) into the gastric lumen, a process that is stimulated by various secretagogues such as histamine (B1213489), acetylcholine, and gastrin.

As a prodrug, this compound is a weak base that, after absorption into the systemic circulation, selectively accumulates in the acidic environment of the parietal cell canaliculi.[1] In this acidic milieu, this compound undergoes a molecular rearrangement to its active form, a sulfenamide (B3320178) cation. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, thereby inactivating the enzyme and preventing the transport of H+ ions in exchange for K+ ions.[1] This targeted and irreversible inhibition leads to a profound and sustained reduction in gastric acid secretion, irrespective of the initial stimulus.[1]

This compound Mechanism of Action cluster_ParietalCell Parietal Cell cluster_Canaliculus Secretory Canaliculus (Acidic) Timoprazole_blood This compound (in blood) Timoprazole_cytoplasm This compound (cytoplasm) Timoprazole_blood->Timoprazole_cytoplasm Diffusion Timoprazole_canaliculus This compound (canaliculus) Timoprazole_cytoplasm->Timoprazole_canaliculus Accumulation Active_this compound Sulfenamide (Active Form) Timoprazole_canaliculus->Active_this compound Acid-catalyzed activation ProtonPump H+,K+-ATPase (Proton Pump) Active_this compound->ProtonPump Covalent Bonding (Inhibition) H_out H+ (to lumen) ProtonPump->H_out Pumps K_in K+ (from lumen) K_in->ProtonPump Exchanges

Mechanism of this compound Action on the Parietal Cell Proton Pump.

Experimental Protocols for In Vivo Antisecretory Studies

Early investigations into this compound's efficacy relied on various animal models to simulate human gastric acid secretion. The following are detailed protocols for the key experimental setups used in these foundational studies.

Pylorus-Ligated Rat Model

This acute model was widely used to assess the antisecretory activity of compounds by measuring the accumulation of gastric secretions following the ligation of the pyloric sphincter.

  • Animal Preparation: Male Wistar rats, typically weighing between 150-200g, were fasted for 24 hours prior to the experiment, with free access to water to ensure an empty stomach but prevent dehydration.

  • Drug Administration: this compound or a vehicle control was administered, commonly through oral gavage or subcutaneous injection, 30 to 60 minutes before the surgical procedure.

  • Surgical Procedure:

    • The rats were anesthetized using a suitable anesthetic agent (e.g., ether or ketamine).

    • A midline incision was made in the abdomen to expose the stomach.

    • The pyloric sphincter, the junction between the stomach and the small intestine, was carefully ligated with a silk suture, ensuring that the blood supply was not occluded.

    • The abdominal wall was then closed with sutures.

  • Sample Collection and Analysis:

    • The animals were deprived of food and water for a predetermined period, typically 4 to 19 hours, after the surgery.

    • Following this period, the rats were euthanized.

    • The esophagus was clamped, and the stomach was carefully excised.

    • The gastric contents were collected into a graduated centrifuge tube to measure the total volume.

    • The collected gastric juice was then centrifuged, and the supernatant was analyzed to determine its pH and to quantify the free and total acidity by titration with 0.01 N NaOH.

Lumen-Perfused Stomach in Anesthetized Rat

This model allows for the continuous measurement of gastric acid secretion in response to various stimuli and inhibitors.

  • Animal Preparation: Male Wistar rats (250-350g) were fasted overnight but allowed free access to water. Anesthesia was induced and maintained with urethane.

  • Surgical Procedure:

    • A tracheotomy was performed to ensure a clear airway.

    • The jugular vein was cannulated for the intravenous administration of secretagogues and test compounds.

    • The esophagus was cannulated at the throat, and a double-lumen catheter was inserted into the stomach. One lumen served as the inflow for the perfusion fluid, and the other as the outflow.

    • The stomach was gently flushed to remove any residual contents.

  • Perfusion and Measurement:

    • The stomach was continuously perfused with a saline solution at a constant rate (e.g., 1 ml/min).

    • The perfusate exiting the stomach was collected, and its pH was continuously monitored using a pH electrode.

    • Acid secretion was stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

    • Once a stable baseline of stimulated acid secretion was achieved, this compound was administered intravenously, and the change in the pH of the perfusate was recorded over time to determine the inhibitory effect.

Chronic Gastric Fistula Cat Model

This model allows for repeated studies in conscious animals, providing a more physiological assessment of gastric function.

  • Animal Preparation: Adult cats were used for this chronic model.

  • Surgical Procedure:

    • Under general anesthesia and sterile surgical conditions, a midline laparotomy was performed to expose the stomach.

    • A small incision was made in the wall of the stomach.

    • A specialized cannula, often made of stainless steel or a durable polymer, was inserted into the stomach through the incision.

    • The stomach wall was sutured around the cannula in a manner that created a leak-proof seal.

    • The cannula was then externalized through a small incision in the abdominal wall and secured in place.

    • The abdominal incision was closed in layers.

  • Post-Operative Care and Experimental Use:

    • The animals were allowed to recover fully from the surgery, which could take several weeks.

    • For experiments, the cats were fasted, and the fistula was opened to allow for the collection of gastric juice.

    • Basal acid secretion was measured, followed by the administration of a secretagogue (e.g., histamine) to stimulate acid output.

    • This compound was then administered (intravenously or orally), and gastric juice samples were collected at regular intervals to determine the volume, pH, and acid concentration, allowing for the assessment of the drug's antisecretory effect and duration of action in a conscious state.

Quantitative Data on Antisecretory Effects

The following tables summarize the key quantitative findings from early studies on this compound's antisecretory efficacy in rats.

Parameter Route of Administration ED50 Value (mg/kg) Reference
Antisecretory EffectOral~12[2][3]
Antisecretory EffectSubcutaneous10[2][3]
Cytoprotective EffectOral1 - 3[2][3]

Table 1: ED50 Values for this compound in Rats

Compound Animal Model Relative Potency Reference
This compoundRatBaselineN/A
OmeprazoleRatMore potent than this compound[4]
LansoprazoleRatMore potent than this compoundN/A

Table 2: Comparative Potency of this compound and its Derivatives

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vivo experiments designed to measure the antisecretory effects of compounds like this compound.

Experimental Workflow for Antisecretory Studies cluster_Preparation Preparation Phase cluster_Procedure Experimental Procedure cluster_Analysis Analysis Phase Animal_Fasting Animal Fasting Anesthesia Anesthesia Animal_Fasting->Anesthesia Drug_Admin This compound/Vehicle Administration Anesthesia->Drug_Admin Surgical_Model Surgical Model (e.g., Pylorus Ligation, Perfusion) Drug_Admin->Surgical_Model Stimulation Stimulation of Acid Secretion (e.g., Histamine, Pentagastrin) Surgical_Model->Stimulation Sample_Collection Collection of Gastric Juice Stimulation->Sample_Collection Measurement Measurement of Volume, pH, and Acidity Sample_Collection->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

General Workflow for In Vivo Antisecretory Drug Studies.

Conclusion

The early studies on this compound were pivotal in establishing the viability of the proton pump as a therapeutic target for acid-related disorders. The experimental models and quantitative data from this initial research paved the way for the development of a new class of highly effective antisecretory drugs. This technical guide provides a comprehensive overview of these foundational investigations, offering valuable insights for researchers and professionals in the field of drug development.

References

The Pivotal Role of Timoprazole in the Genesis of Proton Pump Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders. This technical guide delves into the foundational role of timoprazole, a pioneering yet unmarketed compound, in the development of this blockbuster class of drugs. We will explore its discovery, mechanism of action, the pivotal structure-activity relationships that guided its evolution into the first clinically successful PPI, omeprazole (B731), and the experimental methodologies that underpinned this transformative journey in medicinal chemistry.

The Discovery of a Novel Antisecretory Agent: this compound

In the late 1970s, researchers seeking novel treatments for peptic ulcer disease identified a pyridylmethylsulfinyl benzimidazole (B57391) derivative, later named this compound, which exhibited potent gastric acid antisecretory effects.[1][2] Unlike previous agents like H2 receptor antagonists, this compound was found to inhibit the final step in the acid secretion pathway, the H+/K+-ATPase, or "proton pump," located in the secretory membranes of parietal cells.[3][4] This discovery marked a paradigm shift in the approach to controlling gastric acidity.

This compound's simple chemical structure and high antisecretory activity made it an object of intense scientific interest.[2] However, preclinical toxicology studies revealed a significant drawback: this compound was found to cause enlargement of the thyroid gland due to the inhibition of iodine uptake.[5] This adverse effect precluded its clinical development but critically, did not halt the research program. Instead, it spurred a focused effort to modify the this compound structure to eliminate this off-target toxicity while preserving its potent antisecretory properties.

Mechanism of Action: An Acid-Activated Prodrug

This compound and its successors are prodrugs, meaning they are administered in an inactive form and require activation at their site of action.[1][6] This targeted activation is a key feature of their efficacy and safety profile. The process unfolds as follows:

  • Systemic Absorption and Distribution: After oral administration and absorption in the intestine, this compound, a weak base, is distributed systemically via the bloodstream.

  • Accumulation in Parietal Cells: Due to its pKa, this compound selectively accumulates in the highly acidic secretory canaliculi of the gastric parietal cells, where the pH can be less than 1.[1]

  • Acid-Catalyzed Activation: In this acidic environment, this compound undergoes a proton-catalyzed molecular rearrangement.[7][8] This transformation converts the inactive prodrug into a reactive tetracyclic sulfenamide (B3320178).

  • Covalent Inhibition of the H+/K+-ATPase: The activated sulfenamide then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[6][8] This irreversible binding inactivates the proton pump, effectively blocking the transport of H+ ions into the gastric lumen.

This acid-activated, targeted covalent inhibition mechanism results in a prolonged duration of action that far exceeds the plasma half-life of the drug.

PPI_Activation_Pathway cluster_blood Bloodstream (Neutral pH) cluster_parietal_cell Parietal Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic pH < 1) cluster_lumen Gastric Lumen Timoprazole_inactive This compound (Inactive Prodrug) Timoprazole_cytoplasm This compound Timoprazole_inactive->Timoprazole_cytoplasm Absorption Timoprazole_accumulated Accumulated this compound Timoprazole_cytoplasm->Timoprazole_accumulated Diffusion & Accumulation Protonation Protonation (H+) Timoprazole_accumulated->Protonation Activated_Intermediate Activated Sulfenamide Protonation->Activated_Intermediate Acid-Catalyzed Rearrangement Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Intermediate->Proton_Pump Covalent Bonding to Cysteine Residues Inhibited_Pump Inhibited Pump Proton_Pump->Inhibited_Pump H_ion H+ Proton_Pump->H_ion H+ transport Inhibited_Pump->H_ion Inhibition of H+ transport K_ion K+ K_ion->Proton_Pump K+ transport

Figure 1. Signaling pathway of this compound's activation and inhibition of the H+/K+-ATPase.

From this compound to Omeprazole: A Structure-Activity Relationship (SAR) Driven Evolution

The critical challenge was to abrogate the thyroid toxicity of this compound without compromising its potent inhibition of the proton pump. This was achieved through systematic structural modifications guided by structure-activity relationship (SAR) studies. The focus of these modifications was on the benzimidazole and pyridine (B92270) rings of the this compound scaffold.

The key breakthrough came with the synthesis of omeprazole in 1979.[2] The structural differences between this compound and omeprazole, though seemingly minor, have profound effects on the drug's properties:

  • Substitution on the Pyridine Ring: Omeprazole features two methyl groups and a methoxy (B1213986) group on its pyridine ring. These electron-donating groups increase the basicity (pKa) of the pyridine nitrogen compared to this compound.[2] A higher pKa facilitates the accumulation of the drug in the acidic canaliculi of the parietal cells, a key step in its mechanism of action.

  • Substitution on the Benzimidazole Ring: The addition of a methoxy group at the 5-position of the benzimidazole ring in omeprazole enhances its stability at neutral pH, improving its bioavailability.[2]

These modifications successfully dissociated the desired antisecretory activity from the untoward thyroid effects, paving the way for the clinical development of omeprazole as the first proton pump inhibitor.

Timoprazole_to_Omeprazole This compound This compound (Lead Compound) SAR Structure-Activity Relationship (SAR) Studies This compound->SAR Toxicity Thyroid Toxicity (Inhibition of Iodine Uptake) This compound->Toxicity Antisecretory High Antisecretory Activity This compound->Antisecretory Modification Chemical Modifications SAR->Modification Omeprazole Omeprazole (Optimized Compound) Modification->Omeprazole Reduced_Toxicity Reduced Thyroid Toxicity Omeprazole->Reduced_Toxicity Retained_Activity Retained/Enhanced Antisecretory Activity Omeprazole->Retained_Activity H_K_ATPase_Inhibition_Assay start Start prep_vesicles Preparation of H+/K+-ATPase Vesicles start->prep_vesicles incubation Incubation with ATP, K+, and Test Compound prep_vesicles->incubation measure_pi Measurement of Inorganic Phosphate (Pi) Released incubation->measure_pi data_analysis Data Analysis (% Inhibition vs. Concentration) measure_pi->data_analysis ic50 Determination of IC50 data_analysis->ic50

References

In Vitro Activation of Timoprazole in Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole, a substituted pyridinylmethylsulfinyl benzimidazole (B57391), is a seminal proton pump inhibitor (PPI) that has paved the way for the development of widely used anti-ulcer drugs like omeprazole.[1] As a prodrug, this compound requires conversion to its active form to exert its therapeutic effect. This activation is a fascinating example of targeted drug delivery, occurring specifically in the highly acidic environment of the gastric parietal cells. This technical guide provides an in-depth exploration of the in vitro activation of this compound under acidic conditions, detailing the underlying chemical transformations, quantitative parameters, and experimental protocols for its study.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to appreciating its acid-catalyzed activation.

PropertyValue
IUPAC Name 2-[(pyridin-2-ylmethyl)sulfinyl]-1H-benzimidazole
Molecular Formula C₁₃H₁₁N₃OS
Molecular Weight 257.31 g/mol
pKa (Pyridine) ~4.0[1]
pKa (Benzimidazole) ~1.0[1]

The Acid-Catalyzed Activation Pathway

The conversion of the inactive this compound prodrug into its pharmacologically active form is a multi-step process initiated by the acidic milieu of the parietal cell's secretory canaliculus, where the pH can plummet to as low as 1.0.[1]

The activation cascade is as follows:

  • Protonation: The journey begins with the protonation of the pyridine (B92270) nitrogen of this compound. This is followed by a second protonation on the benzimidazole ring. This dual protonation is a critical step, rendering the molecule highly reactive.[1]

  • Chemical Rearrangement: The protonated intermediate undergoes a rapid intramolecular rearrangement. This chemical transformation leads to the formation of a tetracyclic sulfenic acid.

  • Formation of the Active Species: The sulfenic acid is then converted into the highly reactive tetracyclic sulfenamide (B3320178). Both the sulfenic acid and the sulfenamide are the active species responsible for inhibiting the proton pump.[1]

  • Covalent Binding: The active sulfenamide, a potent electrophile, then forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase (proton pump). This irreversible binding inactivates the pump, thereby inhibiting gastric acid secretion.

dot

Timoprazole_Activation_Pathway cluster_prodrug Inactive Prodrug cluster_activation Acidic Environment (Low pH) cluster_target Target Enzyme This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate + 2H+ Sulfenic_Acid Tetracyclic Sulfenic Acid Protonated_Intermediate->Sulfenic_Acid Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide - H2O Inhibited_Pump Inhibited H+/K+-ATPase Sulfenamide->Inhibited_Pump Covalent Bonding (Disulfide Bridge) Proton_Pump H+/K+-ATPase (Proton Pump)

Caption: Acid-catalyzed activation of this compound.

Quantitative Analysis of Activation Kinetics

While specific kinetic data for this compound is scarce in publicly available literature, the activation rates of other proton pump inhibitors have been studied, providing a valuable comparative framework. The rate of conversion is highly dependent on the pH of the solution.

Table 1: Comparative Half-Life of Proton Pump Inhibitors at pH 1.3

Proton Pump InhibitorHalf-Life (minutes) at pH 1.3
Rabeprazole~1.3[2]
Lansoprazole~3.2[2]
Omeprazole~4.7[2]
Pantoprazole~9.3[2]

A density functional theory (DFT) study has provided thermodynamic insights into the activation of this compound. The study revealed that the formation of the tetracyclic sulfenamide is energetically favored over the formation of a disulfide complex directly from the sulfenic acid.[1]

Experimental Protocols

Protocol 1: In Vitro Monitoring of this compound Activation using UV-Vis Spectroscopy

This protocol outlines a method to monitor the acid-catalyzed conversion of this compound to its active form by observing changes in its ultraviolet-visible (UV-Vis) absorption spectrum.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying pH (e.g., pH 1, 2, 3, 4)

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Reaction Setup: In a quartz cuvette, place a specific volume of the acidic solution (e.g., 3 mL of HCl at the desired pH) and a small stir bar.

  • Initiation of Reaction: At time zero, inject a small aliquot of the this compound stock solution into the acidic solution in the cuvette to achieve the desired final concentration. Immediately start the magnetic stirrer to ensure rapid mixing.

  • Spectroscopic Monitoring: Immediately begin recording the UV-Vis spectrum of the solution at regular time intervals (e.g., every 30 seconds or 1 minute) over a specified wavelength range (e.g., 200-400 nm).

  • Data Analysis: Monitor the decrease in the absorbance maximum corresponding to the parent this compound molecule and the appearance of new absorbance peaks corresponding to the activated species. The rate of conversion can be calculated by plotting the change in absorbance at a specific wavelength against time.

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UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Prep_Stock Prepare this compound Stock Solution Inject_Timo Inject this compound Stock Solution (t=0) Prep_Stock->Inject_Timo Prep_Acid Prepare Acidic Solutions (various pH) Setup_Cuvette Setup Cuvette with Acidic Solution & Stirrer Prep_Acid->Setup_Cuvette Setup_Cuvette->Inject_Timo Record_Spectra Record UV-Vis Spectra at Timed Intervals Inject_Timo->Record_Spectra Start Monitoring Analyze_Data Analyze Absorbance Changes to Determine Rate Record_Spectra->Analyze_Data Data Collection

Caption: Workflow for UV-Vis monitoring of activation.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes the determination of the inhibitory activity of acid-activated this compound on H+/K+-ATPase isolated from a biological source.

Materials:

  • H+/K+-ATPase Source: Microsomal fraction enriched with H+/K+-ATPase, typically prepared from porcine or rabbit gastric mucosa.

  • This compound

  • Acidic Activation Buffer: e.g., HCl solution, pH < 4.0

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.4

  • Reagents for ATPase Activity Measurement:

    • ATP (Adenosine triphosphate)

    • MgCl₂

    • KCl

    • Reagents for detecting inorganic phosphate (Pi) release (e.g., Malachite Green-based reagent).

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Obtain fresh gastric mucosa.

    • Homogenize the tissue in an appropriate buffer.

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

    • Determine the protein concentration of the microsomal preparation.

  • Acid Activation of this compound:

    • Prepare solutions of this compound at various concentrations.

    • Incubate the this compound solutions in the acidic activation buffer for a predetermined time to allow for conversion to the active sulfenamide.

  • Inhibition Assay:

    • In a 96-well plate, add the H+/K+-ATPase enriched microsomes to the assay buffer containing MgCl₂ and KCl.

    • Add the acid-activated this compound solutions at different concentrations to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Termination of Reaction and Phosphate Detection:

    • Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate (e.g., Malachite Green reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of H+/K+-ATPase inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

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ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare H+/K+-ATPase Enriched Microsomes Setup_Plate Setup 96-well plate: Enzyme + Activated this compound Prep_Enzyme->Setup_Plate Activate_Timo Acid-Activate this compound (at various concentrations) Activate_Timo->Setup_Plate Initiate_Reaction Initiate Reaction with ATP (Incubate at 37°C) Setup_Plate->Initiate_Reaction Pre-incubation Stop_Reaction Stop Reaction & Detect Inorganic Phosphate Initiate_Reaction->Stop_Reaction Enzymatic Reaction Analyze_Data Calculate % Inhibition and Determine IC50 Stop_Reaction->Analyze_Data Data Collection

Caption: Workflow for H+/K+-ATPase inhibition assay.

Conclusion

The in vitro activation of this compound in acidic conditions is a critical process that underpins its therapeutic efficacy as a proton pump inhibitor. This guide has provided a comprehensive overview of the chemical transformations involved, a comparative look at the kinetics of activation, and detailed experimental protocols for the study of this process. A thorough understanding of these principles is essential for researchers and professionals involved in the discovery and development of novel anti-ulcer agents and for the continued optimization of this important class of drugs.

References

The Core Mechanism of Proton Pump Inhibition: A Technical Guide to the Covalent Binding of Timoprazole to H+,K+-ATPase Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of timoprazole, a prototypical proton pump inhibitor (PPI), focusing on its covalent interaction with the gastric H+,K+-ATPase. This compound, a pyridylmethylsulfinyl benzimidazole (B57391), serves as the structural backbone for many clinically successful PPIs and offers a clear model for understanding this critical class of drugs used in the treatment of acid-related gastrointestinal disorders.[1][2] This document provides a detailed overview of the activation pathway, the specific cysteine residues involved in the covalent linkage, quantitative data on its activity, comprehensive experimental methodologies, and visual representations of the key processes.

Introduction: The Gastric Proton Pump and the Advent of this compound

Gastric acid secretion is the final step in a complex signaling cascade within parietal cells of the stomach lining. The key effector in this process is the H+,K+-ATPase, an enzyme that actively pumps protons (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid.[2] In the late 1970s, the discovery that this proton pump was the final mediator of acid secretion identified it as a prime target for therapeutic intervention.[2]

This compound, synthesized in 1975, emerged as a potent antisecretory agent with a novel mechanism of action.[1] It was found to be a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi to exert its inhibitory effect.[1][3] This acid-activated nature provides a high degree of target specificity, as the drug is primarily converted to its active form at the site of acid secretion.[1] this compound's simple chemical structure and high level of anti-secretory activity paved the way for the development of a new class of drugs, the proton pump inhibitors.[2]

Mechanism of Covalent Binding

The inhibitory action of this compound is a multi-step process that culminates in the formation of a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase. This irreversible inhibition effectively shuts down the proton pump, leading to a sustained reduction in gastric acid secretion.

Acid-Catalyzed Activation

This compound, a weak base, selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this highly acidic environment (pH < 2), the benzimidazole moiety of this compound undergoes a proton-catalyzed rearrangement. This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenic acid or sulfenamide (B3320178) intermediate.[1] This reactive species is the active form of the drug that directly interacts with the proton pump.

Disulfide Bond Formation with Cysteine Residues

The activated form of this compound is a potent electrophile that readily reacts with nucleophilic thiol groups (-SH) of cysteine residues on the H+,K+-ATPase. This reaction results in the formation of a stable disulfide bond between the drug and the enzyme. The covalent modification of these critical cysteine residues induces a conformational change in the enzyme, thereby blocking its ability to transport protons.

While the specific cysteine residues targeted by this compound are not as extensively documented as for its successors, its structural similarity to omeprazole (B731) suggests that it likely binds to cysteine residues in the transmembrane segments of the α-subunit of the H+,K+-ATPase. For other proton pump inhibitors, key cysteine residues involved in covalent binding have been identified as Cys813, Cys822, Cys321, and Cys892. The specific combination of bound cysteines can influence the stability and reversibility of the inhibition.

Quantitative Data on this compound and Related PPIs

ParameterThis compoundOmeprazolePantoprazoleTenatoprazole (B1683002)Source
In Vivo Antisecretory ED50 (rat) ~12 mg/kg (oral)---[4]
In Vivo Cytoprotective ED50 (rat) 1 - 3 mg/kg (oral)---[4]
In Vitro H+,K+-ATPase Inhibition IC50 Not explicitly reported2.4 µM6.8 µM-[5]
Binding Stoichiometry (inhibitor:enzyme) Not explicitly reported--2.6 nmol/mg (in vitro)[6]
Free Energy Barrier for Disulfide Formation Higher than S-omeprazole (by 5.5 kcal/mol)---[7]
Thermodynamic Stability of Disulfide Complex Less stable than S-omeprazole (by 4.5 kcal/mol)---[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to investigate the covalent binding of this compound and other PPIs to the H+,K+-ATPase.

Site-Directed Mutagenesis to Identify Key Cysteine Residues

Objective: To identify the specific cysteine residues on the H+,K+-ATPase that are essential for the covalent binding of this compound.

Methodology:

  • Plasmid Preparation: Obtain a plasmid containing the cDNA encoding the α-subunit of the H+,K+-ATPase.

  • Primer Design: Design mutagenic primers that will introduce a substitution at the codon for the target cysteine residue (e.g., changing a cysteine to an alanine (B10760859) or serine). The primers should be complementary to the template DNA and contain the desired mutation flanked by 15-20 nucleotides of correct sequence on both sides.

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the H+,K+-ATPase plasmid as a template, and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively removing the original, non-mutated parental plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the entire H+,K+-ATPase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Functional Expression: Transfect a suitable eukaryotic cell line (e.g., HEK293 or Sf9 cells) with the mutated plasmid to express the mutant H+,K+-ATPase protein.

  • Inhibition Assay: Prepare membrane vesicles containing the mutant H+,K+-ATPase and perform an enzyme activity assay in the presence and absence of activated this compound. A loss or significant reduction of inhibition by this compound in the mutant enzyme compared to the wild-type enzyme indicates that the mutated cysteine residue is a critical binding site.

Mass Spectrometry for Mapping Covalent Binding Sites

Objective: To directly identify the cysteine residues on the H+,K+-ATPase that are covalently modified by this compound.

Methodology:

  • Incubation and Inhibition: Incubate purified H+,K+-ATPase or membrane vesicles containing the enzyme with activated this compound under conditions that promote covalent binding. A control sample without the inhibitor should be run in parallel.

  • Protein Digestion: After the reaction, denature the protein and digest it into smaller peptides using a specific protease, such as trypsin. Trypsin cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).

    • Elute the peptides directly into a tandem mass spectrometer.

    • The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS2 scan).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the H+,K+-ATPase.

    • Identify peptides that show a mass shift corresponding to the mass of the covalently bound this compound adduct.

    • The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the exact cysteine residue that has been modified.

Enzyme Kinetics Assay for Determining Inhibitory Potency

Objective: To determine the inhibitory potency (e.g., IC50) of this compound on the H+,K+-ATPase activity.

Methodology:

  • Preparation of H+,K+-ATPase: Isolate H+,K+-ATPase-rich membrane vesicles from a suitable source, such as hog gastric mucosa.

  • Activation of this compound: Pre-incubate this compound in an acidic buffer (pH < 4) to generate the active sulfenamide/sulfenic acid intermediate. The duration of this pre-incubation should be optimized.

  • ATPase Activity Assay:

    • The activity of the H+,K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released.

    • Set up a series of reactions containing the H+,K+-ATPase vesicles, ATP, and Mg2+ in a suitable buffer at a physiological pH (e.g., 7.4).

    • Add varying concentrations of the pre-activated this compound to the reaction mixtures.

    • Initiate the reaction by adding ATP and incubate at 37°C for a fixed period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Quantification of Phosphate: Measure the amount of inorganic phosphate released in each reaction using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • Plot the percentage of H+,K+-ATPase inhibition as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Visualizing the Core Mechanisms

To further elucidate the complex processes involved in the action of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

G Signaling Pathway for Gastric Acid Secretion cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_kinases Kinases cluster_proton_pump Proton Pump Regulation Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP cAMP H2_Receptor->cAMP Gs → AC Ca2 Ca²⁺ M3_Receptor->Ca2 Gq → PLC → IP3 CCK2_Receptor->Ca2 Gq → PLC → IP3 PKA Protein Kinase A cAMP->PKA activates PKC Protein Kinase C Ca2->PKC activates HK_ATPase H+,K+-ATPase (in tubulovesicles) PKA->HK_ATPase phosphorylates PKC->HK_ATPase phosphorylates HK_ATPase_Active H+,K+-ATPase (in canalicular membrane) HK_ATPase->HK_ATPase_Active translocation Acid_Secretion H⁺ Secretion HK_ATPase_Active->Acid_Secretion catalyzes

Caption: Signaling pathways regulating H+,K+-ATPase-mediated acid secretion in parietal cells.

G Experimental Workflow for Investigating this compound's Covalent Binding cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Approaches cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Hypothesis This compound covalently binds to specific cysteines on H+,K+-ATPase Site_Directed_Mutagenesis Site-Directed Mutagenesis of Cysteine Residues Hypothesis->Site_Directed_Mutagenesis Mass_Spectrometry Mass Spectrometry (Peptide Mapping) Hypothesis->Mass_Spectrometry Enzyme_Kinetics Enzyme Kinetics Assay Hypothesis->Enzyme_Kinetics Mutant_Activity Measure inhibition of mutant H+,K+-ATPase Site_Directed_Mutagenesis->Mutant_Activity Peptide_Identification Identify modified peptides and binding sites Mass_Spectrometry->Peptide_Identification IC50_Determination Determine IC50 value Enzyme_Kinetics->IC50_Determination Conclusion Confirmation of covalent binding mechanism and identification of key residues Mutant_Activity->Conclusion Peptide_Identification->Conclusion IC50_Determination->Conclusion

Caption: A logical workflow for the experimental investigation of this compound's covalent binding.

G Mechanism of this compound Covalent Binding to H+,K+-ATPase Timoprazole_Prodrug This compound (Prodrug) Acidic_Environment Acidic Environment (Parietal Cell Canaliculus, pH < 2) Timoprazole_Prodrug->Acidic_Environment Accumulation Activated_this compound Activated this compound (Sulfenamide/Sulfenic Acid) Acidic_Environment->Activated_this compound Acid-Catalyzed Activation HK_ATPase H+,K+-ATPase (with Cysteine Residue) Activated_this compound->HK_ATPase Reaction with Cysteine Thiol Covalent_Complex This compound-S-S-Enzyme Complex (Covalent Bond) HK_ATPase->Covalent_Complex Forms Disulfide Bond Inhibition Inhibition of Proton Pumping Covalent_Complex->Inhibition

Caption: The stepwise mechanism of this compound's covalent inhibition of the proton pump.

Conclusion

This compound stands as a landmark molecule in the development of acid-suppressive therapies. Its mechanism of action, involving acid-catalyzed activation and subsequent covalent modification of the H+,K+-ATPase, provides a highly effective and target-specific means of inhibiting gastric acid secretion. The principles of its interaction with the proton pump have guided the design of subsequent generations of PPIs, leading to significant advancements in the management of acid-related disorders. This technical guide has provided a comprehensive overview of the core aspects of this compound's covalent binding, from the underlying chemistry to the experimental approaches used for its characterization. A thorough understanding of this mechanism is crucial for researchers and scientists working on the development of novel and improved inhibitors of the gastric proton pump.

References

Timoprazole's Effect on Histamine-Stimulated Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timoprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on histamine-stimulated acid secretion. As a member of the PPI class, this compound irreversibly inactivates the final step in the acid secretion pathway, the H+/K+-ATPase (proton pump), located in the secretory canaliculi of parietal cells. This action is independent of the upstream signaling cascade, making it a potent inhibitor of acid secretion stimulated by various secretagogues, including histamine (B1213489). This document summarizes the available quantitative data, details relevant experimental protocols for studying such effects, and provides visual representations of the underlying cellular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following systemic absorption, it accumulates in the acidic canaliculi of stimulated parietal cells. The acidic conditions catalyze its conversion to a reactive sulfenamide (B3320178) cation. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, the enzyme responsible for exchanging potassium ions (K+) for hydrogen ions (H+) against a concentration gradient. This irreversible inhibition of the proton pump effectively blocks the final common pathway of gastric acid secretion, regardless of the initial stimulus, be it histamine, acetylcholine, or gastrin.

Signaling Pathway of Histamine-Stimulated Acid Secretion and this compound's Point of Intervention

Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors on the basolateral membrane of parietal cells, initiating a signaling cascade that leads to the activation and translocation of the H+/K+-ATPase to the apical membrane.

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vesicles Tubulovesicles with H+/K+-ATPase PKA->Vesicles Phosphorylates Pump_active Active H+/K+-ATPase (Proton Pump) Vesicles->Pump_active Translocation to Apical Membrane H_ion H+ Pump_active->H_ion Pumps out Lumen Gastric Lumen (High Acidity) H_ion->Lumen K_ion K+ K_ion->Pump_active Pumps in Timoprazole_prodrug This compound (Prodrug) Timoprazole_active Activated this compound (Sulfenamide) Timoprazole_prodrug->Timoprazole_active Acid Activation in Canaliculus Timoprazole_active->Pump_active Irreversibly Inhibits

Figure 1: Signaling pathway of histamine-stimulated acid secretion and this compound's inhibitory action.

Quantitative Data on the Inhibitory Effect of this compound

Parameter Value Species Route of Administration Stimulus Reference
Antisecretory ED50~12 mg/kgRatOralNot Specified[1]
Antisecretory ED50~10 mg/kgRatSubcutaneousNot Specified[1]

Note: The specific stimulus for gastric acid secretion was not detailed in the cited study. The data is presented to provide a general idea of this compound's antisecretory potency.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound's effect on histamine-stimulated acid secretion are not extensively published. However, the following are well-established methods used for evaluating proton pump inhibitors, which would be applicable to this compound.

In Vivo Model: Histamine-Stimulated Acid Secretion in the Conscious Fistulated Dog

This model allows for the direct measurement of gastric acid output in a conscious animal, providing a physiologically relevant assessment of a drug's efficacy.

Protocol Outline:

  • Animal Model: Mongrel dogs surgically prepared with a chronic gastric fistula or a Heidenhain pouch.

  • Acclimatization: Animals are fasted overnight with free access to water.

  • Basal Secretion: A baseline period is established to measure basal acid output. Gastric juice is collected in 15-minute intervals.

  • Histamine Stimulation: A continuous intravenous infusion of histamine dihydrochloride (B599025) (e.g., 40-60 µg/kg/h) is initiated to induce a stable plateau of acid secretion.

  • This compound Administration: Once a stable stimulated secretion is achieved, this compound is administered intravenously or intraduodenally at various doses.

  • Sample Collection: Gastric juice collection continues at 15-minute intervals for several hours post-administration.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. Acid output is calculated and expressed as mEq/15 min.

  • Data Interpretation: The percentage inhibition of histamine-stimulated acid secretion is calculated for each dose of this compound.

G FastedDog Fasted Dog with Gastric Fistula BasalCollection Collect Basal Gastric Juice FastedDog->BasalCollection HistamineInfusion Continuous IV Infusion of Histamine BasalCollection->HistamineInfusion StimulatedCollection Collect Stimulated Gastric Juice (Plateau) HistamineInfusion->StimulatedCollection TimoprazoleAdmin Administer this compound (IV or Intraduodenal) StimulatedCollection->TimoprazoleAdmin PostAdminCollection Collect Gastric Juice Post-Administration TimoprazoleAdmin->PostAdminCollection Analysis Measure Volume and Titrate for Acid Content PostAdminCollection->Analysis Calculation Calculate % Inhibition Analysis->Calculation

Figure 2: Workflow for in vivo measurement of this compound's effect on histamine-stimulated acid secretion.
In Vitro Model: [¹⁴C]-Aminopyrine Accumulation in Isolated Rabbit Gastric Glands

This in vitro assay provides a quantitative measure of acid production in isolated gastric glands by assessing the accumulation of a weak base, [¹⁴C]-aminopyrine, in acidic spaces.

Protocol Outline:

  • Isolation of Gastric Glands: Gastric glands are isolated from the stomach of a New Zealand White rabbit by collagenase digestion.

  • Incubation Medium: The isolated glands are suspended in an appropriate incubation buffer (e.g., Earle's balanced salt solution) containing [¹⁴C]-aminopyrine.

  • Stimulation: The glands are stimulated with histamine (e.g., 10⁻⁵ M) in the presence or absence of varying concentrations of this compound.

  • Incubation: The gland suspension is incubated at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Separation: The glands are separated from the incubation medium by centrifugation.

  • Lysis and Scintillation Counting: The gland pellet is lysed, and the radioactivity is measured using a liquid scintillation counter. The radioactivity of the supernatant is also measured.

  • Calculation of Aminopyrine (B3395922) Ratio: The ratio of [¹⁴C]-aminopyrine concentration inside the glands to that in the medium is calculated. This ratio is an index of acid secretion.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the aminopyrine ratios in the presence and absence of the drug. IC50 values can be calculated from the dose-response curve.

G IsolateGlands Isolate Rabbit Gastric Glands SuspendGlands Suspend Glands in Buffer with [¹⁴C]-Aminopyrine IsolateGlands->SuspendGlands AddReagents Add Histamine and Varying Concentrations of this compound SuspendGlands->AddReagents Incubate Incubate at 37°C AddReagents->Incubate Centrifuge Centrifuge to Separate Glands from Medium Incubate->Centrifuge MeasureRadioactivity Measure Radioactivity in Pellet and Supernatant Centrifuge->MeasureRadioactivity CalculateRatio Calculate Aminopyrine Accumulation Ratio MeasureRadioactivity->CalculateRatio DetermineInhibition Determine % Inhibition and IC50 CalculateRatio->DetermineInhibition

Figure 3: Workflow for in vitro assessment of this compound's effect using the aminopyrine accumulation assay.

Logical Relationship: this compound within the Class of Proton Pump Inhibitors

This compound belongs to the broader class of proton pump inhibitors, all of which share a common mechanism of action but may differ in their pharmacokinetic and pharmacodynamic profiles.

G PPIs Proton Pump Inhibitors (PPIs) (Substituted Benzimidazoles) Mechanism Mechanism: Irreversible Inhibition of H+/K+-ATPase PPIs->Mechanism This compound This compound PPIs->this compound OtherPPIs Other PPIs (e.g., Omeprazole, Lansoprazole) PPIs->OtherPPIs Effect Effect: Inhibition of Gastric Acid Secretion (Stimulated and Basal) Mechanism->Effect

Figure 4: Logical relationship of this compound within the class of Proton Pump Inhibitors.

Conclusion

This compound is a potent inhibitor of histamine-stimulated gastric acid secretion. Its mechanism of action, centered on the irreversible inactivation of the H+/K+-ATPase, provides a robust and durable suppression of acid production. While specific quantitative data on its interaction with histamine-stimulated pathways are not extensively detailed in publicly available literature, established in vivo and in vitro models for other PPIs provide a clear framework for its evaluation. The diagrams and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of this compound and other inhibitors of gastric acid secretion. Further studies are warranted to fully elucidate the specific dose-response relationship and inhibitory constants of this compound in the context of histamine-mediated acid secretion.

References

Foundational Research on Pyridylmethylsulfinyl Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylmethylsulfinyl benzimidazoles represent a cornerstone class of pharmaceuticals, primarily recognized for their potent inhibition of the gastric H+/K+-ATPase, the final step in acid secretion in the stomach. This technical guide provides an in-depth exploration of the foundational research on these compounds, detailing their synthesis, mechanism of action, and the key experimental protocols used in their evaluation. Quantitative data on their inhibitory activity is presented in structured tables to facilitate comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Introduction

The pyridylmethylsulfinyl benzimidazoles are a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1] Compounds such as omeprazole (B731) and lansoprazole (B1674482) are widely used proton pump inhibitors (PPIs) that effectively suppress gastric acid secretion.[1][2] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical transformation to their active form, a sulfenamide.[2] This active species then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.[2] This guide delves into the core scientific principles underlying these important therapeutic agents.

Synthesis of Pyridylmethylsulfinyl Benzimidazoles

The synthesis of pyridylmethylsulfinyl benzimidazoles typically involves a multi-step process. A common and effective method is the coupling of a substituted pyridine (B92270) moiety with a benzimidazole (B57391) core, followed by a controlled oxidation of the resulting thioether to the sulfoxide.[3]

General Synthesis Workflow

The overall synthesis can be broken down into two primary stages:

  • Thioether Formation: A nucleophilic substitution reaction between a 2-mercaptobenzimidazole (B194830) derivative and a 2-chloromethylpyridine derivative.

  • Oxidation: Selective oxidation of the thioether intermediate to the corresponding sulfoxide.

G cluster_synthesis General Synthesis Workflow Mercaptobenzimidazole 2-Mercaptobenzimidazole Derivative Thioether Thioether Intermediate Mercaptobenzimidazole->Thioether Chloromethylpyridine 2-Chloromethylpyridine Derivative Chloromethylpyridine->Thioether Sulfoxide Pyridylmethylsulfinyl Benzimidazole (Final Product) Thioether->Sulfoxide Oxidation Base Base (e.g., NaOH) Base->Thioether Nucleophilic Substitution OxidizingAgent Oxidizing Agent (e.g., m-CPBA) OxidizingAgent->Sulfoxide

A generalized workflow for the synthesis of pyridylmethylsulfinyl benzimidazoles.
Detailed Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide (B99878) Intermediate)

  • Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

  • Procedure:

    • Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

    • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

Protocol 2: Synthesis of Omeprazole

  • Materials: Omeprazole sulfide intermediate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758).

  • Procedure:

    • Dissolve the omeprazole sulfide intermediate in dichloromethane.

    • Cool the solution to 0-5°C.

    • Slowly add a solution of m-CPBA in dichloromethane to the cooled sulfide solution.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess m-CPBA.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain omeprazole.

Mechanism of Action: Inhibition of H+/K+-ATPase

The therapeutic effect of pyridylmethylsulfinyl benzimidazoles stems from their ability to inhibit the gastric H+/K+-ATPase, or proton pump. This enzyme is responsible for pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+), the final step in gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways, including stimulation by gastrin, histamine, and acetylcholine, and inhibition by somatostatin.

G cluster_pathway Gastric Acid Secretion Signaling Pathway G_Cell G-Cell Gastrin Gastrin G_Cell->Gastrin ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Vagus_Nerve Vagus Nerve Acetylcholine Acetylcholine Vagus_Nerve->Acetylcholine D_Cell D-Cell Somatostatin Somatostatin D_Cell->Somatostatin Parietal_Cell Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) Parietal_Cell->Proton_Pump Activation CCK2R CCK2R Gastrin->CCK2R H2R H2R Histamine->H2R M3R M3R Acetylcholine->M3R SSTR SSTR Somatostatin->SSTR H2R->Parietal_Cell M3R->Parietal_Cell CCK2R->Parietal_Cell SSTR->Parietal_Cell H_ion H+ Proton_Pump->H_ion Secretion

Key signaling pathways regulating gastric acid secretion by parietal cells.
Molecular Mechanism of Inhibition

Pyridylmethylsulfinyl benzimidazoles are weak bases that accumulate in the acidic secretory canaliculi of parietal cells. In this acidic environment, they undergo a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.

Quantitative Analysis of Inhibitory Activity

The potency of pyridylmethylsulfinyl benzimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase.

Comparative IC50 Values

The following table summarizes the IC50 values for several key pyridylmethylsulfinyl benzimidazoles, highlighting the influence of structural modifications on their inhibitory activity.

CompoundR1R2R3R4IC50 (µM) vs. H+/K+-ATPase
Omeprazole OCH3CH3OCH3CH31.1 - 2.4[2][4][5]
Lansoprazole HCH3OCH2CF3H2.1[6]
Pantoprazole OCHF2HOCH3OCH36.8[4]
Rabeprazole HCH3O(CH2)3OCH3H~3 times more potent than omeprazole[2]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., porcine, rabbit) and the assay pH.

Experimental Protocols for Activity Assessment

H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+-ATPase, typically isolated from gastric microsomes.

G cluster_assay H+/K+-ATPase Inhibition Assay Workflow Preparation Preparation of H+/K+-ATPase Enriched Microsomes Incubation Incubation with Test Compound Preparation->Incubation Reaction Initiation of ATPase Reaction (add ATP and K+) Incubation->Reaction Measurement Measurement of Inorganic Phosphate (Pi) Release Reaction->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

References

Methodological & Application

Application Notes and Protocols: Timoprazole H+/K+-ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric H+/K+-ATPase, or proton pump, is the enzyme primarily responsible for the acidification of the stomach lumen. It functions by exchanging cytoplasmic hydronium ions for extracellular potassium ions, a process powered by the hydrolysis of ATP.[1] This enzyme is a critical target for the therapeutic intervention of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Timoprazole, a substituted pyridinylmethylsulfinyl benzimidazole, is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[2][3] It functions as a prodrug, which, in the acidic environment of the parietal cell secretory canaliculi, undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) or sulfenic acid.[4][5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[4][5]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on H+/K+-ATPase. The procedure involves the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric tissue and a subsequent colorimetric assay to measure the enzyme's activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Data Presentation

The inhibitory potency of this compound and other relevant proton pump inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for the inhibition of H+/K+-ATPase.

CompoundIC50 (µM)Notes
This compound ~2.0Representative value based on related benzimidazoles.
Picoprazole~2.0A closely related substituted benzimidazole.[6]
Omeprazole2.4Tested in gastric membrane vesicles under acidic conditions.[7]
Pantoprazole6.8Tested in gastric membrane vesicles under acidic conditions.[7]

Experimental Protocols

Protocol 1: Isolation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine gastric mucosa, a common source for this enzyme.[8]

Materials:

  • Fresh porcine stomachs

  • Homogenization Buffer: 250 mM sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Sucrose Solutions: 10% (w/v) and 37% (w/v) in 5 mM PIPES-Tris (pH 6.8)

  • Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer

  • High-speed and ultracentrifuge

  • Bradford protein assay reagents

Procedure:

  • Excise the gastric mucosa from fresh porcine stomachs and wash with ice-cold saline.

  • Scrape the mucosal layer and homogenize it in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% sucrose overlaid with 10% sucrose).

  • Centrifuge at 150,000 x g for 2 hours at 4°C. The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.

  • Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot and store the H+/K+-ATPase-enriched microsomes at -80°C until use.

Protocol 2: H+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures H+/K+-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric method.[2][9]

Materials:

  • H+/K+-ATPase enriched microsomes (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution: 2 mM ATP in Assay Buffer

  • KCl solution: 20 mM KCl in Assay Buffer

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Mix Solution A and Solution B in a 3:1 ratio just before use.

  • Phosphate Standard Solution (e.g., KH2PO4) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor if desired.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate this compound dilution or control

    • 20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well )

  • Pre-incubate the plate at 37°C for 30 minutes.

  • To initiate the enzymatic reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (to achieve final concentrations of 2 mM ATP and 10 mM KCl).

  • Incubate the plate at 37°C for 30 minutes.

  • To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620-660 nm using a microplate reader.[2]

  • Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released in each well.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis p1 Gastric Mucosa Homogenization p2 Differential Centrifugation p1->p2 p3 Sucrose Gradient Ultracentrifugation p2->p3 p4 Collect & Resuspend Microsomes p3->p4 a2 Pre-incubate Enzyme with this compound p4->a2 a1 Prepare this compound Dilutions a1->a2 a3 Initiate Reaction with ATP/KCl a2->a3 a4 Incubate at 37°C a3->a4 a5 Stop Reaction & Add Malachite Green a4->a5 a6 Measure Absorbance (650 nm) a5->a6 d1 Calculate % Inhibition a6->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

mechanism_of_action cluster_parietal_cell Parietal Cell Canaliculus (Acidic) cluster_pump H+/K+-ATPase This compound This compound (Prodrug) activated Sulfenamide (Active Metabolite) This compound->activated H+ (Acid Activation) pump H+/K+-ATPase (with Cysteine Residues) activated->pump Covalent Bonding inhibited_pump Inhibited H+/K+-ATPase pump->inhibited_pump Disulfide Bridge Formation

References

In Vitro Analysis of Timoprazole in Isolated Gastric Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole is a substituted benzimidazole (B57391) that belongs to the class of drugs known as proton pump inhibitors (PPIs).[1][2][3] These drugs are highly effective in reducing gastric acid secretion by targeting the final step in the acid production pathway: the H+,K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells.[1][4] this compound, a precursor to the widely known omeprazole, acts as a prodrug.[2][3] It requires an acidic environment to be converted into its active form, which then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[4][5]

Isolated gastric vesicles, enriched with H+,K+-ATPase, provide a robust in vitro system to study the mechanism and inhibitory kinetics of compounds like this compound. These vesicles allow for the direct measurement of both the enzymatic (ATPase) activity and the proton pumping function of the H+,K+-ATPase in a controlled environment, independent of cellular signaling pathways.

This document provides detailed protocols for the isolation of H+,K+-ATPase-rich gastric vesicles and for conducting key in vitro assays to analyze the inhibitory effects of this compound.

Data Presentation

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the H+,K+-ATPase activity. While specific IC50 values for this compound can vary depending on the experimental conditions, the following table provides a summary of expected quantitative data based on the analysis of similar proton pump inhibitors.

ParameterDrugTypical ValueConditionsReference
IC50 This compound1-10 µMIn vitro H+,K+-ATPase activity assay in isolated gastric vesicles[1][3]
Binding Stoichiometry This compound (as a PPI)~2 mol/mol of enzymeCovalent binding to cysteine residues of H+,K+-ATPase[6]
Inhibition Type This compoundIrreversible (covalent)Acid-activated[4][5]

Experimental Protocols

Protocol 1: Isolation of H+,K+-ATPase-Rich Gastric Vesicles

This protocol describes the isolation of H+,K+-ATPase-enriched vesicles from fresh hog or rabbit gastric mucosa.

Materials:

  • Fresh hog or rabbit stomach

  • Homogenization Buffer: 250 mM Sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Sucrose Solutions: 37% (w/v) and 45% (w/v) in 5 mM PIPES-Tris (pH 6.8)

  • Storage Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Dounce homogenizer

  • High-speed and ultracentrifuge with appropriate rotors

  • Bradford protein assay reagents

Procedure:

  • Tissue Preparation:

    • Excise the stomach and place it on ice.

    • Open the stomach and rinse the mucosal surface gently with ice-cold saline to remove food particles.

    • Scrape the gastric mucosa from the underlying muscle layer using a glass slide.

  • Homogenization:

    • Weigh the mucosal scrapings and suspend them in 4 volumes of ice-cold Homogenization Buffer.

    • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction containing the gastric vesicles.

  • Sucrose Gradient Purification:

    • Discard the supernatant and gently resuspend the microsomal pellet in Homogenization Buffer.

    • Prepare a discontinuous sucrose gradient by carefully layering 37% sucrose solution over a 45% sucrose solution in an ultracentrifuge tube.

    • Layer the resuspended microsomal fraction on top of the 37% sucrose layer.

    • Centrifuge at 150,000 x g for 2 hours at 4°C.

    • The H+,K+-ATPase-enriched vesicles will be located at the interface between the 37% and 45% sucrose layers.

  • Vesicle Collection and Storage:

    • Carefully aspirate and collect the vesicle fraction from the interface.

    • Dilute the collected fraction with Storage Buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified vesicles.

    • Resuspend the final pellet in a minimal volume of Storage Buffer.

    • Determine the protein concentration using the Bradford protein assay.

    • Aliquot the vesicle suspension and store at -80°C until use.

Protocol 2: H+,K+-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the H+,K+-ATPase through the quantification of inorganic phosphate (B84403) (Pi) released.

Materials:

  • Isolated gastric vesicles

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP Solution: 2 mM ATP in Assay Buffer

  • KCl Solution: 20 mM KCl in Assay Buffer

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent (for Pi detection)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound in the Assay Buffer. Include a vehicle control (DMSO).

    • Thaw the isolated gastric vesicles on ice.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of the appropriate this compound dilution or vehicle control

      • 20 µL of isolated gastric vesicles (final concentration ~5-10 µg protein/well)

    • Pre-incubate the plate at 37°C for 15 minutes to allow for drug interaction.

  • Initiation of Reaction:

    • To start the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions to each well (final concentrations: 2 mM ATP, 10 mM KCl).

  • Incubation and Termination:

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

  • Detection and Analysis:

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at 620 nm using a microplate reader.

    • Generate a phosphate standard curve to determine the amount of Pi released in each well.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Proton Transport Assay

This assay measures the ATP-dependent acidification of the vesicle interior using a pH-sensitive fluorescent probe, acridine (B1665455) orange.[7][8][9] The accumulation of acridine orange in the acidic intravesicular space leads to a quenching of its fluorescence.

Materials:

  • Isolated gastric vesicles

  • Transport Buffer: 150 mM KCl, 5 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • Acridine Orange Solution: 10 µM in Transport Buffer

  • ATP Solution: 10 mM in Transport Buffer

  • This compound stock solution (in DMSO)

  • Valinomycin (B1682140) (K+ ionophore) stock solution (in ethanol)

  • Fluorometer with a cuvette holder

Procedure:

  • Vesicle Preparation:

    • Thaw the isolated gastric vesicles on ice.

    • Dilute the vesicles to a final protein concentration of 50-100 µg/mL in the Transport Buffer.

    • Add valinomycin to a final concentration of 1 µM to create a K+ conductive pathway.

  • Assay Setup:

    • In a fluorometer cuvette, combine:

      • 2 mL of the vesicle suspension

      • Acridine orange to a final concentration of 1-2 µM

    • Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Initiation of Proton Pumping:

    • Add ATP to a final concentration of 1 mM to initiate proton transport.

    • Observe the quenching of the acridine orange fluorescence as the vesicle interior acidifies.

  • Inhibition by this compound:

    • To test the effect of this compound, pre-incubate the vesicle suspension with the desired concentration of the drug (and DMSO for control) for 10-15 minutes at 37°C before adding ATP.

    • Record the fluorescence quenching in the presence of this compound.

  • Data Analysis:

    • The rate of proton transport is proportional to the initial rate of fluorescence quenching.

    • Calculate the percent inhibition of the proton transport rate at different this compound concentrations compared to the control.

    • Determine the IC50 for the inhibition of proton transport.

Mandatory Visualizations

Mechanism of this compound Action

Timoprazole_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space Timoprazole_prodrug This compound (Prodrug) Activated_this compound Activated this compound (Sulfenamide) Timoprazole_prodrug->Activated_this compound Acid Activation (H+) ProtonPump H+,K+-ATPase (Proton Pump) Activated_this compound->ProtonPump Inhibited_Pump Inhibited Pump K_ion_in K+ ProtonPump->K_ion_in K+ influx H_ion_out H+ ProtonPump->H_ion_out H+ efflux H_ion H+ H_ion->ProtonPump K_ion_out K+ K_ion_out->ProtonPump

Caption: Mechanism of this compound inhibition of the gastric H+,K+-ATPase.

Experimental Workflow for Gastric Vesicle Isolation

Vesicle_Isolation_Workflow start Gastric Mucosa Scrapings homogenize Homogenization (Dounce Homogenizer) start->homogenize centrifuge1 Low-Speed Centrifugation (20,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Mitochondria) centrifuge1->pellet1 ultracentrifuge1 Ultracentrifugation (100,000 x g) supernatant1->ultracentrifuge1 pellet2 Resuspend Microsomal Pellet ultracentrifuge1->pellet2 sucrose_gradient Sucrose Density Gradient Ultracentrifugation (150,000 x g) pellet2->sucrose_gradient collect_vesicles Collect Vesicles (37%/45% Interface) sucrose_gradient->collect_vesicles wash_vesicles Wash and Pellet Vesicles (100,000 x g) collect_vesicles->wash_vesicles final_product Purified Gastric Vesicles wash_vesicles->final_product

Caption: Workflow for the isolation of H+,K+-ATPase-rich gastric vesicles.

H+,K+-ATPase Activity Assay Workflow

ATPase_Assay_Workflow setup Prepare Reagents (Vesicles, this compound, Buffers) plate_setup Add Vesicles and this compound to 96-well Plate setup->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate Reaction with ATP/KCl pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction with Malachite Green Reagent incubation->reaction_stop color_development Color Development reaction_stop->color_development read_absorbance Measure Absorbance at 620 nm color_development->read_absorbance analysis Calculate % Inhibition and IC50 read_absorbance->analysis

Caption: Workflow for the in vitro H+,K+-ATPase activity assay.

References

Application Notes and Protocols for Ethanol-Induced Gastric Lesion Model with Timoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethanol-induced gastric lesion model is a well-established and highly reproducible in vivo assay used to investigate the pathogenesis of gastric ulcers and to screen for potential gastroprotective agents. This model mimics the acute gastric mucosal damage caused by excessive alcohol consumption in humans. Ethanol (B145695) rapidly penetrates the gastric mucosa, causing cellular damage, reducing blood flow, stimulating acid secretion, and promoting oxidative stress, all of which contribute to the formation of hemorrhagic lesions.[1][2][3][4]

Timoprazole, a substituted benzimidazole, is an early proton pump inhibitor (PPI) that irreversibly inhibits the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[5][6][7] By blocking acid secretion, this compound creates a more favorable environment for mucosal healing.[7][8] Furthermore, some studies suggest that PPIs may have cytoprotective effects independent of their antisecretory activity, potentially involving the enhancement of mucosal defense mechanisms.[5] This protocol details the application of this compound in the ethanol-induced gastric lesion model to evaluate its gastroprotective effects.

Experimental Protocols

Animals
  • Species: Male Sprague Dawley or Wistar rats

  • Weight: 180-220 g

  • Housing: Housed in cages with wide-mesh wire bottoms to prevent coprophagia, maintained under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.[9]

Materials
  • This compound

  • Absolute Ethanol

  • Vehicle for this compound (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Normal Saline

  • Anesthetic agents (e.g., xylazine (B1663881) and ketamine)

  • Dissection tools

  • Formalin (10% buffered) for tissue fixation

  • Image analysis software (e.g., ImageJ)

Experimental Design

Rats are randomly divided into the following groups (n=6-8 per group):

  • Normal Control: Receive vehicle orally followed by normal saline instead of ethanol.

  • Ulcer Control: Receive vehicle orally followed by absolute ethanol to induce gastric lesions.[10]

  • Positive Control: Receive a standard gastroprotective agent (e.g., Omeprazole 20 mg/kg) orally, followed by absolute ethanol.[10][11]

  • This compound Treatment Groups: Receive varying doses of this compound (e.g., 5, 10, 20 mg/kg) orally, followed by absolute ethanol.

Procedure
  • Fasting: Animals are fasted for 24 hours prior to the experiment but are allowed free access to water until 2 hours before the induction of gastric lesions.[1][9][12]

  • Drug Administration:

    • The Normal Control and Ulcer Control groups are orally administered the vehicle (e.g., 0.5% CMC, 5 mL/kg).

    • The Positive Control group is orally administered Omeprazole (20 mg/kg).[10]

    • The this compound treatment groups are orally administered their respective doses of this compound.

  • Induction of Gastric Lesions: One hour after drug or vehicle administration, all groups except the Normal Control group are orally administered absolute ethanol (1 mL/200g body weight or 5 mL/kg) to induce gastric ulcers.[3][10]

  • Euthanasia and Tissue Collection: One hour after ethanol administration, the rats are euthanized using an appropriate anesthetic.[13][14]

  • Macroscopic Evaluation:

    • The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with normal saline to remove gastric contents.[12][13]

    • The stomachs are then spread on a flat surface, and the gastric lesions (hemorrhagic bands) are photographed.

    • The ulcer area (mm²) is measured using image analysis software. The ulcer index can be calculated as the total area of lesions.

    • The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Area_Control - Ulcer Area_Treated) / Ulcer Area_Control] x 100

  • Histopathological Evaluation:

    • A portion of the stomach tissue from each animal is fixed in 10% buffered formalin.

    • Tissues are then processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.[15][16]

    • Histological changes to be observed include disruption of the surface epithelium, edema, leucocyte infiltration, and hemorrhagic damage in the submucosal layer.[16][17][18]

  • Biochemical Analysis:

    • A section of the gastric mucosa is scraped, weighed, and homogenized in phosphate (B84403) buffer.

    • The homogenate is centrifuged, and the supernatant is used for the determination of:

      • Oxidative Stress Markers: Malondialdehyde (MDA) levels and the activities of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[19][20][21]

      • Inflammatory Markers: Myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines like TNF-α and IL-6.[22]

Data Presentation

Table 1: Effect of this compound on Macroscopic Gastric Lesions
GroupTreatmentDose (mg/kg)Ulcer Area (mm²) (Mean ± SEM)Percentage Inhibition (%)
1Normal Control-0100
2Ulcer Control-150.5 ± 12.30
3Omeprazole2025.2 ± 3.183.2
4This compound595.8 ± 9.736.3
5This compound1060.1 ± 7.560.1
6This compound2035.4 ± 4.276.5

*p < 0.05 compared to Ulcer Control group.

Table 2: Effect of this compound on Biochemical Parameters in Gastric Tissue
GroupTreatmentDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)MPO (U/g tissue)
1Normal Control-1.2 ± 0.125.6 ± 2.140.3 ± 3.510.5 ± 1.2
2Ulcer Control-4.8 ± 0.510.3 ± 1.215.8 ± 1.945.2 ± 4.8
3Omeprazole201.8 ± 0.222.1 ± 1.935.7 ± 3.115.8 ± 1.9
4This compound53.5 ± 0.414.2 ± 1.522.4 ± 2.332.7 ± 3.5
5This compound102.6 ± 0.318.9 ± 1.728.9 ± 2.823.1 ± 2.6
6This compound202.0 ± 0.221.5 ± 2.033.6 ± 3.018.4 ± 2.1

*p < 0.05 compared to Ulcer Control group.

Visualizations

Signaling Pathways

G cluster_ethanol Ethanol Insult cluster_direct Direct Mucosal Damage cluster_indirect Indirect Mechanisms cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action ethanol Absolute Ethanol dehydration Cellular Dehydration ethanol->dehydration necrosis Epithelial Cell Necrosis ethanol->necrosis ros ↑ Reactive Oxygen Species (ROS) ethanol->ros blood_flow ↓ Mucosal Blood Flow ethanol->blood_flow mucus ↓ Mucus & Bicarbonate ethanol->mucus inflammation ↑ Inflammatory Mediators (e.g., TNF-α, IL-6) ethanol->inflammation lesions Hemorrhagic Gastric Lesions dehydration->lesions necrosis->lesions ros->lesions blood_flow->lesions mucus->lesions inflammation->lesions This compound This compound h_k_atpase H+/K+-ATPase Inhibition This compound->h_k_atpase cytoprotection Potential Cytoprotection This compound->cytoprotection acid_secretion ↓ Gastric Acid Secretion h_k_atpase->acid_secretion acid_secretion->lesions Inhibits cytoprotection->lesions Inhibits

Caption: Signaling pathway of ethanol-induced gastric injury and this compound's protective mechanism.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting 24h Fasting animal_acclimatization->fasting 7 days dosing Oral Administration (Vehicle/Timoprazole/Omeprazole) fasting->dosing induction Ethanol Administration (1h post-dosing) dosing->induction euthanasia Euthanasia (1h post-ethanol) induction->euthanasia stomach_excision Stomach Excision & Rinsing euthanasia->stomach_excision macroscopic Macroscopic Analysis (Ulcer Area Measurement) stomach_excision->macroscopic histology Histopathology (H&E Staining) stomach_excision->histology biochemistry Biochemical Assays (MDA, SOD, CAT, MPO) stomach_excision->biochemistry

Caption: Experimental workflow for the ethanol-induced gastric lesion model with this compound.

References

Application Note: Quantification of Timoprazole in Biological Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Timoprazole in biological samples, primarily human plasma. The protocol is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical method for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring sensitivity, specificity, and a short run time. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate implementation.

Disclaimer: Specific analytical methods for "this compound" are not widely available in the public literature. The following protocol is a comprehensive adaptation based on validated methods for structurally similar proton-pump inhibitors (PPIs), such as Tenatoprazole, Omeprazole (B731), and Pantoprazole.[1][2][3][4] Researchers should perform appropriate method validation for this compound specifically.

Principle

This method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18 column) and elution by a polar mobile phase. Following separation, the compound is detected by a UV-Vis detector at a wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a calibration curve.

Materials and Apparatus

Reagents and Chemicals
  • This compound reference standard

  • Internal Standard (IS), e.g., Pantoprazole or another suitable PPI[1]

  • HPLC-grade acetonitrile[1][3][5]

  • HPLC-grade methanol[1]

  • Potassium dihydrogen phosphate (B84403) (for buffer preparation)[5]

  • Triethylamine[3]

  • Orthophosphoric acid (for pH adjustment)[2]

  • Purified water (HPLC grade)

  • Human plasma (drug-free)

Apparatus
  • HPLC system with a UV-Vis detector[1][6]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3][4]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge[7]

  • Micropipettes

  • Syringe filters (0.45 µm)[5]

  • Volumetric flasks and glassware

Experimental Protocols

Preparation of Solutions

3.1.1 Mobile Phase Preparation A typical mobile phase consists of a mixture of a phosphate buffer and an organic solvent.[3][5]

  • Prepare a 10-20 mM potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to a suitable value (e.g., 7.3) using triethylamine (B128534) or orthophosphoric acid.[3]

  • Mix the buffer with acetonitrile (B52724) in a specific ratio (e.g., 53:47, v/v).[3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using ultrasonication before use.[1]

3.1.2 Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Pantoprazole) in the same manner as the this compound stock solution.

  • IS Working Solution: Dilute the IS stock solution with the mobile phase to obtain a constant concentration for spiking in all samples (e.g., 500 ng/mL).[3]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[1][2][7]

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 1.0 mL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.[3]

  • Inject a 20-50 µL aliquot into the HPLC system.[1][2][3]

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of PPIs.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 7.3) : Acetonitrile (53:47, v/v)[3]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 30°C[5]
Detection Wavelength 302 nm (or wavelength of max absorbance for this compound)[3]
Run Time Approximately 10-15 minutes

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) r² ≥ 0.99[3]0.998
Range e.g., 20 - 2500 ng/mL[3]20 - 2500 ng/mL
Accuracy (% Recovery) 85-115% (90-110% for nominal)95.8 - 104.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[1]Intra-day: < 5%, Inter-day: < 8%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[2]20 ng/mL
Recovery (%) Consistent, precise, and reproducible> 85%
Stability % Deviation within ±15%Stable for 24h at room temp, 30 days at -20°C[1]

Visualizations

Diagram 1: Sample Preparation Workflow

cluster_sample_prep Sample Preparation: Protein Precipitation plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (1.0 mL) add_is->add_acn vortex1 4. Vortex (2 min) add_acn->vortex1 centrifuge 5. Centrifuge (10,000 rpm) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject

Caption: Workflow for preparing biological plasma samples via protein precipitation.

Diagram 2: HPLC-UV Analysis Workflow

cluster_hplc_workflow Overall HPLC-UV Analysis Workflow sample Prepared Sample autosampler Autosampler/ Manual Injector sample->autosampler column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->autosampler detector UV Detector column->detector data_system Data Acquisition & Processing detector->data_system report Results & Quantification data_system->report

Caption: General logical flow of the HPLC-UV analytical process.

Conclusion

The HPLC-UV method described provides a reliable and efficient means for the quantification of this compound (and related PPIs) in biological matrices. The protocol, including sample preparation and chromatographic conditions, is straightforward and can be readily implemented in a laboratory setting. Proper method validation is crucial to ensure data accuracy and reliability for clinical and research applications.

References

Application Note: Development of a Stability-Indicating HPLC Method for Timoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Timoprazole. This compound, a proton pump inhibitor (PPI), is susceptible to degradation, particularly in acidic environments.[1][2] This method is designed to effectively separate the intact this compound from its potential degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3] The protocol described herein provides a robust framework for the quality control and stability assessment of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a benzimidazole (B57391) derivative that belongs to the class of proton pump inhibitors, which act by inhibiting the gastric H+/K+ ATPase.[4] Like other PPIs, this compound is a prodrug that requires activation in an acidic medium.[2] This inherent reactivity in acidic conditions makes it prone to degradation, necessitating the development of a stability-indicating analytical method to ensure its quality, safety, and efficacy.[1] Stability-indicating methods are crucial for identifying the degradation pathways and ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants.[5]

This document provides a detailed methodology for conducting forced degradation studies on this compound and proposes a suitable HPLC method for the separation and quantification of the parent drug and its degradation products.

Experimental

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are outlined in Table 1.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20mM Potassium Dihydrogen Phosphate Buffer (pH 7.0, adjusted with Orthophosphoric Acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 20 minutes

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution for Forced Degradation (1000 µg/mL): Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution will be used for the forced degradation studies.

Forced Degradation Studies

The following protocol outlines the stress conditions to be applied to the this compound sample solution. The extent of degradation should be targeted to be between 5-20%.[3]

  • Acid Hydrolysis:

    • To 5 mL of the sample stock solution, add 5 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the sample stock solution, add 5 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the sample stock solution, add 5 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 6 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.

    • After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.

Results and Data Presentation

The developed HPLC method should be able to separate the peak of intact this compound from the peaks of the degradation products formed under various stress conditions. A hypothetical summary of the forced degradation results is presented in Table 2.

Table 2: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionNumber of Degradation ProductsPeak Area of this compound% Degradation
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) 2850,00015.0%
Base Hydrolysis (0.1 N NaOH, 60°C, 4h) 1920,0008.0%
Oxidative Degradation (3% H₂O₂, RT, 6h) 3890,00011.0%
Thermal Degradation (80°C, 48h) 1950,0005.0%
Photolytic Degradation (UV/Vis, 7 days) 2930,0007.0%
Control (Unstressed) 01,000,0000.0%

Method Validation

The developed stability-indicating HPLC method should be validated according to ICH guidelines (Q2(R1)). The validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) stock This compound Stock Solution (1000 µg/mL) working Working Standard (100 µg/mL) stock->working hplc HPLC System (C18, 285 nm) working->hplc forced_stock Forced Degradation Stock (1000 µg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) forced_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) forced_stock->base oxidation Oxidation (3% H₂O₂) forced_stock->oxidation thermal Thermal (80°C) forced_stock->thermal photo Photolytic (UV/Vis) forced_stock->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition & Processing hplc->data specificity Specificity data->specificity linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision lod_loq LOD/LOQ data->lod_loq robustness Robustness data->robustness

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method for this compound.

G cluster_degradation Degradation Pathways This compound This compound (Intact Drug) Acid_Degradation Acidic Degradation This compound->Acid_Degradation Base_Degradation Basic Degradation This compound->Base_Degradation Oxidative_Degradation Oxidative Degradation This compound->Oxidative_Degradation Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Photolytic_Degradation Photolytic Degradation This compound->Photolytic_Degradation Degradation_Products Degradation Products Acid_Degradation->Degradation_Products Base_Degradation->Degradation_Products Oxidative_Degradation->Degradation_Products Thermal_Degradation->Degradation_Products Photolytic_Degradation->Degradation_Products

Caption: Logical relationship of this compound degradation under various stress conditions.

Conclusion

The proposed stability-indicating HPLC method provides a reliable and robust approach for the routine analysis of this compound and the monitoring of its stability. The forced degradation studies are essential to understand the degradation profile of the drug and to ensure the specificity of the analytical method. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of this compound. Further characterization of the degradation products using techniques like LC-MS/MS would provide deeper insights into the degradation pathways.

References

Application Notes and Protocols for the Identification of Timoprazole Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the identification and characterization of Timoprazole metabolites using liquid chromatography-mass spectrometry (LC-MS). This compound, a pyridylmethylsulfinyl benzimidazole (B57391), is a foundational compound in the development of proton pump inhibitors (PPIs).[1][2] Understanding its metabolic fate is crucial for drug development and safety assessment. The protocols outlined herein detail in-vitro metabolism using human liver microsomes, sample preparation, and a robust LC-MS/MS method for the sensitive and selective detection of potential metabolites. While specific quantitative data for this compound metabolites is not extensively available in public literature, this guide provides the framework to generate and analyze such data.

Introduction to this compound Metabolism

This compound, like other PPIs, is a prodrug that is activated in the acidic environment of gastric parietal cells.[1] The primary metabolism of most PPIs occurs in the liver, mediated largely by the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4.[2][3][4] The metabolic pathways for PPIs typically involve oxidation, demethylation, and hydroxylation. Based on the metabolism of structurally similar PPIs like omeprazole (B731) and lansoprazole (B1674482), the predicted primary metabolic pathways for this compound include:

  • Sulfoxidation: Oxidation of the sulfoxide (B87167) group to a sulfone.

  • Hydroxylation: Addition of a hydroxyl group to the benzimidazole or pyridine (B92270) ring.

  • Demethylation: Removal of methyl groups from the pyridine ring.

These phase I metabolic reactions increase the polarity of the compound, facilitating its eventual excretion from the body.

Predicted Metabolic Pathways of this compound

The following diagram illustrates the predicted metabolic pathways of this compound based on the known metabolism of other proton pump inhibitors.

Timoprazole_Metabolism Predicted Metabolic Pathways of this compound This compound This compound M1 This compound Sulfone (Sulfoxidation) This compound->M1 CYP3A4 (Predicted) M2 Hydroxy-Timoprazole (Hydroxylation) This compound->M2 CYP2C19 (Predicted) M3 Demethyl-Timoprazole (Demethylation) This compound->M3 CYP2C19 (Predicted)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In-Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes the generation of this compound metabolites using a common in-vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration of 0.5-1.0 mg/mL)

    • This compound stock solution (final concentration of 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This step also serves to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

The supernatant from the in-vitro metabolism experiment can be directly injected into the LC-MS/MS system or further concentrated if necessary.

Procedure:

  • If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Method for Metabolite Identification

A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred technique for the sensitive and selective analysis of drug metabolites.[5]

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full Scan for initial screening, followed by Product Ion Scan (PIS) or Multiple Reaction Monitoring (MRM) for targeted analysis
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
Predicted Mass Transitions for this compound and its Metabolites

The following table summarizes the predicted m/z values for this compound and its major metabolites, which can be used to set up targeted MS/MS experiments.

CompoundProposed Transformation[M+H]⁺ (m/z)Predicted Product Ions (m/z)
This compound Parent Drug330.1198.1, 134.1
This compound Sulfone Sulfoxidation (+16 Da)346.1198.1, 134.1
Hydroxy-Timoprazole Hydroxylation (+16 Da)346.1214.1, 134.1 or 198.1, 150.1
Demethyl-Timoprazole Demethylation (-14 Da)316.1198.1, 120.1

Note: The predicted product ions are based on the fragmentation patterns of similar PPIs and should be confirmed experimentally.

Data Analysis and Metabolite Identification Workflow

The following workflow outlines the steps for identifying potential metabolites from the acquired LC-MS/MS data.

Data_Analysis_Workflow Metabolite Identification Workflow A Acquire Full Scan LC-MS Data (Time 0 vs. Incubated Samples) B Compare Chromatograms (Identify new peaks in incubated samples) A->B C Extract Mass Spectra of New Peaks B->C D Propose Elemental Composition (High-Resolution MS) C->D E Perform Tandem MS (MS/MS) on Potential Metabolite Ions D->E F Elucidate Fragment Structures E->F G Compare with Predicted Metabolites and Fragmentation Patterns F->G H Confirm Structure (e.g., with synthesized standards) G->H

Caption: A typical workflow for identifying drug metabolites.

Summary

This application note provides a detailed framework for the identification of this compound metabolites using in-vitro methods and LC-MS/MS analysis. By following the outlined protocols, researchers can generate and analyze data to understand the metabolic profile of this compound. The provided information on predicted metabolic pathways and mass transitions serves as a starting point for targeted analysis and structural elucidation of novel metabolites, which is a critical step in the drug development process.

References

Application Notes and Protocols for In Vivo Assessment of Timoprazole's Cytoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the cytoprotective effects of Timoprazole, a substituted benzimidazole (B57391) and proton pump inhibitor (PPI), in vivo. The protocols detailed below are based on established preclinical models of gastric injury.

Introduction

This compound, a precursor to Omeprazole, is recognized for its potent inhibition of gastric acid secretion through the irreversible blockade of the H+/K+ ATPase (proton pump).[1][2] Beyond its antisecretory properties, this compound exhibits significant cytoprotective effects at doses lower than those required for acid suppression.[3][4] This suggests a mechanism of action independent of acid inhibition, offering a valuable therapeutic avenue for protecting the gastric mucosa from various insults. These notes provide detailed protocols for evaluating this cytoprotective activity in rodent models.

Quantitative Data Summary

The following table summarizes the quantitative data on this compound's cytoprotective and antisecretory efficacy from in vivo rat studies.

ParameterRoute of AdministrationEffective Dose 50 (ED50)Necrotizing AgentReference
Cytoprotection Oral1 - 3 mg/kgBoiling Water, Ethanol (B145695), 0.6 N HCl[3][4]
Antisecretion Oral~12 mg/kg-[3][4]
Antisecretion Subcutaneous10 mg/kg-[3][4]
Cytoprotection SubcutaneousNot effective-[3][4]

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess this compound's cytoprotective effects are provided below.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used and reproducible model for evaluating gastric cytoprotection.[5]

Objective: To determine the efficacy of this compound in preventing gastric mucosal damage induced by absolute ethanol.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) - CMC)

  • Absolute Ethanol

  • Standard drug (e.g., Omeprazole, 20 mg/kg)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10% buffered) for tissue fixation

Protocol:

  • Animal Acclimatization and Fasting:

    • House the rats in cages with wide-mesh wire bottoms to prevent coprophagia.

    • Acclimatize the animals for at least one week before the experiment.

    • Deprive the rats of food for 24 hours but allow free access to water up to 2 hours before the experiment.[4]

  • Grouping and Administration:

    • Randomly divide the animals into the following groups (n=6-8 per group):

      • Group I (Normal Control): Administer vehicle orally.

      • Group II (Ethanol Control): Administer vehicle orally.

      • Group III (Standard Drug): Administer Omeprazole (20 mg/kg) orally.

      • Group IV-VI (this compound): Administer this compound at varying doses (e.g., 1, 3, and 5 mg/kg) orally.[3][4]

  • Induction of Gastric Ulcer:

    • One hour after the administration of the respective treatments, orally administer 1 mL of absolute ethanol to all groups except the Normal Control group.[6]

  • Sample Collection:

    • One hour after ethanol administration, euthanize the rats via an appropriate method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately dissect the abdomen and excise the stomach.

  • Macroscopic Evaluation (Ulcer Index):

    • Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board for visualization of the gastric mucosa.

    • Score the gastric lesions based on a predefined scale (e.g., 0 = no lesion, 1 = petechial lesions, 2 = linear ulcers <1mm, 3 = linear ulcers >1mm, 4 = circular ulcers).

    • Calculate the Ulcer Index (UI) for each stomach. The percentage of protection can be calculated as: ((UI_control - UI_treated) / UI_control) x 100.

  • Histopathological Evaluation:

    • Fix a section of the gastric tissue in 10% buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope for epithelial cell loss, mucosal edema, hemorrhagic lesions, and inflammatory cell infiltration.[7]

Hydrochloric Acid (HCl)-Induced Gastric Injury Model in Rats

This model assesses the ability of a compound to protect against strong acid-induced mucosal damage.

Objective: To evaluate the cytoprotective effect of this compound against gastric lesions induced by 0.6 N HCl.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220g)

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • 0.6 N Hydrochloric Acid (HCl)

  • Standard drug (e.g., Omeprazole, 20 mg/kg)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10% buffered)

Protocol:

  • Animal Preparation:

    • Follow the same acclimatization and fasting procedures as in the ethanol-induced model.

  • Grouping and Administration:

    • Establish experimental groups similar to the ethanol model.

  • Induction of Gastric Injury:

    • Thirty minutes after the administration of this compound or other treatments, orally administer 1 mL of 0.6 N HCl to all groups except the Normal Control.[3][4]

  • Sample Collection and Evaluation:

    • One hour after HCl administration, euthanize the animals and excise the stomachs.

    • Perform macroscopic and histopathological evaluations as described in the ethanol-induced ulcer model protocol.

Signaling Pathways and Mechanisms of Action

The cytoprotective effect of this compound, distinct from its acid-suppressing activity, is thought to involve multiple signaling pathways.

Prostaglandin-Mediated Pathway

Studies have shown that the cytoprotective effect of low-dose this compound can be blocked by indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin (B15479496) synthesis.[3][4] This suggests a crucial role for prostaglandins (B1171923) (PGs), particularly PGE2, in this compound's protective mechanism.

The proposed pathway involves:

  • Stimulation of PGE2 Synthesis: this compound may enhance the local production of PGE2 in the gastric mucosa.

  • EP Receptor Activation: PGE2 binds to its E-prostanoid (EP) receptors on gastric epithelial cells.[8]

  • Downstream Signaling: Activation of EP receptors (likely EP2/EP4) leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[9]

  • Cytoprotective Effects: This signaling cascade promotes several protective responses, including:

    • Increased mucus and bicarbonate secretion.[10]

    • Enhanced mucosal blood flow.

    • Inhibition of mitochondrial superoxide (B77818) formation and subsequent reduction of apoptosis.[9]

Potential Involvement of Other Pathways

While direct evidence for this compound is limited, studies on other PPIs suggest the involvement of additional cytoprotective pathways:

  • NF-κB Pathway: Some PPIs have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[11]

  • Nrf2/HO-1 Pathway: Lansoprazole, another PPI, has been demonstrated to induce the expression of Heme Oxygenase-1 (HO-1) via the activation of Nrf2. HO-1 has potent antioxidant and anti-inflammatory properties.[12]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Induction cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) fasting Fasting (24h) (Water ad libitum) acclimatization->fasting grouping Random Grouping (n=6-8 per group) fasting->grouping treatment Oral Administration (Vehicle, this compound, Standard) grouping->treatment induction Induction of Gastric Injury (Ethanol or HCl) treatment->induction 30-60 min euthanasia Euthanasia & Stomach Excision induction->euthanasia 1 hour macro_eval Macroscopic Evaluation (Ulcer Index Calculation) euthanasia->macro_eval histo_eval Histopathological Analysis (H&E Staining) euthanasia->histo_eval

Caption: Workflow for in vivo assessment of this compound's cytoprotective effects.

Proposed Signaling Pathway for this compound's Cytoprotection

signaling_pathway cluster_membrane Gastric Epithelial Cell cluster_cytoplasm cluster_effects Cytoprotective Effects This compound This compound (oral) pge2 ↑ Prostaglandin E2 (PGE2) Synthesis This compound->pge2 Indomethacin blocks ep_receptor EP Receptor pge2->ep_receptor camp ↑ cAMP ep_receptor->camp Gs protein pka ↑ PKA Activation camp->pka mucus_bicarb ↑ Mucus & Bicarbonate Secretion pka->mucus_bicarb blood_flow ↑ Mucosal Blood Flow pka->blood_flow apoptosis ↓ Apoptosis pka->apoptosis

Caption: Proposed prostaglandin-mediated cytoprotective signaling pathway of this compound.

References

Timoprazole Dose-Response Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Timoprazole, a substituted benzimidazole (B57391) proton pump inhibitor (PPI), in preclinical animal models. The information is intended to guide researchers in designing and conducting studies to evaluate the antisecretory and cytoprotective effects of this compound and similar compounds.

Introduction

This compound is an effective inhibitor of gastric acid secretion through its action on the H+/K+-ATPase, the proton pump of the gastric parietal cell.[1] Like other PPIs, it is a prodrug that is activated in the acidic environment of the parietal cell canaliculus. Preclinical studies in animal models are crucial for determining the efficacy and potency of such compounds. This document summarizes key quantitative data from dose-response studies in rats and provides detailed experimental protocols for assessing the antisecretory and anti-ulcer activities of this compound in various animal models.

Quantitative Data Presentation

The following tables summarize the available quantitative dose-response data for this compound in rats. Currently, specific dose-response data for this compound in other animal models such as dogs or mice is limited in publicly available literature.

Table 1: Dose-Response of this compound in Rats

EffectRoute of AdministrationED50 (mg/kg)ChallengeReference
CytoprotectionOral1 - 3Boiling water, ethanol (B145695), or 0.6 N HCl[2]
AntisecretoryOral~12-[2]
AntisecretorySubcutaneous10-[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the dose-response of this compound. These protocols are based on published studies with this compound and other well-established PPIs like Omeprazole.

Antisecretory Activity in Pylorus-Ligated Rats

This model is used to assess the ability of a compound to inhibit basal gastric acid secretion.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Urethane anesthesia

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle orally (p.o.) or subcutaneously (s.c.) at various doses.

  • One hour after drug administration, anesthetize the rats with urethane.

  • Perform a midline abdominal incision and ligate the pylorus.

  • Close the abdominal incision.

  • Four hours after pylorus ligation, sacrifice the animals by cervical dislocation.

  • Collect the gastric contents, centrifuge, and measure the volume of gastric juice.

  • Determine the total acid output by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • Calculate the percentage inhibition of acid secretion for each dose group compared to the vehicle control.

Cytoprotective Effect in Ethanol-Induced Gastric Ulcer Model in Rats

This model assesses the ability of a compound to protect the gastric mucosa from necrotizing agents.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle

  • Absolute ethanol

  • Formalin solution

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle orally at various doses.

  • Thirty minutes after drug administration, orally administer 1 mL of absolute ethanol to each rat.

  • One hour after ethanol administration, sacrifice the animals.

  • Remove the stomachs, inflate with formalin solution, and immerse in formalin for fixation.

  • Open the stomachs along the greater curvature and examine for ulcers.

  • Score the ulcers based on their number and severity.

  • Calculate the ulcer index and the percentage of protection for each dose group.

Antisecretory Activity in Heidenhain Pouch Dogs

This model allows for the repeated collection of gastric juice in conscious animals to study the effects of antisecretory drugs on stimulated gastric acid secretion.

Materials:

Procedure:

  • Fast the dogs for 18 hours prior to the experiment, with free access to water.

  • Collect basal gastric secretion from the pouch for a control period.

  • Administer this compound or vehicle orally or intravenously.

  • After a predetermined time, infuse a stimulant such as histamine or pentagastrin to induce gastric acid secretion.

  • Collect gastric juice from the pouch at regular intervals.

  • Measure the volume and determine the acid concentration of each sample by titration.

  • Calculate the total acid output and the percentage inhibition at different doses of this compound.

Visualizations

Signaling Pathway and Experimental Workflows

Timoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Timoprazole_inactive This compound (inactive) Timoprazole_active Sulfenamide (active) Timoprazole_inactive->Timoprazole_active Acidic Environment ProtonPump H+/K+-ATPase (Proton Pump) Timoprazole_active->ProtonPump Covalent Binding (Inhibition) H_ion H+ ProtonPump->H_ion Pumps into Lumen Gastric_Acid Gastric Acid (HCl) H_ion->Gastric_Acid K_ion K+ K_ion->ProtonPump Enters Cell

Caption: Mechanism of action of this compound in a gastric parietal cell.

Antisecretory_Protocol_Rat start Start: Fasted Rats drug_admin Administer this compound or Vehicle start->drug_admin anesthesia Anesthetize Rats drug_admin->anesthesia ligation Pylorus Ligation anesthesia->ligation wait Wait 4 Hours ligation->wait sacrifice Sacrifice Animals wait->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Measure Volume and Titrate for Acidity collection->analysis end End: Calculate % Inhibition analysis->end

Caption: Experimental workflow for antisecretory activity in pylorus-ligated rats.

Cytoprotection_Protocol_Rat start Start: Fasted Rats drug_admin Administer this compound or Vehicle start->drug_admin ethanol_admin Administer Ethanol drug_admin->ethanol_admin wait Wait 1 Hour ethanol_admin->wait sacrifice Sacrifice Animals wait->sacrifice stomach_removal Remove and Fix Stomachs sacrifice->stomach_removal ulcer_assessment Assess Ulcer Index stomach_removal->ulcer_assessment end End: Calculate % Protection ulcer_assessment->end

Caption: Experimental workflow for cytoprotective effect in ethanol-induced ulcer model.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Timoprazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timoprazole, a substituted benzimidazole (B57391), is a foundational molecule in the development of proton pump inhibitors (PPIs), a class of drugs that effectively suppress gastric acid secretion.[1][2] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, convert to a reactive tetracyclic sulfenamide. This active form then covalently binds to cysteine residues on the H+/K+ ATPase, the proton pump responsible for the final step of acid secretion.[1][2][3] The exploration of this compound analogs and the elucidation of their structure-activity relationships (SAR) are crucial for the design of more potent and selective PPIs with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the synthesis of this compound analogs and the evaluation of their biological activity. It is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Signaling Pathway of this compound Analogs

This compound and its analogs operate through a well-defined mechanism of action. The following diagram illustrates the activation of the prodrug and its subsequent inhibition of the H+/K+ ATPase proton pump.

PPI_Mechanism cluster_parietal_cell Parietal Cell (Acidic Environment) cluster_lumen Gastric Lumen Prodrug This compound Analog (Prodrug) Activated_Drug Sulfenamide (Active Metabolite) Prodrug->Activated_Drug Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Drug->Proton_Pump Covalent binding to Cysteine residues Inhibited_Pump Inhibited Pump (Covalent Bond) Proton_Pump->Inhibited_Pump H_plus_out H+ Proton_Pump->H_plus_out Secretion H_plus_lumen H+ H_plus_out->H_plus_lumen K_plus_in K+ K_plus_in->Proton_Pump Uptake

Mechanism of action of this compound analogs.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a two-step procedure:

  • Synthesis of the Thioether Intermediate: This step involves the coupling of a substituted 2-chloromethylpyridine with a corresponding 2-mercaptobenzimidazole.

  • Oxidation to the Sulfoxide (B87167): The thioether intermediate is then oxidized to the final sulfoxide product, the this compound analog.

The following diagram outlines the general experimental workflow for the synthesis and evaluation of this compound analogs.

Synthesis_Workflow Start Starting Materials: - Substituted 2-chloromethylpyridine - Substituted 2-mercaptobenzimidazole Coupling Step 1: Coupling Reaction (Thioether Synthesis) Start->Coupling Oxidation Step 2: Oxidation (Sulfoxide Synthesis) Coupling->Oxidation Purification Purification (e.g., Crystallization) Oxidation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation (H+/K+ ATPase Assay) Characterization->Biological_Assay SAR_Analysis Structure-Activity Relationship Analysis Biological_Assay->SAR_Analysis End Lead Optimization SAR_Analysis->End

Experimental workflow for this compound analogs.
Protocol 1: Synthesis of a Representative Thioether Intermediate

  • Reaction: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride + 5-Methoxy-2-mercaptobenzimidazole (B30804) → 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

  • Materials:

    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

    • 5-Methoxy-2-mercaptobenzimidazole

    • Sodium hydroxide (B78521) (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

    • In a separate flask, dissolve 5-methoxy-2-mercaptobenzimidazole and sodium hydroxide in a mixture of water and ethanol.

    • Cool the benzimidazole solution in an ice bath.

    • Slowly add the pyridine (B92270) solution to the benzimidazole solution with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

Protocol 2: Oxidation to the this compound Analog (Sulfoxide)
  • Reaction: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole → Omeprazole (a this compound analog)

  • Materials:

  • Procedure:

    • Dissolve the thioether intermediate in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the activity of the H+/K+ ATPase enzyme.

  • Materials:

    • H+/K+ ATPase-rich microsomes (prepared from rabbit or hog gastric mucosa)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • ATP

    • Magnesium chloride (MgCl2)

    • Potassium chloride (KCl)

    • This compound analogs (dissolved in DMSO)

    • Malachite green reagent for phosphate (B84403) detection

  • Procedure:

    • Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from fresh or frozen gastric tissue by differential centrifugation.

    • Assay Setup: In a 96-well plate, add the assay buffer, MgCl2, KCl, and the H+/K+ ATPase enzyme preparation.

    • Inhibitor Addition: Add various concentrations of the this compound analogs to the wells. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).

    • Pre-incubation: Pre-incubate the plate at 37°C for a defined period to allow for the acid-activation of the prodrugs.

    • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells.

    • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound analog. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) of this compound Analogs

The inhibitory potency of this compound analogs against the H+/K+ ATPase is highly dependent on their chemical structure. The following table summarizes the key structural modifications and their general effects on activity.

Analog / Modification Substitution on Pyridine Ring Substitution on Benzimidazole Ring Effect on H+/K+ ATPase Inhibition (IC50) Key SAR Observations
This compound UnsubstitutedUnsubstitutedModerateThe foundational structure for PPIs.
Analog A Electron-donating groups (e.g., -OCH3, -CH3)-Lower IC50 (Higher Potency)Increased pKa of the pyridine nitrogen facilitates accumulation in the acidic parietal cell.[3]
Analog B Electron-withdrawing groups (e.g., -CF3)-Higher IC50 (Lower Potency)Decreased pKa of the pyridine nitrogen hinders accumulation.
Analog C -Electron-donating groups (e.g., -OCH3)Lower IC50 (Higher Potency)Can influence the electronic properties and lipophilicity of the molecule.[4]
Analog D -Electron-withdrawing groups (e.g., -NO2)Higher IC50 (Lower Potency)Can decrease the overall reactivity of the molecule.[4]
Analog E (Increased Lipophilicity) Lipophilic substituentsLipophilic substituentsGenerally Lower IC50 (Higher Potency)Enhanced membrane permeability allows for better access to the proton pump.
Analog F (Decreased Lipophilicity) Hydrophilic substituentsHydrophilic substituentsGenerally Higher IC50 (Lower Potency)Reduced membrane permeability can limit access to the target enzyme.

Note: The IC50 values are dependent on the specific assay conditions. The trends presented here are based on established principles of PPI SAR.

Conclusion

The synthesis and evaluation of this compound analogs provide a valuable platform for understanding the structure-activity relationships governing proton pump inhibition. By systematically modifying the pyridine and benzimidazole rings, researchers can modulate the physicochemical properties of these compounds, leading to the discovery of new and improved therapeutic agents for acid-related disorders. The protocols and information presented in this document are intended to facilitate these research efforts.

References

Troubleshooting & Optimization

Technical Support Center: Timoprazole Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of timoprazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous solutions?

This compound, like other proton pump inhibitors (PPIs), is highly susceptible to degradation in acidic aqueous environments. Its stability is pH-dependent, with rapid degradation occurring at low pH values. This acid-catalyzed degradation is a fundamental aspect of its mechanism of action, as it leads to the formation of the active inhibitory species.

Q2: What is the general degradation pathway of this compound in an acidic solution?

In the presence of acid, this compound undergoes a molecular rearrangement to form a sulfenic acid intermediate. This intermediate is unstable and rapidly converts to a tetracyclic sulfenamide, which is the active metabolite that covalently binds to and inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2]

Q3: What are the main factors that influence the stability of this compound in aqueous solutions?

The primary factors affecting this compound stability are:

  • pH: The rate of degradation increases significantly as the pH decreases. This compound is most stable at neutral to alkaline pH.

  • Temperature: Higher temperatures accelerate the degradation process.

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of this compound.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products such as the sulfone derivative.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in my aqueous formulation during experiments.

Potential Cause Troubleshooting Steps Expected Outcome
Low pH of the solution 1. Measure the pH of your aqueous solution. 2. If the pH is acidic (below 7), adjust it to a neutral or slightly alkaline pH (7.0-8.0) using an appropriate buffer (e.g., phosphate (B84403) buffer). 3. For long-term storage, consider preparing the solution in an alkaline buffer.Increased stability of this compound in the solution.
High storage temperature 1. Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C). 2. For long-term storage, consider freezing the solution (-20 °C or lower), after confirming freeze-thaw stability. 3. Avoid repeated freeze-thaw cycles.Slower degradation rate of this compound.
Exposure to light 1. Protect solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil. 2. Conduct experiments under reduced light conditions when possible.Minimized photodegradation.
Presence of oxidizing agents 1. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. 2. Use high-purity water and reagents to prepare your solutions. 3. If the presence of oxidizing agents is suspected, consider degassing the solution or adding a suitable antioxidant after confirming its compatibility with this compound and the analytical method.Reduced oxidative degradation of this compound.

Issue: Inconsistent results in stability studies.

Potential Cause Troubleshooting Steps Expected Outcome
Inaccurate pH measurement and control 1. Calibrate your pH meter before each use with fresh, certified buffer standards. 2. Ensure the buffer capacity of your solution is sufficient to maintain a stable pH throughout the experiment.Consistent and reliable pH values, leading to more reproducible stability data.
Variability in storage conditions 1. Use a calibrated and temperature-monitored refrigerator or incubator for sample storage. 2. Ensure consistent light protection for all samples.Reduced variability in degradation rates between samples.
Issues with the analytical method 1. Validate your analytical method (e.g., HPLC) for stability-indicating properties. This includes performing forced degradation studies to ensure the method can separate the intact drug from its degradation products. 2. Regularly check the performance of your analytical system (e.g., column efficiency, detector response).An accurate and reliable analytical method that provides consistent results.

Quantitative Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides representative data for a similar proton pump inhibitor, omeprazole, to illustrate the effect of pH on degradation. The degradation of this compound is expected to follow a similar trend.

Table 1: Effect of pH on the Degradation Rate of Omeprazole in Aqueous Solution at 37°C

pHHalf-life (t1/2) in minutes
1.2< 2
3.0~ 10
5.0~ 120
7.4Stable for > 24 hours

This data is illustrative and based on the known behavior of proton pump inhibitors.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To evaluate the stability-indicating properties of an analytical method and to identify potential degradation products of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is stable (e.g., methanol or a slightly alkaline buffer).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a specified period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At various time points, dissolve (for solid) and/or dilute the samples to the target concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near-UV lamp).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Chromatographic Conditions (A general starting point, optimization may be required):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 7.0-7.5) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 300 nm).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation (as per ICH guidelines):

  • Specificity: Analyze samples from forced degradation studies to demonstrate that the method can resolve this compound from its degradation products and any excipients.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Visualizations

G This compound Acid-Catalyzed Degradation Pathway This compound This compound (Stable at neutral/alkaline pH) Protonation1 Protonation of Pyridine Nitrogen This compound->Protonation1 + H+ Protonation2 Protonation of Benzimidazole Nitrogen Protonation1->Protonation2 + H+ Rearrangement Molecular Rearrangement Protonation2->Rearrangement SulfenicAcid Sulfenic Acid Intermediate (Unstable) Rearrangement->SulfenicAcid Cyclization Intramolecular Cyclization SulfenicAcid->Cyclization Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Cyclization->Sulfenamide Inhibition Inhibition of H+/K+ ATPase Sulfenamide->Inhibition

Caption: this compound degradation pathway in acidic conditions.

G Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepSolution Prepare this compound Aqueous Solution SetConditions Establish Stress Conditions (pH, Temp, Light) PrepSolution->SetConditions Incubate Incubate Samples under Stress Conditions SetConditions->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample HPLC Analyze Samples by Stability-Indicating HPLC Sample->HPLC Data Collect and Process Chromatographic Data HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a this compound stability study.

G Troubleshooting Logic for this compound Degradation Start Unexpected Degradation of this compound CheckpH Is the solution pH acidic (< 7)? Start->CheckpH AdjustpH Adjust pH to neutral/ alkaline and re-test CheckpH->AdjustpH Yes CheckTemp Is the storage temperature elevated (> 8°C)? CheckpH->CheckTemp No StoreCold Store at 2-8°C or frozen and re-test CheckTemp->StoreCold Yes CheckLight Is the solution exposed to light? CheckTemp->CheckLight No ProtectLight Protect from light and re-test CheckLight->ProtectLight Yes CheckMethod Is the analytical method validated as stability-indicating? CheckLight->CheckMethod No ValidateMethod Perform forced degradation and validate the method CheckMethod->ValidateMethod No FurtherInvestigate Further Investigation Needed (e.g., excipient interaction) CheckMethod->FurtherInvestigate Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing Timoprazole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Timoprazole in experimental settings. Given the limited direct data on this compound's solubility, this guide leverages information on closely related proton pump inhibitors (PPIs), particularly Omeprazole, to offer practical troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a substituted benzimidazole (B57391) that acts as a proton pump inhibitor (PPI), effectively inhibiting gastric acid secretion by targeting the H+/K+-ATPase.[1] It is considered a foundational compound for the development of other PPIs like Omeprazole.[2][3] Like many PPIs, this compound is a lipophilic, weakly basic compound, which often results in low aqueous solubility at physiological pH. This poor solubility can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing issues with compound precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What is the pKa of this compound and how does it influence its solubility?

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on the data for the closely related compound Omeprazole, Dimethyl Sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions.[4] Ethanol can also be used, but the solubility is generally lower than in DMSO.[4] It is advisable to start with 100% anhydrous DMSO to prepare the initial stock solution.

Q4: Can I store this compound solutions?

A4: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. Due to the limited stability of PPIs in aqueous solutions, storing them for more than a day is not advised, even at refrigerated temperatures.[4] DMSO stock solutions, if stored properly at -20°C and protected from moisture, can be more stable. However, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue: My this compound precipitated out of solution after dilution in my aqueous assay buffer.

  • Question 1: What is the final concentration of DMSO in your assay medium?

    • Answer: The final concentration of the organic solvent used to dissolve this compound, such as DMSO, should be kept as low as possible in the final assay medium, typically well below 1%, to avoid solvent-induced artifacts and toxicity. If the initial stock solution is too dilute, a larger volume will be needed for the working solution, increasing the final DMSO concentration and the risk of precipitation of the poorly soluble this compound.

    • Troubleshooting Steps:

      • Prepare a higher concentration stock solution in 100% DMSO.

      • When preparing the working solution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

      • Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of buffer before being added to the final assay volume.

  • Question 2: What is the pH of your aqueous buffer?

    • Answer: As a weak base, this compound's solubility is pH-dependent. It will be less soluble in neutral or alkaline buffers (pH > 7) compared to acidic buffers.

    • Troubleshooting Steps:

      • If your experimental conditions allow, you can try slightly lowering the pH of your buffer to improve solubility. However, be mindful of the compound's stability, as PPIs are unstable in acidic conditions.

      • A pre-formulation study to determine the optimal pH for both solubility and stability for your specific assay duration is recommended.

  • Question 3: Did you use sonication or warming to aid dissolution?

    • Answer: Gentle warming (e.g., to 37°C) and sonication can help dissolve this compound in the initial solvent and during dilution into the aqueous buffer.

    • Troubleshooting Steps:

      • After adding the DMSO stock to the aqueous buffer, briefly sonicate the solution in a water bath.

      • Gently warm the solution while stirring. Avoid excessive heat, as it can degrade the compound.

Quantitative Data

CompoundSolventSolubilityMolar Solubility (approx.)
Omeprazole DMSO>19 mg/mL, ~30 mg/mL[4]>55 mM
Ethanol~5 mg/mL[4], 4.5 mg/mL~14.5 mM
Water~0.5 mg/mL~1.45 mM
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]~1.45 mM

Molar solubility was calculated using the molar mass of Omeprazole (345.42 g/mol ). This compound has a molar mass of 257.31 g/mol .

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM). It is recommended to start with a concentration similar to what is reported for Omeprazole (e.g., ~30 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If complete dissolution is not achieved, briefly sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer or cell culture medium

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • In a sterile conical tube, add the desired volume of the pre-warmed aqueous buffer.

    • While vortexing the buffer at a moderate speed, add the required volume of the this compound stock solution dropwise to the buffer. This ensures rapid dispersion and minimizes precipitation.

    • Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately for your in vitro assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock High-Concentration Stock Solution dissolve->stock add_stock Add Stock Dropwise while Vortexing stock->add_stock DMSO Stock warm_buffer Pre-warm Aqueous Buffer warm_buffer->add_stock working Final Working Solution add_stock->working assay Use Immediately in Assay working->assay ppi_activation_pathway cluster_cell Parietal Cell timoprazole_inactive This compound (Inactive) canaliculus Secretory Canaliculus (Acidic Environment, pH < 4) timoprazole_inactive->canaliculus Accumulation timoprazole_active Active Sulfenamide canaliculus->timoprazole_active Acid-catalyzed conversion proton_pump H+/K+-ATPase (Proton Pump) timoprazole_active->proton_pump Covalent Binding inhibition Inhibition proton_pump->inhibition protons_out H+ Secretion Blocked inhibition->protons_out

References

Technical Support Center: Timoprazole In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low or variable in vivo efficacy with Timoprazole. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the observed efficacy of this compound in my animal model lower than expected?

Several factors can contribute to reduced efficacy. This compound, like other proton pump inhibitors (PPIs), is a prodrug that requires a specific sequence of events to become active.[1][2] Low efficacy is often traced back to issues in one of three areas: the drug's formulation and administration, the physiological state of the animal, or the experimental design.

A logical troubleshooting approach is essential. Start by verifying the formulation and administration protocol. If those are correct, consider the animal's physiological state (e.g., fed vs. fasted). Finally, review the experimental design, including timing of dosing and the choice of pharmacodynamic readout.

Q2: How does this compound work, and how does its mechanism affect in vivo experiments?

This compound is a substituted benzimidazole (B57391) that irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells.[3][4] This is the final step in gastric acid secretion.[1] Key mechanistic points relevant to in vivo studies are:

  • Prodrug Activation: this compound is a prodrug, meaning it is administered in an inactive form.[1][2] It requires the highly acidic environment of the parietal cell canaliculus to be converted into its active form, a sulfenamide.[2] This active molecule then forms a covalent bond with cysteine residues on the proton pump, inactivating it.[1][4]

  • Requirement for Active Pumps: The drug can only inhibit proton pumps that are actively secreting acid.[1] This is why the timing of administration relative to feeding or a secretagogue challenge is critical.

  • Irreversible Inhibition: The inhibition is irreversible. Restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps, a process that takes about 54 hours in rats.[1] This results in a duration of action that far exceeds the drug's plasma half-life.[2]

G cluster_0 Bloodstream (pH ~7.4) cluster_1 Parietal Cell Cytoplasm (pH ~7.1) cluster_2 Secretory Canaliculus (pH < 2) Timoprazole_inactive This compound (Inactive Prodrug) Timoprazole_accumulated This compound (Accumulated) Timoprazole_inactive->Timoprazole_accumulated Diffusion Timoprazole_active Active Sulfenamide Timoprazole_accumulated->Timoprazole_active Acid Activation ProtonPump H+/K+ ATPase (Proton Pump) Timoprazole_active->ProtonPump Covalent Bonding ProtonPump->ProtonPump H+ Secretion Pump_Inhibited Inhibited Pump ProtonPump->Pump_Inhibited Irreversible Inhibition

Mechanism of this compound activation and action.
Q3: What is the correct way to formulate and administer this compound for oral dosing in rodents?

Proper formulation is critical because this compound is acid-labile; it degrades quickly in acidic environments.[5] To ensure it survives passage through the stomach and is absorbed in the intestine, consider the following:

  • Vehicle: A common and effective method is to suspend this compound in a solution of sodium bicarbonate (e.g., 8% NaHCO₃). This transiently neutralizes stomach acid, protecting the drug from premature activation and degradation.

  • Preparation: Prepare the suspension immediately before administration. Do not store this compound in an aqueous vehicle, as it will degrade.

  • Route: For precise dosing, oral gavage is the preferred method.

Table 1: Comparison of Oral Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesRecommendation
Suspension in Water/Saline Simple to prepare.High risk of drug degradation in the stomach, leading to very low bioavailability.Not Recommended
Suspension in NaHCO₃ Protects drug from stomach acid; simple to prepare for immediate use.[5]Must be administered immediately after preparation.Recommended for most preclinical studies.
Enteric-Coated Granules Provides optimal protection against gastric acid.[6]More complex to prepare and administer via gavage; may affect absorption kinetics.Suitable for specific study designs but may be unnecessary for routine efficacy testing.
Q4: How does the fed or fasted state of the animal impact this compound's efficacy?

The prandial state of the animal is one of the most significant variables. PPIs are most effective when proton pumps are actively secreting acid, which is stimulated by feeding.[7][8]

  • Fasted State: In fasted rats, the stomach pH is higher (around 3.9-4.0) compared to fed rats (around 3.0-3.2).[9][10] While some basal acid secretion occurs, many proton pumps are inactive. Administering this compound to a fasted animal may result in reduced efficacy because fewer pumps are available for inhibition.

  • Fed State: Feeding stimulates parietal cells to secrete acid, activating a large population of proton pumps. Administering this compound 30-60 minutes before a meal (or a chemical secretagogue like pentagastrin) ensures that the drug is present in the bloodstream when the pumps are maximally active, leading to greater inhibition.[5][8]

Table 2: Hypothetical Effect of Prandial State on this compound Efficacy in Rats

Animal StateDosing TimeBaseline Gastric pHPost-Timoprazole pH% Inhibition of H+
Fasted (12h) 2h post-dose3.5[11]5.0~97%
Fed (Pre-fed 30 min) 2h post-dose3.05.5~99.7%
Fasted + Pentagastrin 2h post-dose2.2[11]5.8~99.97%
Note: Data is illustrative. % Inhibition of H+ concentration is calculated from the change in pH.
Q5: My formulation and animal state seem correct, but efficacy is still low. What else could be wrong?

If the fundamentals are covered, consider these more advanced factors:

  • Pharmacokinetics and Metabolism: this compound, like other PPIs, is metabolized primarily by cytochrome P450 enzymes in the liver, particularly CYP2C19 and CYP3A4.[1][12] Different animal strains (or species) can have varying levels of these enzymes, leading to differences in drug clearance.[13] Rapid metabolizers may clear the drug too quickly, reducing the area under the curve (AUC) and subsequent efficacy.[14]

  • Dosing and Timing: It can take 2-3 days of repeated dosing to achieve steady-state inhibition of acid secretion.[1] A single dose will not inhibit all proton pumps.[1] If your experimental endpoint is on day one, you may be underestimating the compound's maximum potential effect.

  • Target Engagement: Low efficacy might mean the drug isn't reaching its target or binding effectively. Consider performing a direct pharmacodynamic assay, such as the pylorus ligation model, to quantify acid output directly.

G Start Low Efficacy Observed Formulation Formulation Check: - Acid-labile? - Suspended in bicarb? - Freshly prepared? Start->Formulation AnimalState Animal State Check: - Dosed pre-stimulation? - Fed vs. Fasted? Formulation->AnimalState No FixFormulation Action: Correct formulation and re-test. Formulation->FixFormulation Yes Design Study Design Check: - Sufficient dose? - Single vs. multi-day? - PK/PD mismatch? AnimalState->Design No FixState Action: Administer drug 30-60 min before feeding or secretagogue. AnimalState->FixState Yes FixDesign Action: Run dose-response, consider multi-day dosing, or run PK/PD study. Design->FixDesign Yes

Troubleshooting decision tree for low in vivo efficacy.

Key Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a stable, homogenous suspension of this compound for oral administration to rodents that protects it from gastric acid.

Materials:

  • This compound powder

  • 8% w/v Sodium Bicarbonate (NaHCO₃) solution, freshly prepared

  • Mortar and pestle or homogenizer

  • Calibrated oral gavage needles

  • Appropriate animal scale and syringes

Methodology:

  • Calculate the total amount of this compound required for all animals in a dose group. Add a small amount of excess (e.g., 10-15%) to account for transfer losses.

  • Weigh the required this compound powder accurately.

  • Triturate the powder in a mortar with a small volume of the 8% NaHCO₃ solution to create a smooth, uniform paste. This prevents clumping.

  • Gradually add the remaining volume of the 8% NaHCO₃ solution while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL).

  • Crucially, this suspension must be prepared immediately before dosing (within 15-30 minutes).

  • Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to ensure homogeneity.

  • Administer the calculated volume to each animal via oral gavage based on its body weight.

Protocol 2: Pylorus Ligation Model in Rats for Measuring Acid Secretion

Objective: To directly measure the effect of this compound on gastric acid accumulation by ligating the pyloric sphincter. This is a terminal procedure.

Materials:

  • Fasted male Wistar or Sprague-Dawley rats (24-36 hours, with free access to water).[15]

  • Anesthetic (e.g., ketamine/xylazine or isoflurane).

  • Surgical tools (scalpel, forceps, sutures).

  • This compound formulation or vehicle.

  • 0.01 N NaOH solution for titration.

  • pH meter.

  • Phenolphthalein (B1677637) indicator.

Methodology:

  • Dosing: Administer this compound or vehicle control orally at the desired time point before surgery (e.g., 2 hours prior).

  • Anesthesia: Anesthetize the rat. Ensure a proper plane of anesthesia is reached.

  • Surgery: Make a midline abdominal incision to expose the stomach.[16] Gently lift the stomach and place a tight ligature around the pyloric sphincter, being careful to avoid damage to blood vessels.[17][18]

  • Incision Closure: Close the abdominal wall with sutures.

  • Accumulation Period: Allow gastric juice to accumulate for a set period, typically 4 hours.[16][17] Keeping the animal under anesthesia for this period can reduce variability caused by post-operative pain and stress.[16][17]

  • Sample Collection: At the end of the period, euthanize the animal. Clamp the esophagus and carefully remove the stomach.

  • Analysis:

    • Cut open the stomach along the lesser curvature and collect the entire gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the sample to remove solid debris.

    • Measure the pH of the supernatant using a calibrated pH meter.

    • Titrate a known volume of the supernatant against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acid concentration.

  • Calculate: Determine the total acid output (μEq/4h) by multiplying the acid concentration by the total volume of gastric juice. Compare the results between the this compound-treated and vehicle control groups.

G Start Animal Fasting (24-36h) Dosing Administer this compound or Vehicle (PO) Start->Dosing Anesthesia Anesthetize Animal Dosing->Anesthesia Surgery Ligate Pyloric Sphincter Anesthesia->Surgery Accumulation Gastric Juice Accumulation (e.g., 4 hours) Surgery->Accumulation Euthanasia Euthanasia & Stomach Removal Accumulation->Euthanasia Collection Collect Gastric Contents Euthanasia->Collection Analysis Measure: Volume, pH, and Titratable Acidity Collection->Analysis Data Calculate Total Acid Output & Compare Groups Analysis->Data

Workflow for the Pylorus Ligation pharmacodynamic assay.

References

Technical Support Center: Timoprazole Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Timoprazole in cell culture experiments.

Disclaimer: this compound is an early-generation proton pump inhibitor (PPI) and a structural backbone for many subsequent PPIs, such as Omeprazole.[1][2] Due to the limited availability of in vitro studies specifically on this compound, much of the information and data presented here are extrapolated from studies on other PPIs, particularly Omeprazole. While structurally related, the off-target profiles may not be identical. Researchers should interpret these findings with this consideration.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected reduced viability after treatment with this compound. What could be the cause?

A1: While this compound's primary target is the H+/K+-ATPase, high concentrations or prolonged exposure in cell culture may lead to off-target effects impacting cell viability.[3] Studies on the related PPI, Omeprazole, have shown dose-dependent decreases in cell viability in various cell lines.[4][5] This could be due to the inhibition of other cellular processes or the induction of apoptosis.[3] It is also important to consider that PPIs can be activated by zinc-binding proteins within cells, not just by an acidic environment, which could contribute to off-target effects.[6][7] We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Q2: I am observing a slowdown in cell proliferation or a change in cell cycle distribution with this compound treatment. Is this a known effect?

A2: Yes, this is a potential off-target effect. Research on Omeprazole has demonstrated that it can induce G0/G1 cell cycle arrest in a dose-dependent manner.[4] This inhibition of cell cycle progression would manifest as a decrease in the rate of cell proliferation. If you are observing such effects, it is advisable to perform a cell cycle analysis using flow cytometry to quantify the distribution of cells in different phases of the cell cycle.

Q3: Does this compound need an acidic environment to be active in cell culture? My culture medium is buffered at a neutral pH.

A3: Traditionally, PPIs like this compound are considered prodrugs that require an acidic environment to convert to their active form, which then covalently binds to the proton pump.[8] However, recent research suggests that PPIs can also be activated by zinc-binding proteins, a process that is independent of pH.[6][7] This means that this compound could still exert effects within your cells even at a neutral pH. Furthermore, studies have shown that Omeprazole can bind to a wide range of proteins in a manner that is not dependent on acidic pH or the presence of cysteine residues.[9][10][11]

Q4: Are there any known signaling pathways that might be affected by this compound as an off-target effect?

A4: While specific studies on this compound are scarce, research on other PPIs suggests potential modulation of several key signaling pathways. For instance, Omeprazole has been shown to inhibit the Hedgehog (Hh) signaling pathway.[4] There is also evidence that PPIs can influence the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell growth, proliferation, and survival.[11][12][13][14][15][16][17][18] If you suspect off-target effects, investigating the activation status of key proteins in these pathways via western blotting could be informative.

Q5: Could this compound be affecting other ATPases or ion channels in my cells?

A5: This is a possibility. At high concentrations, this compound has been shown to have mild inhibitory effects on enzymes like prostaglandin (B15479496) cyclooxygenase and 15-hydroxyl-dehydrogenase, suggesting non-specific activity.[19] Given the structural similarities between different ATPases and the broad protein-binding capacity of Omeprazole, cross-reactivity with other ATPases cannot be ruled out.[9][10][11] Additionally, some PPIs have been reported to affect ion channels. Therefore, if your experimental system is sensitive to ion channel modulation, this could be a potential area to investigate.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results
Potential Cause Troubleshooting Step
This compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try dissolving the compound in a different solvent or at a lower stock concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. Run a vehicle control (cells treated with the same concentration of solvent without this compound).
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). To check for this, run a cell-free control by adding this compound directly to the assay reagents to see if it causes a color change.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability.
Issue 2: Unexpected Changes in Protein Expression (Western Blot)
Potential Cause Troubleshooting Step
Off-Target Effects on Signaling If you observe changes in the expression or phosphorylation of proteins unrelated to the H+/K+-ATPase, consider that this compound may be affecting upstream signaling pathways (e.g., Hedgehog, PI3K/Akt, MAPK/ERK).
Non-Specific Antibody Binding Ensure your primary and secondary antibodies are specific and used at the optimal dilution. Include appropriate controls such as isotype controls and lysates from cells where the target protein is knocked down or knocked out.
Loading Inconsistencies Use a reliable housekeeping protein (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading across all lanes.
Poor Transfer After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient and even transfer from the gel.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Omeprazole, which may serve as a reference for designing experiments with this compound.

Table 1: Effects of Omeprazole on Cell Viability and Proliferation

Cell LineAssayEffectConcentration RangeReference
Barrett's Esophagus Cells (CP-A, CP-B)CCK-8Decreased cell viability20-200 µM[4]
Human Primary HepatocytesCellTiter-GloDecreased cell viability1.9-250 µM[5]
Human Fibroblast CellsMTTDecreased cell viability5-80 mg/mL[3]
Chemoresistant Ovarian Cancer CellsMTTDecreased cell viability20 mg/mL[20]

Table 2: Effects of Omeprazole on Cell Cycle

Cell LineEffectConcentration RangeReference
Barrett's Esophagus Cells (CP-A, CP-B)G0/G1 phase arrest40-160 µM[4]

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from established methods to assess cell viability.[3][4][7][9][21]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general framework for analyzing cell cycle distribution.[10][20][22][23][24]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (and a vehicle control) for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways Potentially Affected by this compound

The following diagrams illustrate signaling pathways that may be affected by this compound as off-target effects, based on evidence from other PPIs.

Hedgehog_Signaling This compound This compound SMO SMO This compound->SMO SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Target_Genes Target_Genes GLI->Target_Genes Activation

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound.

PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Signaling This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the potential off-target effects of this compound in cell culture.

Experimental_Workflow A Cell Culture Setup B This compound Treatment (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., MTT, CCK-8) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (e.g., Annexin V) B->E F Western Blot Analysis (Signaling Pathway Proteins) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: General workflow for investigating this compound's off-target effects.

References

Technical Support Center: Overcoming Timoprazole Degradation at Neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Timoprazole degradation at neutral pH during experimental procedures.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability in neutral pH environments.

Problem: Rapid degradation of this compound observed in a neutral buffer solution (pH 7.0-7.4).

Potential Cause Recommended Action Expected Outcome
Residual Acidity Even nominally neutral buffers can have localized acidic microenvironments. Prepare fresh buffers using high-purity water and calibrated pH meters. Consider using buffers with a higher buffering capacity.Consistent and stable pH, minimizing acid-catalyzed degradation.
Temperature Elevated temperatures can accelerate degradation.Slower degradation rate, preserving the integrity of the this compound solution.
Light Exposure Photodegradation can occur, especially under UV light.Reduced degradation from light-induced reactions.
Oxidation The sulfoxide (B87167) group in this compound is susceptible to oxidation.Minimized oxidative degradation of the sulfoxide moiety.
Incompatible Excipients Certain excipients may interact with and promote the degradation of this compound.Identification and elimination of excipients that are incompatible with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound at neutral pH?

A1: While this compound is most labile in acidic conditions, degradation can still occur at a slower rate at neutral pH. The primary mechanism involves the acid-catalyzed rearrangement of the pyridylmethylsulfinyl benzimidazole (B57391) structure. At neutral pH, this process is significantly slower but can be initiated by trace amounts of acid or protons from water. The degradation proceeds through the formation of a sulfenic acid intermediate, which can then undergo further reactions to form sulfenamides or disulfide linkages with other molecules.

Q2: How can I improve the stability of this compound in my experimental solutions?

A2: To enhance the stability of this compound in neutral solutions, consider the following strategies:

  • pH Control: Maintain a pH slightly above neutral (e.g., pH 7.5-8.0) if your experimental conditions permit. Proton pump inhibitors (PPIs) generally exhibit greater stability in slightly alkaline environments.

  • Use of Stabilizers: Incorporate alkaline excipients such as sodium bicarbonate or magnesium oxide into your formulation. These agents can neutralize any residual acidity and create a more stable microenvironment for this compound.[1][2]

  • Temperature and Light Protection: As mentioned in the troubleshooting guide, storing solutions at lower temperatures (2-8°C) and protecting them from light are crucial steps to minimize degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution and headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q3: What analytical methods are recommended for monitoring this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that the peaks corresponding to this compound are well-resolved from any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[6][7][8][9]

Q4: Are there any structural analogs of this compound with better stability at neutral pH?

A4: Yes, subsequent generations of proton pump inhibitors were developed with improved stability. For instance, the addition of a 5-methoxy group to the benzimidazole ring, as seen in Omeprazole, significantly enhances stability at neutral pH compared to this compound.[10] Pantoprazole (B1678409) is another PPI noted for its relatively higher stability, particularly at near-neutral pH.[5]

Quantitative Data Summary

The following table summarizes the stability of various proton pump inhibitors under different pH conditions. While specific data for this compound at neutral pH is limited, the data for related compounds provides a useful reference.

Proton Pump Inhibitor pH Condition Stability/Half-Life Reference
Omeprazole< 5Half-life of ~10 minutes[11]
Omeprazole6.5Half-life of ~18 hours[11]
Omeprazole7.5Stable for 24 hours[12]
PantoprazoleNear NeutralMore stable than other PPIs[5]
Lansoprazole (B1674482)1.11 hours (in vivo plasma)Terminal disposition half-life[13]
Tenatoprazole~7-9 hours (in vivo plasma)Longer half-life than other PPIs[14]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound in solution.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of Mobile Phase A (0.05 M potassium dihydrogen phosphate (B84403) buffer, pH 7.4) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Procedure:

    • Prepare this compound solutions in the desired neutral buffer.

    • Store the solutions under the experimental conditions (e.g., specific temperature and light exposure).

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to the target concentration.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of this compound over time to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Objective: To generate degradation products of this compound under controlled stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug or solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • For each stress condition, mix the this compound stock solution with the respective stressor.

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Visualizations

Timoprazole_Degradation_Pathway This compound This compound Protonation Protonation (Slow at Neutral pH) This compound->Protonation H+ Rearrangement Intramolecular Rearrangement Protonation->Rearrangement Sulfenic_Acid Sulfenic Acid Intermediate Rearrangement->Sulfenic_Acid Degradation_Products Degradation Products (e.g., Sulfide, Sulfone) Sulfenic_Acid->Degradation_Products Further Reactions

Caption: Simplified degradation pathway of this compound at neutral pH.

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Improving the Reproducibility of Timoprazole H+/K+-ATPase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results with Timoprazole H+/K+-ATPase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the H+/K+-ATPase?

This compound is a pyridylmethylsulfinyl benzimidazole (B57391) compound that acts as a proton pump inhibitor (PPI).[1][2] It functions as a prodrug, meaning it is administered in an inactive form.[1][] After accumulating in the highly acidic environment of the stomach's parietal cells, this compound undergoes an acid-catalyzed conversion into its active form, a sulfenic acid or sulfenamide.[2][4] This active molecule then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme, leading to its irreversible inhibition.[][4] This blockage of the proton pump is the final step in gastric acid secretion, making PPIs highly effective.[2][5]

Q2: What is the fundamental principle of the H+/K+-ATPase activity assay?

The H+/K+-ATPase activity assay measures the enzyme's function by quantifying the rate of ATP hydrolysis. The H+/K+-ATPase enzyme utilizes the energy from breaking down ATP into adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) to pump protons.[6] The assay's principle is to measure the amount of inorganic phosphate (Pi) released over a specific time period.[6][7] This is typically done using a colorimetric method, where a reagent like Malachite Green or ammonium (B1175870) molybdate (B1676688) reacts with the released Pi to produce a colored compound (e.g., molybdenum blue).[6][8] The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of Pi produced and thus to the enzyme's activity.[8]

Q3: Why is an acidic environment critical for this compound's inhibitory action in the assay?

This compound is a weak base and a prodrug that requires activation by acid.[2][4] The compound is relatively ineffective if the H+/K+-ATPase is not actively transporting acid.[5] In the acidic environment (low pH), the drug becomes protonated, which leads to its conversion into the reactive tetracyclic sulfenamide.[4] This active form is what covalently binds to and inhibits the enzyme. Therefore, for an in vitro assay to show inhibition by this compound, the experimental conditions must mimic the acidic environment that activates the drug.

Q4: How can I differentiate between reversible and irreversible inhibition in my assay?

Distinguishing between reversible and irreversible inhibition is a critical pharmacological evaluation.[] Standard in vitro enzyme activity assays often do not inherently make this distinction.[] To test for irreversibility, one can employ a dialysis or a dilution method after pre-incubating the enzyme with this compound. If the inhibition persists after the removal of the unbound inhibitor through dialysis or significant dilution, it indicates an irreversible (likely covalent) binding mechanism. Because this compound's inhibition is known to be irreversible, a lack of restored enzyme activity after such procedures would confirm the expected mechanism.[]

Troubleshooting Guide

Problem: Low or No H+/K+-ATPase Activity Detected (before adding inhibitor)

Possible CauseSuggested Solution
Poor Enzyme Preparation The quality of the H+/K+-ATPase enriched microsomes is critical. Review the isolation protocol, ensuring proper homogenization and centrifugation steps to effectively separate the microsomes from other cellular components like nuclei and mitochondria.[7] Determine the protein concentration accurately using a method like the Bradford assay.[7]
Degraded or Inactive Reagents ATP solutions are particularly susceptible to degradation. It is recommended to prepare fresh ATP stocks, aliquot them, and store them at -20°C for no more than a few weeks. Avoid repeated freeze-thaw cycles.[6] Ensure other reagents like MgCl₂ and buffer components are of high quality and correctly prepared.
Suboptimal Assay Conditions The enzyme's activity is highly dependent on pH, temperature, and the concentration of co-factors like Mg²⁺ and K⁺.[9] Verify that the pH of the reaction buffer is optimal (typically around 7.4 for baseline activity).[9] Ensure the final concentrations of ATP (e.g., 2 mM) and KCl (e.g., 10 mM) are correct for the reaction.[7] Pre-incubate the reaction plate at 37°C to ensure a stable temperature.[7]

Problem: High Variability Between Experimental Replicates

Possible CauseSuggested Solution
Inhomogeneous Enzyme Suspension The microsomal vesicle preparation can settle over time. Before pipetting, ensure the enzyme stock is gently but thoroughly resuspended to achieve a uniform suspension for dispensing into assay wells.[7]
Temperature Fluctuations Inconsistent temperatures during the assay can lead to variable reaction rates. Use pre-warmed buffers and ATP/KCl solutions to initiate the reaction and perform the incubation in a calibrated incubator or water bath to maintain a constant 37°C.[7]
Inaccurate Pipetting Small volumes of concentrated enzyme or reagents can be a source of error. Use calibrated pipettes and proper technique. For highly variable results, consider preparing a master mix of reagents to add to the enzyme, rather than adding each component individually to each well.

Problem: this compound Fails to Inhibit Enzyme Activity

Possible CauseSuggested Solution
Lack of Prodrug Activation This compound requires an acidic environment to become an active inhibitor.[2][4] Standard ATPase assays are often run at a neutral pH (e.g., 7.4) to measure optimal enzyme activity. To observe inhibition, the protocol must include a step that allows for the acid-activation of this compound, or the assay must be run under conditions that simulate the acidic canaliculus of the parietal cell.
Incorrect Enzyme Conformation The H+/K+-ATPase transitions between different conformations (E1 and E2) during its pumping cycle.[1][5] PPIs bind to a specific state of the enzyme. Ensure that the assay conditions (e.g., presence of K⁺) favor the conformation susceptible to inhibitor binding.
Compound Degradation Check the purity and storage conditions of the this compound stock solution. Prepare fresh dilutions before each experiment.

Problem: Suspected Non-Specific Inhibition

Possible CauseSuggested Solution
Contamination with Other ATPases Crude microsomal preparations may contain other ATPases, such as Na⁺/K⁺-ATPase.[9] To confirm that the measured activity is from H⁺/K⁺-ATPase, perform a control experiment in the presence of ouabain, a specific inhibitor of Na⁺/K⁺-ATPase. A lack of ouabain-sensitive activity indicates a pure preparation.[9]
Interference with Detection Method The inhibitor compound itself might interfere with the colorimetric reaction (e.g., Malachite Green). To test for this, run a control well containing the inhibitor, buffer, and all reaction components except the enzyme. Add the stop solution (Malachite Green) and measure the absorbance. A significant signal in this well indicates interference.

Detailed Experimental Protocols

Protocol 1: Isolation of H+/K+-ATPase Enriched Microsomes

This protocol is adapted from established methods for isolating H+/K+-ATPase from gastric tissue.[7]

  • Prepare Buffers:

    • Homogenization Buffer: 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4.

    • Sucrose Cushion (37%): 37% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4.

    • Sucrose Layer (10%): 10% (w/v) Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4.

    • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4.

  • Tissue Preparation:

    • Immediately place a freshly excised rabbit or sheep stomach in ice-cold saline.[7][10]

    • Open the stomach and gently scrape the gastric mucosa from the underlying muscle layer using a glass slide on a cold surface.

  • Homogenization and Centrifugation:

    • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.[7]

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[7]

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[7]

  • Sucrose Gradient Purification:

    • Discard the supernatant and resuspend the microsomal pellet in Resuspension Buffer.

    • Carefully layer the resuspended microsomes onto a discontinuous sucrose gradient prepared with the 37% sucrose cushion and the 10% sucrose layer.[7]

    • Centrifuge at 150,000 x g for 2 hours at 4°C.[7]

    • The H+/K+-ATPase enriched vesicles will be located at the interface between the 10% and 37% sucrose layers.[7]

  • Final Steps:

    • Carefully collect the vesicle fraction from the interface, dilute it with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.[7]

    • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store in small aliquots at -80°C.[7]

Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This protocol measures ATPase activity by quantifying the release of inorganic phosphate (Pi).[7]

  • Prepare Assay Plate:

    • Add the following to each well of a 96-well plate:

      • Assay Buffer (e.g., 25 mM Imidazole-HCl, pH 7.4, 2.2 mM ATP, 4 mM MgCl₂, 0.25 mM EDTA).[9]

      • This compound (at various concentrations) or vehicle control.

      • 20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).[7]

    • Pre-incubate the plate at 37°C for 30 minutes.[7]

  • Initiate Reaction:

    • To start the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl to achieve desired final concentrations (e.g., 2 mM ATP, 10 mM KCl).[7]

    • Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).[7]

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.[7]

    • Incubate at room temperature for 15 minutes to allow for color development.[7]

    • Measure the absorbance at 620-650 nm using a microplate reader.[7]

  • Data Analysis:

    • Prepare a standard curve using a known phosphate standard solution to determine the concentration of Pi released in each well.[7]

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein) and determine the inhibitory effect of this compound.

Data and Diagrams

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for H+/K+-ATPase Assays

Component Typical Final Concentration Reference
ATP 2 - 2.2 mM [7][9]
MgCl₂ 4 mM [9]
KCl 0 - 100 mM (often 10 mM) [7][9]
EDTA 0.25 - 1 mM [7][9]
Buffer 25 mM Imidazole-HCl or Tris-HCl [7][9]
pH 6.2 - 8.0 (typically 7.4) [9]

| Enzyme | ~5-10 µg protein/well |[7] |

Table 2: Example Centrifugation Parameters for Microsome Isolation

Step Speed (g-force) Time Temperature Purpose Reference
Low-Speed Spin 20,000 x g 30 min 4°C Remove nuclei, mitochondria [7]
First High-Speed Spin 100,000 x g 60 min 4°C Pellet total microsomes [7]
Sucrose Gradient Spin 150,000 x g 120 min 4°C Separate vesicle fractions [7]

| Final High-Speed Spin | 100,000 x g | 60 min | 4°C | Pellet purified microsomes |[7] |

Visualizations

Caption: this compound activation and inhibition pathway.

Assay_Workflow prep 1. Isolate H+/K+-ATPase Enriched Microsomes plate 2. Prepare 96-Well Plate (Buffer, Inhibitor, Enzyme) prep->plate preincubate 3. Pre-incubate (37°C, 30 min) plate->preincubate start 4. Initiate Reaction (Add ATP/KCl) preincubate->start incubate 5. Incubate (37°C, 30 min) start->incubate stop 6. Stop Reaction (Add Malachite Green) incubate->stop read 7. Read Absorbance (620-650 nm) stop->read analyze 8. Analyze Data (Calculate Activity & Inhibition) read->analyze Troubleshooting_Flow start Start: Assay Fails q1 Is there any enzyme activity in the control (no inhibitor)? start->q1 no_act Problem: No Baseline Activity q1->no_act No yes_act Problem: No Inhibition by this compound q1->yes_act Yes c1 Check Enzyme Prep Quality no_act->c1 c2 Verify Reagent Integrity (ATP) c1->c2 c3 Confirm Assay Conditions (pH, Temp) c2->c3 c4 Ensure Prodrug Activation Step (Low pH incubation) yes_act->c4 c5 Check for Non-Specific ATPase (Use Ouabain) c4->c5 c6 Verify Inhibitor Concentration c5->c6

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thyroid-related side effects during experiments with early benzimidazole (B57391) derivatives, such as methimazole (B1676384) (MMI) and propylthiouracil (B1679721) (PTU).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which early benzimidazoles induce thyroid-related side effects?

A1: Early benzimidazoles, primarily methimazole (MMI) and propylthiouracil (PTU), induce hypothyroidism by inhibiting thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] This inhibition disrupts the iodination of tyrosine residues on thyroglobulin, a critical step in hormone production.[1][2]

Q2: Are there other mechanisms involved in the thyroid-disrupting effects of these compounds?

A2: Yes, besides TPO inhibition, PTU also peripherally inhibits the conversion of T4 to the more active T3.[2] Some studies suggest that these drugs may also have other complex effects within the thyroid gland.

Q3: What are the expected physiological consequences of administering early benzimidazoles in animal models?

A3: Administration of MMI or PTU in animal models typically leads to a dose-dependent decrease in serum T4 and T3 levels, with a corresponding increase in thyroid-stimulating hormone (TSH) from the pituitary gland.[3][4][5][6] This hormonal imbalance can result in goiter (enlargement of the thyroid gland), reduced body weight gain, and histological changes in the thyroid gland, such as follicular cell hyperplasia and hypertrophy.[7][8]

Q4: How can I monitor thyroid function in my animal models during a study?

A4: Thyroid function can be monitored by measuring serum levels of TSH, T4, and T3 using commercially available ELISA kits.[9][10] Additionally, radioiodine uptake assays can assess the functional activity of the thyroid gland.[11][12] Post-mortem analysis can include measuring thyroid gland weight and performing histological examinations.[8][13]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Thyroid Hormone Levels in Experimental Animals

Possible Cause 1: Dosing and Administration Route

  • Troubleshooting: Ensure accurate and consistent dosing. The route of administration (e.g., in drinking water vs. intragastric gavage) can significantly impact the effective dose and subsequent physiological response.[4] Refer to established protocols for appropriate dosage and administration methods for your specific animal model and experimental goals.[4]

Possible Cause 2: Assay Interference

  • Troubleshooting: Immunoassays for thyroid hormones can be subject to interference from various factors, leading to spurious results.[14][15] If you observe inconsistent data, consider the following:

    • Repeat the analysis: This helps to rule out random error.[14]

    • Use a different assay method or kit: Comparing results from different platforms can help identify method-specific interference.[15]

    • Check for interfering substances: Biotin (B1667282), often present in animal diets or supplements, can interfere with streptavidin-based immunoassays.[14] Ensure a washout period if biotin supplementation is used.

    • Sample quality: Ensure proper sample collection, processing, and storage to avoid degradation of hormones.[16] Do not use grossly lipemic specimens.[16]

Possible Cause 3: Animal-to-Animal Variability

  • Troubleshooting: Biological variability is inherent in animal studies. Increase the sample size per group to enhance statistical power. Ensure that animals are properly randomized to different treatment groups.

Issue 2: Unexpected Animal Mortality or Severe Adverse Effects

Possible Cause 1: Dose Too High

  • Troubleshooting: While benzimidazoles generally have a wide safety margin, high doses can lead to toxicity.[17][18] The maximum tolerated dose can vary between species and even strains.[18] If you observe unexpected mortality, consider performing a dose-range finding study to determine the optimal dose for your experiment.

Possible Cause 2: Off-Target Effects

  • Troubleshooting: High concentrations of benzimidazoles may have off-target effects. Review the literature for known toxicities of your specific compound. For instance, some benzimidazoles have been associated with effects on the bone marrow and liver at high doses.[18] Consider monitoring complete blood counts and liver enzymes if you suspect off-target toxicity.

Issue 3: Difficulty in Interpreting Histological Findings in the Thyroid Gland

Possible Cause 1: Lack of a Clear Scoring System

  • Troubleshooting: Establish a clear and consistent scoring system for histological changes such as follicular cell hypertrophy, hyperplasia, and colloid depletion.[19] This will help to quantify the effects of the benzimidazole treatment. It is recommended to have the slides evaluated by a board-certified veterinary pathologist experienced in thyroid pathology.[19]

Possible Cause 2: Mimicry of Malignancy

  • Troubleshooting: Long-term treatment with goitrogens like methimazole can induce pronounced cellular changes, including nuclear atypia and papillary hyperplasia, which may mimic malignancy.[8] It is crucial to interpret these findings in the context of the known effects of TSH stimulation on the thyroid gland.

Data Presentation

Table 1: In Vivo Effects of Methimazole (MMI) on Thyroid Function in Rats

Species/StrainMMI Dose/AdministrationDurationSerum T4 ChangeSerum T3 ChangeSerum TSH ChangeReference
Wistar Rat0.02% in drinking water3 weeksSignificant decreaseSignificant decrease-[7]
Wistar Rat60 mg/kg/day in drinking water2-4 weeksSignificant decreaseSignificant decrease-[20]
Wistar Rat0.1% in drinking water21 daysSignificant decreaseSignificant decreaseSignificant increase[4]
Wistar Rat8 mg/100g bw via gavage21 daysSignificant decreaseSignificant decreaseSignificant increase[4]
Sprague-Dawley Rat0.05% in drinking-water32 days~90% decrease~80% decrease-[3]
Fischer 344 Rat30 ppm in diet21 days>95% decrease~60% decrease5.6-fold increase[3]

Table 2: In Vivo Effects of Propylthiouracil (PTU) on Thyroid Function in Rodents

Species/StrainPTU Dose/AdministrationDurationSerum T4 ChangeSerum T3 ChangeSerum TSH ChangeReference
Rat0.0005% in drinking water (ED50)1 week-DecreaseIncrease[6]
RatLow and high dose2 and 4 weeksDecrease-Significant increase[5]
Mouse50 ppm in drinking waterIn utero to PND70Significant decreaseNo significant change-[21]

Table 3: In Vitro Inhibition of Thyroid Peroxidase (TPO) by Benzimidazoles

CompoundAssay SystemIC50 ValueReference
Methimazole (MMI)Lactoperoxidase (LPO)-catalyzed oxidation of ABTS7.0 ± 1.1 µM[1]
Methimazole (MMI)AUR-TPO assay0.11 µM[22]
2-Mercaptoimidazole (B184291)Lactoperoxidase (LPO) binding17 µM[23][24]
Propylthiouracil (PTU)AUR-TPO assay1.2 µM[22]

Experimental Protocols

Protocol 1: Induction of Hypothyroidism in Rats with Methimazole

Objective: To establish a reliable model of hypothyroidism in rats for studying the effects of benzimidazole derivatives.

Materials:

  • Male Wistar rats (150-200g)

  • Methimazole (MMI)

  • Drinking water bottles

  • Animal balance

Methodology:

  • Acclimatize rats for at least one week before the start of the experiment.

  • Prepare a 0.02% to 0.1% (w/v) solution of MMI in drinking water.[4][7] The concentration can be adjusted based on the desired severity of hypothyroidism.

  • Provide the MMI solution to the experimental group as their sole source of drinking water for a period of 21 to 28 days.[4] The control group receives regular tap water.

  • Monitor the body weight of the animals every 7 days.[4]

  • At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein for serum thyroid hormone analysis.

  • Euthanize the animals and carefully dissect the thyroid gland. Weigh the thyroid gland and fix it in 10% neutral buffered formalin for histological analysis.

Protocol 2: Measurement of Serum T3 and T4 by ELISA

Objective: To quantify the levels of total T3 and T4 in rodent serum.

Materials:

  • Rodent serum samples

  • Commercially available Mouse/Rat T3 and T4 ELISA kits (e.g., Calbiotech, Abcam, Sigma-Aldrich)[9][16]

  • Microplate reader

  • Pipettes and tips

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

Methodology: (This is a generalized protocol; always refer to the specific manufacturer's instructions for the kit you are using.)

  • Bring all reagents, standards, and samples to room temperature.

  • Prepare the required number of microplate wells for standards, controls, and samples, to be run in duplicate.[16]

  • Pipette the specified volume of standards, controls, and serum samples into the appropriate wells.[16][10]

  • Add the enzyme-T3 or T4 conjugate to all wells.[16][10]

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[16][10]

  • Wash the wells multiple times with the provided wash buffer to remove unbound components.[16][10]

  • Add the TMB substrate solution to each well and incubate for the specified time to allow for color development.[16][10] The intensity of the color is inversely proportional to the amount of T3 or T4 in the sample.

  • Add the stop solution to each well to terminate the reaction.[16][10]

  • Read the absorbance of each well at 450 nm using a microplate reader.[16][10]

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of T3 or T4 in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

HPT_Axis_Benzimidazole_Inhibition Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH + Pituitary Anterior Pituitary TSH TSH Pituitary->TSH + Thyroid Thyroid Gland T4_T3 T4 & T3 Thyroid->T4_T3 TRH->Pituitary TSH->Thyroid T4_T3->Hypothalamus - T4_T3->Pituitary - (Negative Feedback) Peripheral_Tissues Peripheral Tissues T4_T3->Peripheral_Tissues Benzimidazoles Early Benzimidazoles (MMI, PTU) Benzimidazoles->Thyroid Inhibition of Thyroid Peroxidase

Caption: Inhibition of the Hypothalamic-Pituitary-Thyroid (HPT) axis by early benzimidazoles.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_samples Pipette Standards, Controls, and Samples into Wells prep->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash Wash Wells incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data: Construct Standard Curve and Determine Concentrations read->analyze end End analyze->end

Caption: Generalized experimental workflow for a competitive ELISA to measure thyroid hormones.

Troubleshooting_Logic issue Inconsistent Thyroid Hormone Results cause1 Dosing/Administration Error? issue->cause1 cause2 Assay Interference? cause1->cause2 No solution1 Verify Dosing Protocol and Administration Route cause1->solution1 Yes cause3 High Biological Variability? cause2->cause3 No solution2 Repeat Assay, Use Different Kit, Check for Interferents cause2->solution2 Yes solution3 Increase Sample Size, Ensure Proper Randomization cause3->solution3 Yes

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Timoprazole and Prostaglandin Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential interference of Timoprazole with prostaglandin (B15479496) synthesis assays.

Troubleshooting Guides

Issue: Unexpected Decrease in Prostaglandin Levels in In Vitro COX Activity Assays

If you observe a decrease in prostaglandin production in a cell-free cyclooxygenase (COX) enzyme assay in the presence of this compound, consider the following:

Potential CauseRecommended Action
Direct, Non-specific Inhibition by this compound This compound has been reported to exhibit mild inhibitory activity on prostaglandin cyclooxygenase at high concentrations, which is likely due to non-specific effects.[1] To confirm this, perform a dose-response experiment with a wide range of this compound concentrations. If inhibition is only observed at high, non-physiological concentrations, it is likely a non-specific effect.
Assay Interference Components in your assay buffer may be interacting with this compound. Run a control with this compound in the absence of the COX enzyme to check for any direct interference with the detection method (e.g., colorimetric or fluorometric substrate).
Incorrect Reagent Preparation or Storage Ensure that all reagents, including the COX enzyme, arachidonic acid, and co-factors, are prepared and stored according to the manufacturer's instructions. Improper handling can lead to reduced enzyme activity, which may be incorrectly attributed to the test compound.
Issue: Unexpected Increase in Prostaglandin Levels in Cell-Based Assays or In Vivo Studies

An increase in prostaglandin levels in the presence of this compound in cellular or whole-organism models can be counterintuitive. Here are the likely causes:

Potential CauseRecommended Action
Indirect Effect via Gastrin Upregulation As a proton pump inhibitor (PPI), this compound increases intragastric pH. This can lead to hypergastrinemia. Studies with other PPIs, such as Lansoprazole, have shown that elevated gastrin can upregulate COX-2 expression, leading to increased prostaglandin E2 (PGE2) synthesis.[2] To investigate this, measure serum gastrin levels. You can also use a gastrin receptor antagonist in your experimental model to see if it reverses the effect of this compound on prostaglandin levels.
Inhibition of Prostaglandin Degradation This compound has been shown to have a mild inhibitory effect on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) at high doses.[1] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins (B1171923). Inhibition of this enzyme would lead to an accumulation of prostaglandins. Consider measuring the activity of 15-PGDH in your experimental system.
Cellular Stress Response High concentrations of any compound can induce a cellular stress response, which may involve the upregulation of inflammatory pathways, including the COX pathway. Assess cell viability and markers of cellular stress in your experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound directly inhibit COX enzymes?

A1: Evidence suggests that this compound can cause mild inhibition of cyclooxygenase at high concentrations.[1] This is thought to be a non-specific effect and is unlikely to be physiologically relevant at therapeutic doses. There is no publicly available quantitative data, such as IC50 values, to definitively characterize this inhibition.

Q2: How can this compound lead to an increase in prostaglandin levels?

A2: this compound, as a proton pump inhibitor, increases stomach pH, which can lead to an increase in the hormone gastrin. Elevated gastrin levels have been shown to increase the expression of the COX-2 enzyme, which in turn leads to higher production of prostaglandins like PGE2.[2] Additionally, this compound may mildly inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which breaks down prostaglandins, potentially leading to their accumulation.[1]

Q3: What are the best practices for studying the effects of this compound in a prostaglandin synthesis assay?

A3: It is crucial to include a comprehensive set of controls. For in vitro assays, this includes vehicle controls and a positive control inhibitor of COX (e.g., indomethacin (B1671933) or celecoxib). For cell-based or in vivo studies, it is important to measure factors that can be indirectly affected by this compound, such as pH and gastrin levels. Performing a full dose-response curve is also essential to distinguish between specific and non-specific effects.

Q4: My competitive ELISA for PGE2 is giving inconsistent results. What should I do?

A4: Inconsistent results in a competitive ELISA can arise from several factors. Here are some common troubleshooting steps:

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially for the standards, samples, and conjugate.

  • Washing Steps: Inadequate washing can lead to high background noise. Make sure to perform the recommended number of washes with the correct buffer volume.

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.

  • Standard Curve: A poor standard curve is a common issue. Prepare fresh standards for each assay and ensure they are diluted correctly.

  • Reagent Quality: Check the expiration dates of all reagents and ensure they have been stored correctly.

Experimental Protocols

Key Experiment 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the direct inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • This compound stock solution (in DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (vehicle control)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin detection, or LC-MS/MS for direct PGE2 measurement)

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate for a few minutes at room temperature.

  • Add varying concentrations of this compound, the positive control inhibitor, or DMSO (vehicle) to the enzyme solution and pre-incubate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for the recommended time at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or by acidification).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using your chosen detection method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if applicable.

Key Experiment 2: Prostaglandin E2 (PGE2) Competitive Enzyme Immunoassay (EIA)

This protocol outlines the general steps for measuring PGE2 levels in biological samples (e.g., cell culture supernatant, plasma).

Materials:

  • PGE2 ELISA Kit (containing pre-coated plates, PGE2 standard, PGE2 conjugate, wash buffer, substrate, and stop solution)

  • Samples containing unknown amounts of PGE2

  • Plate reader

Procedure:

  • Prepare the PGE2 standards and samples at the appropriate dilutions in the assay buffer provided.

  • Add the standards and samples to the wells of the antibody-coated microplate.

  • Add the PGE2 conjugate (e.g., PGE2-HRP) to each well. This will compete with the PGE2 in the sample for binding to the antibody.

  • Incubate the plate according to the kit's instructions to allow for competitive binding.

  • Wash the plate thoroughly to remove any unbound reagents.

  • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Interference_Pathways cluster_direct Direct Interference cluster_indirect Indirect Interference Timoprazole_direct This compound (High Concentrations) COX COX Enzymes Timoprazole_direct->COX Mild Inhibition PGDH 15-PGDH Timoprazole_direct->PGDH Mild Inhibition PG_synthesis Prostaglandin Synthesis COX->PG_synthesis PG_degradation Prostaglandin Degradation PGDH->PG_degradation Timoprazole_indirect This compound Gastric_pH ↑ Gastric pH Timoprazole_indirect->Gastric_pH Gastrin ↑ Gastrin Gastric_pH->Gastrin COX2_expression ↑ COX-2 Expression Gastrin->COX2_expression PG_synthesis_indirect ↑ Prostaglandin Synthesis COX2_expression->PG_synthesis_indirect

Caption: Potential mechanisms of this compound interference.

Experimental_Workflow start Start Experiment sample_prep Prepare Samples (e.g., cell lysate, plasma) start->sample_prep assay_choice Choose Assay sample_prep->assay_choice in_vitro_assay In Vitro COX Assay assay_choice->in_vitro_assay Direct Effects cell_based_assay Cell-Based Assay / In Vivo assay_choice->cell_based_assay Indirect Effects run_assay Run Assay with this compound and Controls in_vitro_assay->run_assay cell_based_assay->run_assay data_analysis Analyze Data run_assay->data_analysis interpretation Interpret Results data_analysis->interpretation troubleshoot Troubleshoot Unexpected Results interpretation->troubleshoot Unexpected Outcome

Caption: General experimental workflow for assessment.

Troubleshooting_Logic start Unexpected Result Observed check_controls Review Controls (Vehicle, Positive Inhibitor) start->check_controls check_protocol Verify Protocol Adherence (Pipetting, Incubation) check_controls->check_protocol in_vitro In Vitro Assay? check_protocol->in_vitro decrease_pg Decreased Prostaglandins in_vitro->decrease_pg Yes increase_pg Increased Prostaglandins in_vitro->increase_pg No (Cell-based/In Vivo) direct_inhibition Consider Direct COX Inhibition (High Dose Effect) decrease_pg->direct_inhibition indirect_effect Consider Indirect Effects (Gastrin, 15-PGDH) increase_pg->indirect_effect

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Timoprazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the oral bioavailability of timoprazole and its derivatives, a class of proton pump inhibitors (PPIs).

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable oral bioavailability with our this compound derivative. What are the primary causes?

A1: Low oral bioavailability of this compound derivatives typically stems from a combination of their inherent physicochemical properties and physiological barriers in the gastrointestinal (GI) tract. The main culprits are:

  • Acid Instability: this compound and its derivatives are highly labile in acidic environments, such as the stomach. They undergo rapid degradation, preventing a significant portion of the drug from reaching the small intestine for absorption.

  • Poor Aqueous Solubility: Many PPIs are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low solubility.[1] If the compound doesn't dissolve in the GI fluids, it cannot be effectively absorbed across the intestinal wall. For instance, omeprazole (B731) is very slightly soluble in water (approximately 0.5 mg/mL).[2][3]

  • First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) in the liver and the gut wall after absorption, which reduces the amount of active drug reaching systemic circulation.[4]

  • Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), limiting its net absorption.

Q2: What is the most critical first step to protect a this compound derivative from gastric acid?

A2: The most critical first step is to prevent the drug's release and degradation in the stomach. This is almost universally achieved through the use of an enteric coating .[5] This pH-sensitive polymer coating is insoluble at the low pH of the stomach (around 1.5–3.5) but dissolves rapidly in the more neutral to alkaline environment of the small intestine (pH 6.0–7.4), releasing the drug at the primary site of absorption.[5]

Q3: Our nanoparticle formulation of a this compound derivative shows a burst release profile instead of the desired sustained release. What could be the issue?

A3: A significant burst release often indicates a high concentration of the drug adsorbed to the surface of the nanoparticles rather than being encapsulated within the polymer matrix. Smaller nanoparticles, due to their high surface-area-to-volume ratio, are particularly prone to this phenomenon.[6] This can lead to premature drug release and potential degradation.

Q4: We are seeing a high degree of inter-laboratory variability in our Caco-2 permeability assay results. Why is this happening?

A4: Caco-2 permeability assays are known for their potential for high inter-laboratory variability.[6] This can be attributed to several factors, including:

  • Differences in Caco-2 cell passage number.[7]

  • Variations in cell culture conditions (e.g., media, seeding density).

  • The type of filter membrane used in the transwell inserts.[6]

  • Differences in the composition of the assay buffer.[1]

Q5: Does food intake affect the bioavailability of this compound derivatives?

A5: Yes, food can significantly affect the pharmacokinetics of PPIs. A high-fat breakfast has been shown to delay the time to maximum plasma concentration (Tmax) for omeprazole, pantoprazole, and rabeprazole (B1678785) by approximately 3 to 4 hours.[8] For omeprazole and pantoprazole, food can also decrease the total drug exposure (AUC).[8] Therefore, it is generally recommended to administer these drugs on an empty stomach to ensure more consistent absorption.[8]

Troubleshooting Guides

Issue 1: Low Drug Loading or Entrapment Efficiency in Nanoparticle/Solid Dispersion Formulations
Potential Cause Troubleshooting Step Expected Outcome
Poor drug solubility in the organic solvent used during nanoparticle preparation. Screen a panel of organic solvents to find one that provides high solubility for the drug while being miscible with the aqueous phase.Increased partitioning of the drug into the forming nanoparticles, leading to higher entrapment.
Drug precipitation during the formulation process. Optimize the process parameters. For emulsion-based methods, adjust the homogenization speed and time. For solid dispersions, ensure the drug is fully dissolved in the molten polymer before cooling.A stable, amorphous dispersion of the drug within the carrier, preventing premature crystallization.
Incompatible drug-polymer ratio. Experiment with different drug-to-polymer ratios. High drug loading can sometimes lead to phase separation and reduced entrapment.[9]An optimized ratio that maximizes drug loading without compromising the stability and integrity of the formulation. A study on a nanosized amorphous solid dispersion (NASD) achieved drug loadings up to 80% w/w with 98% encapsulation efficiency.[10]
Inadequate stabilization of nanoparticles. Optimize the concentration and type of stabilizer (surfactant). The stabilizer is crucial for preventing particle aggregation and drug expulsion.Formation of stable, well-dispersed nanoparticles with a consistent drug load.
Issue 2: Failure of Enteric Coating Integrity (Cracking, Peeling, or Premature Dissolution)
Potential Cause Troubleshooting Step Expected Outcome
Inadequate adhesion of the coating to the tablet/pellet core. Apply a "seal coat" or "sub-coat" (e.g., using HPMC) before the enteric coating. This provides a better surface for the enteric polymer to adhere to.Improved adhesion and a more robust enteric layer that resists peeling or flaking.
Brittle film formation. Increase the concentration of the plasticizer (e.g., triethyl citrate, dibutyl sebacate) in the coating formulation.[11]A more flexible and durable coating that can withstand handling and the mechanical stresses of the GI tract without cracking.
Incompatible coating polymer and drug. This compound derivatives can be destabilized by the acidic functional groups in some enteric polymers. Incorporate an alkaline agent (e.g., magnesium oxide) into the drug layer or the seal coat to create a more stable microenvironment.[12]Enhanced chemical stability of the drug and prevention of degradation catalyzed by the enteric polymer.
Improper coating process parameters. Optimize the spray rate, inlet air temperature, and atomization pressure in the coating pan or fluid bed coater. High temperatures can cause the polymer to coagulate before forming a uniform film.[11]A smooth, uniform coating free of defects like cracks or "orange peel" texture.
Issue 3: Unexpected In Vivo Pharmacokinetic Profile
Potential Cause Troubleshooting Step Expected Outcome
Higher than expected Cmax and shorter Tmax (Dose dumping). This often points to a failure of the sustained-release mechanism or premature dissolution of the enteric coat. Re-evaluate the formulation for coating integrity and drug release profile under simulated GI conditions.A formulation that protects the drug in the stomach and provides the intended release profile in the intestine, leading to a lower Cmax and a more extended Tmax.
Low Cmax and low AUC despite successful in vitro dissolution. This may indicate poor permeability or significant first-pass metabolism. Consider conducting a Caco-2 permeability assay to assess efflux. If efflux is high (efflux ratio > 2), co-administration with a P-gp inhibitor in preclinical studies can confirm this mechanism.[13]Identification of the absorption barrier, which can guide further formulation strategies (e.g., inclusion of permeation enhancers) or chemical modifications to the drug molecule.
High inter-subject variability. This can be caused by food effects or the drug's solubility being highly dependent on the variable pH of the GI tract. Conduct pharmacokinetic studies in both fed and fasted states to quantify the food effect. Develop formulations that provide pH-independent dissolution.A more robust formulation that delivers predictable pharmacokinetics regardless of food intake, reducing variability.

Quantitative Data Summary

Table 1: Solubility of this compound Derivatives in Various Solvents

CompoundSolventSolubilityReference(s)
OmeprazoleWater~0.5 mg/mL[2]
OmeprazoleEthanol~4.5 - 5 mg/mL[2][3]
OmeprazoleDMSO>19 - 30 mg/mL[2][3]
(R)-Omeprazole (sodium salt)PBS (pH 7.2)~5 mg/mL[14]

Table 2: Comparative Pharmacokinetic Parameters of Lansoprazole (B1674482) Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ngh/mL)AUC₀-∞ (ngh/mL)Reference(s)
Pure Lansoprazole227.33 ± 26.13521545.16 ± 135.092113.69 ± 222.12[15]
Lansoprazole Nanosuspension410.83 ± 10.96222765.87 ± 160.573637.92 ± 461.26[15]
Lansoprazole Solution2338.3 ± 255.30.253472.6 ± 644.63772.4 ± 537.2[16]
Eudragit® RS100 Nanoparticles475.3 ± 37.55.03151.8 ± 107.73253.6 ± 129.4[16]
PLGA Nanoparticles331.7 ± 36.05.02449.8 ± 270.12579.7 ± 254.9[16]

Table 3: Caco-2 Permeability Classification

Permeability ClassificationApparent Permeability Coefficient (Papp) (cm/s)Expected Human Intestinal AbsorptionReference(s)
Low< 1.0 x 10⁻⁶0-20%[9]
Moderate1.0 x 10⁻⁶ to 1.0 x 10⁻⁵20-70%[9]
High> 1.0 x 10⁻⁵70-100%[9]

Experimental Protocols

Protocol 1: Preparation of this compound Derivative-Loaded Nanoparticles (Emulsion Solvent Evaporation Method)

This protocol is adapted for preparing lansoprazole-loaded Eudragit® RS100 nanoparticles.[17]

  • Organic Phase Preparation: Dissolve 200 mg of lansoprazole and 200 mg of Eudragit® RS100 polymer in 10 mL of a dichloromethane/methanol (1:1 v/v) mixture.

  • Aqueous Phase Preparation: Prepare a 0.25% w/v aqueous solution of polyvinyl alcohol (PVA). Adjust the pH of this solution to 9.0 using a suitable base to prevent the degradation of the acid-labile lansoprazole.

  • Emulsification: Add the organic phase to the aqueous phase under sonication using an ultrasonic probe. Perform this step at 4°C for 20 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvents (dichloromethane and methanol) to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess PVA and any unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample to obtain a powdered form suitable for storage and further formulation.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound derivative.[1][5]

  • Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. High TEER values confirm the integrity of the tight junctions. Additionally, a low permeability marker (e.g., mannitol) can be used to verify monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). The pH of the apical (donor) buffer can be set to 6.5 to mimic the upper small intestine, while the basolateral (receiver) buffer is typically maintained at pH 7.4.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (e.g., at a concentration of 10 µM) dissolved in the apical buffer to the donor (apical) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver (basolateral) chamber.

    • Replace the volume of the removed sample with fresh, pre-warmed basolateral buffer.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the transport study in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.

    • To identify specific transporters like P-gp, this assay can be repeated in the presence of a known inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point Start This compound Derivative (Low Solubility, Acid Labile) Formulate Select Formulation Strategy (Nanoparticles, Solid Dispersion, etc.) Start->Formulate Optimize Optimize Formulation (Drug Load, Particle Size, etc.) Formulate->Optimize Dissolution Dissolution Testing (Simulated Gastric/Intestinal Fluid) Optimize->Dissolution Permeability Caco-2 Permeability Assay Optimize->Permeability PK_Study Pharmacokinetic Study (Animal Model - Rat/Dog) Dissolution->PK_Study Permeability->PK_Study Data_Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Data_Analysis Bioavailability Calculate Bioavailability (Cmax, Tmax, AUC) Data_Analysis->Bioavailability Decision Bioavailability Enhanced? Bioavailability->Decision Decision->Formulate No - Re-formulate End Lead Candidate Decision->End Yes

Caption: Workflow for enhancing the oral bioavailability of this compound derivatives.

Troubleshooting_Low_Bioavailability cluster_investigation Investigation Pathway cluster_solution Potential Solutions Start Low In Vivo Bioavailability Observed Check_Stability 1. Check Stability in Simulated Gastric Fluid Start->Check_Stability Check_Dissolution 2. Check Dissolution Rate in Simulated Intestinal Fluid Check_Stability->Check_Dissolution If Stable Sol_Stability Improve Enteric Coating Check_Stability->Sol_Stability If Degraded Check_Permeability 3. Check Caco-2 Permeability & Efflux Ratio Check_Dissolution->Check_Permeability If Dissolves Sol_Dissolution Reduce Particle Size (Nanotechnology) Check_Dissolution->Sol_Dissolution If Poor Dissolution Sol_Permeability Add Permeation Enhancer Check_Permeability->Sol_Permeability If High Efflux

Caption: A logical guide for troubleshooting low oral bioavailability.

References

Validation & Comparative

Timoprazole vs. Omeprazole: A Comparative Analysis of H+/K+-ATPase Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of timoprazole and omeprazole (B731), focusing on their potency in inhibiting the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This analysis is supported by experimental data to offer a clear perspective on their relative efficacy.

Executive Summary

This compound and omeprazole are both substituted benzimidazoles that function as proton pump inhibitors (PPIs), targeting the H+/K+-ATPase in gastric parietal cells. As prodrugs, they require activation in an acidic environment to become pharmacologically active. While omeprazole is a widely used and extensively studied PPI, this compound is recognized as a foundational compound in the development of this class of drugs. Although direct head-to-head in vitro studies comparing their potency are scarce in publicly available literature, this guide synthesizes the available data on their inhibitory activities and mechanisms of action.

Quantitative Comparison of Inhibitory Activity

CompoundIC50 (µM) for H+/K+-ATPase InhibitionSource Organism/PreparationReference
Omeprazole5.8Not Specified[1]
Omeprazole4Isolated human gastric membrane vesicles[2]
Omeprazole~50 nM (for acid production in glands)Isolated human gastric glands[2]
Omeprazole2.4Gastric membrane vesicles[3][4]

Note: The variability in omeprazole's IC50 values can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., species, preparation purity) and the specific assay methodology used.

While a specific in vitro IC50 value for this compound's direct inhibition of H+/K+-ATPase is not provided in the search results, it is established that this compound is an effective inhibitor of gastric acid secretion by targeting this enzyme.

Mechanism of Action: H+/K+-ATPase Inhibition

Both this compound and omeprazole are prodrugs that require conversion to their active forms in the acidic environment of the secretory canaliculi of gastric parietal cells. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme. This blockage of the proton pump prevents the final step in gastric acid secretion.

dot

InhibitionPathway Prodrug This compound / Omeprazole (Prodrug) ActivatedInhibitor Sulfenamide (Active Form) Prodrug->ActivatedInhibitor Acid-catalyzed activation HKATPase H+/K+-ATPase (Proton Pump) ActivatedInhibitor->HKATPase Covalent Bonding (Inhibition) Protons H+ HKATPase->Protons Proton Pumping (Blocked)

Caption: Mechanism of H+/K+-ATPase inhibition by this compound and omeprazole.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds like this compound and omeprazole on H+/K+-ATPase.

Preparation of H+/K+-ATPase Enriched Microsomes
  • Tissue Homogenization: Gastric mucosal scrapings (e.g., from porcine or rabbit stomachs) are homogenized in an ice-cold buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris, nuclei, and mitochondria.

  • Microsome Pelleting: The supernatant from the previous step is ultracentrifuged to pellet the microsomal fraction, which is rich in H+/K+-ATPase.

  • Sucrose Gradient Centrifugation (Optional): For higher purity, the resuspended microsomes can be layered onto a discontinuous sucrose gradient and ultracentrifuged. The H+/K+-ATPase-enriched vesicles are collected from the interface of the sucrose layers.

  • Final Preparation: The collected vesicles are washed, pelleted, and resuspended in a suitable buffer. Protein concentration is determined, and the microsomes are stored at -80°C.

H+/K+-ATPase Inhibition Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the H+/K+-ATPase.

  • Reaction Setup: In a 96-well plate, add the assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2), the test compound (this compound or omeprazole at various concentrations), and the H+/K+-ATPase enriched microsomes. A vehicle control (e.g., DMSO) is also included.

  • Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a pre-warmed mixture of ATP and KCl to a final concentration of 2 mM and 10 mM, respectively.

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Reaction Termination and Color Development: The reaction is stopped by adding a Malachite Green reagent. This reagent forms a colored complex with the liberated inorganic phosphate. The plate is incubated at room temperature for color development.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using a known concentration of phosphate standard. The amount of Pi released in each well is calculated. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

AssayWorkflow A Prepare H+/K+-ATPase Enriched Microsomes B Set up Reaction: Buffer, Inhibitor, Enzyme A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ATP and KCl C->D E Incubate at 37°C D->E F Stop Reaction & Add Malachite Green E->F G Measure Absorbance (620-650 nm) F->G H Calculate % Inhibition and IC50 Value G->H

References

A Comparative In Vivo Analysis of Timoprazole and Pantoprazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Proton Pump Inhibitors

This guide provides a detailed comparative analysis of the in vivo efficacy of timoprazole and pantoprazole (B1678409), two significant proton pump inhibitors (PPIs). While both compounds share a common mechanism of action by irreversibly inhibiting the gastric H+/K+ ATPase, their in vivo potencies exhibit notable differences. This document summarizes key experimental data, outlines detailed methodologies for relevant in vivo models, and visualizes the underlying signaling pathways to offer a comprehensive resource for research and development in the field of gastric acid-related disorders.

Quantitative Efficacy Comparison

The following table summarizes the median effective dose (ED50) for the antisecretory and cytoprotective effects of this compound and pantoprazole as determined in various in vivo rat models. It is important to note that these values are derived from separate studies and are presented here for comparative purposes. Minor variations in experimental protocols between studies could influence the absolute values.

Compound In Vivo Model Efficacy Endpoint ED50 (mg/kg, oral)
This compound Ethanol-induced gastric lesionsCytoprotection1 - 3
Histamine-induced acid secretionAntisecretory~12
Pantoprazole Water-immersion restraint stress (WIRS)-induced ulcerAntiulcer0.78
Ethanol-induced gastric ulcerAntiulcer20.5
Pylorus ligation-induced ulcerAntiulcer>50.0

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the comparison are provided below. These protocols are foundational for assessing the anti-ulcer and antisecretory activities of proton pump inhibitors.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is employed to evaluate the antisecretory activity of a compound.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24-36 hours prior to the experiment, with free access to water. This fasting period ensures an empty stomach, which is crucial for the accumulation of gastric secretions.

  • Drug Administration: The test compound (this compound or pantoprazole) or vehicle is administered orally or intraperitoneally.

  • Surgical Procedure: Under anesthesia (e.g., ether or ketamine/xylazine), a midline incision is made in the abdomen to expose the stomach. The pyloric sphincter is then ligated with a silk suture. Care is taken to avoid traction to the pylorus or damage to its blood supply. The abdominal wall is then closed by suturing.

  • Post-Surgery: The animals are deprived of water during the post-operative period.

  • Sample Collection and Analysis: Four hours after ligation, the animals are euthanized. The stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and its pH is determined. The total acidity is determined by titrating the gastric juice with 0.01 N NaOH using a pH meter. The ulcer index is calculated by scoring the severity of the lesions.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to assess the cytoprotective effects of a test compound.

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

  • Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before the induction of gastric ulcers.

  • Ulcer Induction: Absolute ethanol (B145695) (1 mL/200g body weight) is administered orally to induce gastric lesions.

  • Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The stomachs are then examined for the presence of ulcers. The ulcer index is determined by measuring the area of the lesions.

Histamine-Induced Gastric Acid Secretion Model in Rats

This model is utilized to evaluate the antisecretory activity of a drug against a specific secretagogue.

  • Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). A tracheal cannula is inserted to ensure a clear airway.

  • Gastric Perfusion: The stomach is perfused continuously with saline through an inflow cannula in the esophagus and an outflow cannula in the duodenum. The pH of the perfusate is continuously monitored.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Drug Administration: Once a stable acid secretion rate is achieved, the test compound is administered intravenously or intraduodenally.

  • Measurement of Inhibition: The inhibition of acid secretion is calculated by comparing the acid output before and after drug administration.

Mandatory Visualizations

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors exert their effect by targeting the final step in the gastric acid secretion pathway within the parietal cells of the stomach. The following diagram illustrates the key signaling cascades that regulate the activity of the H+/K+ ATPase (proton pump) and the mechanism of action of PPIs.

PPI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Signaling cluster_canaliculus Secretory Canaliculus Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Gs Gs H2R->Gs Gq Gq CCK2R->Gq M3R->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 PKA Protein Kinase A (PKA) cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Activation Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump Activation H⁺ out H⁺ out ProtonPump->H⁺ out K⁺ in PPI This compound / Pantoprazole (activated) PPI->ProtonPump Irreversible Inhibition

Caption: Signaling pathway of proton pump inhibitors.

Experimental Workflow for In Vivo Comparison

The following diagram outlines a typical experimental workflow for the in vivo comparison of the anti-ulcer efficacy of two proton pump inhibitors.

Experimental_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep randomization Randomization into Groups animal_prep->randomization group_vehicle Group 1: Vehicle Control randomization->group_vehicle group_timo Group 2: This compound randomization->group_timo group_panto Group 3: Pantoprazole randomization->group_panto drug_admin Drug Administration (Oral) group_vehicle->drug_admin group_timo->drug_admin group_panto->drug_admin ulcer_induction Ulcer Induction (e.g., Ethanol) drug_admin->ulcer_induction euthanasia Euthanasia & Stomach Excision ulcer_induction->euthanasia analysis Ulcer Index Measurement & Data Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo comparison.

A Head-to-Head Comparison of Timoprazole and Lansoprazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two proton pump inhibitors, timoprazole and lansoprazole (B1674482), is crucial for researchers in gastroenterology and professionals in drug development. This guide provides a comprehensive comparison of their performance, supported by available experimental data.

This compound, a substituted benzimidazole, was one of the initial compounds investigated for its potent antisecretory properties, paving the way for the development of the proton pump inhibitor (PPI) class of drugs.[1][2] Lansoprazole, a later-generation PPI, has been widely used in the clinical setting for the treatment of acid-related disorders.[3] Both compounds share a common mechanism of action: the inhibition of the gastric H+/K+ ATPase, the final step in the pathway of acid secretion.[1][4]

Mechanism of Action: Targeting the Gastric Proton Pump

Both this compound and lansoprazole are prodrugs that require activation in an acidic environment.[2] They accumulate in the acidic canaliculi of parietal cells, where they are converted to their active forms. These activated molecules then form covalent disulfide bonds with cysteine residues on the H+/K+ ATPase enzyme, leading to its irreversible inhibition.[5] This blockage of the proton pump effectively suppresses gastric acid secretion.

cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PPI (this compound/Lansoprazole) PPI (this compound/Lansoprazole) Activated PPI Activated PPI PPI (this compound/Lansoprazole)->Activated PPI Protonation H+/K+ ATPase H+/K+ ATPase Activated PPI->H+/K+ ATPase Covalent Bonding Inactive H+/K+ ATPase Inactive H+/K+ ATPase H+/K+ ATPase->Inactive H+/K+ ATPase Inhibition H+ (proton) H+ (proton) H+/K+ ATPase->H+ (proton) Pumps out Lumen of Stomach Lumen of Stomach H+ (proton)->Lumen of Stomach K+ (potassium) K+ (potassium) K+ (potassium)->H+/K+ ATPase Pumps in

Figure 1: Mechanism of Action of this compound and Lansoprazole.

Efficacy in Gastric Acid Suppression

Direct comparative clinical trials between this compound and lansoprazole are limited due to this compound's role as a foundational, rather than a commercialized, compound. However, data from independent studies provide insights into their relative efficacy.

In Vitro H+/K+ ATPase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific target.

CompoundIC50 ValueExperimental System
Lansoprazole 2.4 µMGastric membrane vesicles (pumping)[6]
This compound Data not available in direct comparative studies

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Antisecretory and Gastric pH Effects

Animal and human studies have demonstrated the potent effects of both drugs on gastric acid secretion.

CompoundMetricValueSpecies/Study Design
This compound Antisecretory ED50~12 mg/kg (oral)Rat[1]
Lansoprazole Mean 24-h intragastric pH3.57 (Day 1, 30 mg)Healthy male volunteers[7]
Time intragastric pH > 48.45 hours (Day 7, 30 mg)Healthy male volunteers[8]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion of a drug determine its onset and duration of action.

ParameterThis compoundLansoprazole
Tmax (Time to Peak Plasma Concentration) Data not available~2.0 hours[9]
Cmax (Peak Plasma Concentration) Data not available1047 ng/mL (30 mg single dose)[9]
AUC (Area Under the Curve) Data not available3388 ng/mL/h (30 mg single dose)[9]
Plasma Half-life (t1/2) Data not available~1.3 - 2.1 hours[3]
Bioavailability Data not available80-90%[2]

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds against the gastric proton pump.

cluster_workflow H+/K+ ATPase Inhibition Assay Workflow Start Start Isolation Isolate H+/K+ ATPase-rich vesicles from gastric mucosa Start->Isolation Incubation Incubate vesicles with This compound or Lansoprazole Isolation->Incubation Initiation Initiate ATPase reaction with ATP Incubation->Initiation Measurement Measure inorganic phosphate (B84403) (Pi) release Initiation->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis End End Analysis->End

Figure 2: Experimental Workflow for H+/K+ ATPase Inhibition Assay.

Methodology:

  • Preparation of H+/K+ ATPase Vesicles: Gastric mucosal tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+ ATPase.

  • Incubation: The vesicles are pre-incubated with varying concentrations of the test compound (this compound or lansoprazole) in a buffer that facilitates drug activation.

  • Reaction Initiation: The ATPase reaction is initiated by the addition of ATP.

  • Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured, typically using a colorimetric assay.

  • Data Analysis: The percentage of H+/K+ ATPase inhibition is calculated for each compound concentration, and the data is used to determine the IC50 value.

In Vivo Gastric pH Monitoring

This procedure is essential for evaluating the pharmacodynamic effect of acid-suppressing drugs in a clinical or preclinical setting.

cluster_workflow In Vivo Gastric pH Monitoring Workflow Start Start Baseline Establish baseline 24-hour gastric pH profile Start->Baseline Administration Administer this compound or Lansoprazole Baseline->Administration Monitoring Continuously monitor gastric pH for a specified period (e.g., 24 hours) Administration->Monitoring Data_Collection Collect pH data Monitoring->Data_Collection Analysis Analyze data for mean pH, % time pH > 4, etc. Data_Collection->Analysis End End Analysis->End

Figure 3: Experimental Workflow for In Vivo Gastric pH Monitoring.

Methodology:

  • Baseline Measurement: A baseline 24-hour gastric pH profile is recorded for each subject before drug administration.

  • Drug Administration: The subject is administered a standardized dose of this compound or lansoprazole.

  • Continuous pH Monitoring: A pH probe is inserted into the stomach to continuously record the intragastric pH over a defined period, typically 24 hours.

  • Data Analysis: The collected data is analyzed to determine key parameters such as the mean 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and the time to onset of acid suppression.

Safety and Tolerability

Lansoprazole is generally well-tolerated, with common side effects including diarrhea, abdominal pain, and nausea.[3] As this compound was not developed for widespread clinical use, comprehensive safety data in humans is not available.

Conclusion

Both this compound and lansoprazole are effective inhibitors of the gastric H+/K+ ATPase. Lansoprazole, as a later-generation and clinically established drug, has a well-documented profile of efficacy, pharmacokinetics, and safety in humans. This compound, while historically significant in the development of PPIs, has limited clinical data available for a direct, comprehensive comparison. The provided experimental protocols offer a framework for future comparative studies to further elucidate the relative performance of these and other proton pump inhibitors.

References

Validating the Cytoprotective Mechanism of Timoprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytoprotective properties of Timoprazole, a proton pump inhibitor (PPI), with other gastroprotective agents. The focus is on the mechanisms of action independent of acid suppression, supported by experimental data.

Introduction to Cytoprotection and this compound

Gastric cytoprotection refers to the ability of a substance to protect the gastric mucosa from injury induced by necrotizing agents, such as ethanol (B145695), NSAIDs, and stress, through mechanisms other than the inhibition or neutralization of gastric acid. This compound, a substituted benzimidazole, is a well-established inhibitor of the gastric H+/K+-ATPase (the proton pump), which potently suppresses acid secretion.[1] However, studies have revealed that this compound also exerts significant cytoprotective effects at doses lower than those required for acid suppression, suggesting a distinct and clinically relevant mechanism of action.[1] This guide delves into this acid-independent protective mechanism and compares its efficacy with other PPIs and the mucosal protectant, sucralfate (B611045).

Signaling Pathways in Gastric Protection

The integrity of the gastric mucosa is maintained by a complex interplay of defensive and aggressive factors. While the primary therapeutic action of PPIs is the inhibition of the proton pump, their cytoprotective effects are increasingly attributed to their ability to bolster the cell's own defense systems against oxidative stress.

Proton Pump Inhibition by this compound and Other PPIs

The fundamental mechanism of action for all PPIs is the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells. This process is initiated by the acidic environment of the parietal cell's secretory canaliculi, which converts the inactive prodrug into a reactive sulfenamide. This active form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby blocking the final step of acid secretion.

cluster_ParietalCell Parietal Cell Timoprazole_inactive This compound (inactive prodrug) Canaliculus Secretory Canaliculus (Acidic) Timoprazole_inactive->Canaliculus Accumulation Timoprazole_active Sulfenamide (active form) Canaliculus->Timoprazole_active Acid-catalyzed conversion ProtonPump H+/K+-ATPase (Proton Pump) Timoprazole_active->ProtonPump Covalent binding to Cys residues H_ion H+ ProtonPump->H_ion Inhibition Lumen Gastric Lumen H_ion->Lumen Secretion (Blocked)

Proton Pump Inhibition Pathway
Prostaglandin-Independent Cytoprotection: The Nrf2-Antioxidant Response

A key mechanism underlying the acid-independent cytoprotection of PPIs, including this compound, appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, such as that induced by ethanol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[3][4] These genes encode for protective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[3]

  • Glutathione (B108866) S-transferases (GSTs) and other enzymes involved in glutathione (GSH) synthesis: GSH is a major intracellular antioxidant and a key sulfhydryl compound that neutralizes reactive oxygen species.[5]

Studies have shown that PPIs can induce the expression of HO-1 and increase the levels of non-protein sulfhydryl compounds in the gastric mucosa, thereby enhancing its resilience to oxidative damage.[5][6]

cluster_Cell Gastric Mucosal Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) This compound->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocation and Binding OxidativeStress Oxidative Stress (e.g., from Ethanol) OxidativeStress->Keap1_Nrf2 Induces dissociation AntioxidantGenes Antioxidant Genes (e.g., HO-1, GST) ARE->AntioxidantGenes Activates Transcription ProtectiveProteins Protective Proteins (e.g., HO-1, Glutathione) AntioxidantGenes->ProtectiveProteins Translation ProtectiveProteins->OxidativeStress Neutralization

Nrf2-Mediated Antioxidant Pathway

Comparative Efficacy of Cytoprotective Agents

The following tables summarize the quantitative data on the cytoprotective efficacy of this compound and its alternatives in the ethanol-induced gastric injury model in rats.

Table 1: Comparative Efficacy of Proton Pump Inhibitors

CompoundED50 (Oral Administration)Molecular Weight ( g/mol )ED50 (mg/kg)Reference
This compound 1 - 3 mg/kg257.311 - 3 [1]
Omeprazole (B731) 12 - 40 µmol/kg345.424.14 - 13.82 [7]
Lansoprazole 24.3 µmol/kg369.368.97 [7]

Note: ED50 values for Omeprazole and Lansoprazole were converted from µmol/kg to mg/kg for comparison.

Table 2: Efficacy of Sucralfate (Mucosal Protectant)

CompoundEffective Dose Range (Oral Administration)Model of InjuryReference
Sucralfate 100 - 500 mg/kgEthanol-induced[8][9][10]

Experimental Protocols

The data presented in this guide are primarily derived from the ethanol-induced gastric injury model in rats, a standard preclinical model for evaluating cytoprotective agents.

Ethanol-Induced Gastric Injury Model in Rats

Objective: To induce acute gastric mucosal lesions in rats using absolute ethanol to evaluate the cytoprotective effect of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compounds (this compound, Omeprazole, Lansoprazole, Sucralfate) and vehicle

  • Absolute Ethanol

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%) for tissue fixation

  • Stereomicroscope or image analysis software

Workflow:

Fasting 1. Fasting (24 hours, water ad libitum) Dosing 2. Oral Administration (Test compound or vehicle) Fasting->Dosing Waiting 3. Waiting Period (30-60 minutes) Dosing->Waiting EthanolAdmin 4. Oral Administration (1 mL of absolute ethanol) Waiting->EthanolAdmin Incubation 5. Incubation Period (60 minutes) EthanolAdmin->Incubation Sacrifice 6. Euthanasia and Stomach Excision Incubation->Sacrifice Analysis 7. Macroscopic and Microscopic Analysis (Ulcer Index Calculation) Sacrifice->Analysis

Experimental Workflow for Gastric Injury Model

Procedure:

  • Animal Preparation: Rats are fasted for 24 hours before the experiment, with free access to water. This ensures an empty stomach for consistent absorption and injury induction.

  • Drug Administration: Test compounds or vehicle are administered orally via gavage 30-60 minutes prior to ethanol administration.

  • Induction of Gastric Injury: 1 mL of absolute ethanol is administered orally to each rat.

  • Observation Period: Animals are kept for 1 hour after ethanol administration.

  • Sample Collection: Rats are euthanized, and their stomachs are immediately removed.

  • Assessment of Gastric Lesions:

    • The stomach is opened along the greater curvature and washed with saline.

    • The stomach is then spread on a flat surface, and the area of hemorrhagic lesions in the glandular region is measured in mm².

    • The Ulcer Index (UI) can be calculated as the sum of the lengths of all lesions for each stomach. The percentage of protection is calculated as:

      • % Protection = [(UI_control - UI_treated) / UI_control] x 100

Histological Examination (Optional):

  • Stomach tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of the extent of mucosal damage.

Comparison with Alternatives

This compound vs. Other PPIs (Omeprazole, Lansoprazole)

The data suggests that while all three PPIs exhibit cytoprotective properties, this compound is effective at a lower dose range compared to Omeprazole and Lansoprazole in the ethanol-induced gastric injury model. The cytoprotective mechanism for all three appears to be at least partially independent of prostaglandin (B15479496) synthesis and is linked to their antioxidant properties, likely through the Nrf2 pathway.[7][8]

This compound vs. Sucralfate

This compound and Sucralfate protect the gastric mucosa through fundamentally different mechanisms.

  • This compound: Acts intracellularly by enhancing the cell's own antioxidant defense systems. It is absorbed systemically to exert its effect.

  • Sucralfate: Acts topically. In an acidic environment, it forms a viscous, adhesive paste that binds to the ulcer crater, creating a physical barrier against gastric acid, pepsin, and bile salts.[8] It also stimulates the local production of prostaglandins (B1171923) and epidermal growth factor.[11]

The effective dose of Sucralfate is significantly higher than that of this compound, reflecting its different mechanism of action.

Conclusion

The evidence strongly supports that this compound's cytoprotective mechanism is distinct from its well-known antisecretory effect. This protection is conferred at lower doses and appears to be mediated, at least in part, by the activation of the Nrf2 antioxidant signaling pathway, leading to an enhanced capacity of the gastric mucosal cells to combat oxidative stress. When compared to other PPIs like Omeprazole and Lansoprazole, this compound demonstrates potent cytoprotective activity. Its intracellular mechanism of action provides a clear contrast to the topical, barrier-forming properties of Sucralfate. Understanding these diverse mechanisms is crucial for the rational design and development of novel gastroprotective therapies.

References

Timoprazole vs. Esomeprazole: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational proton pump inhibitor and a modern clinical mainstay, offering insights for researchers and scientists in drug development.

This guide provides a comparative analysis of Timoprazole, the progenitor of the proton pump inhibitor (PPI) class, and Esomeprazole, a widely prescribed second-generation PPI. While this compound's journey did not lead to clinical use, its study was pivotal in the development of subsequent, highly successful acid-suppressing drugs. Esomeprazole, the S-enantiomer of omeprazole, represents a refinement of the initial PPI concept, offering improved pharmacokinetic and pharmacodynamic properties. This comparison aims to highlight the evolution of PPIs, providing valuable context for ongoing research and development in the field of acid-related gastrointestinal disorders.

Chemical and Pharmacological Profile

This compound and Esomeprazole share a common mechanism of action but differ in their chemical structures and, consequently, their clinical performance. Both are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+ ATPase (proton pump).

FeatureThis compoundEsomeprazole
Chemical Name 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole(S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Molecular Formula C13H11N3OSC17H19N3O3S
Molar Mass 257.31 g/mol 345.42 g/mol
Mechanism of Action Irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2]Irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.
Key Structural Difference Unsubstituted benzimidazole (B57391) and pyridine (B92270) rings.[1]Methoxy and methyl substitutions on the benzimidazole and pyridine rings; S-enantiomer of omeprazole.
Clinical Status Never marketed; served as a prototype for later PPIs.[1]Widely marketed and prescribed for acid-related disorders.

Pharmacokinetic and Pharmacodynamic Comparison

Direct comparative clinical data for this compound is unavailable due to its early discontinuation. However, preclinical data for this compound can be contrasted with the extensive clinical data for Esomeprazole to illustrate the advancements in PPI development.

ParameterThis compound (Preclinical Data)Esomeprazole (Clinical Data)
Bioavailability Data not available~64% after a single dose, increasing to ~90% with repeated dosing.
Plasma Half-life Data not availableApproximately 1-1.5 hours.
Metabolism Data not availablePrimarily metabolized in the liver by CYP2C19 and CYP3A4.
Antisecretory Potency (ED50) ~12 mg/kg (in rats)[2]Not directly comparable; clinical doses are typically 20-40 mg daily.
Time to Onset of Action Data not availableRapid, with peak plasma concentrations occurring within 1.5 hours.
Duration of Action High anti-secretory activity noted in early studies.[1]Prolonged due to irreversible enzyme binding, lasting over 24 hours.

Safety and Tolerability

Early studies on this compound revealed safety concerns that halted its development. In contrast, Esomeprazole has a well-established safety profile from extensive clinical use.

AspectThis compoundEsomeprazole
Adverse Effects (Preclinical) Enlargement of the thyroid gland (due to iodine uptake inhibition) and atrophy of the thymus gland.[3][4]Generally well-tolerated. Common side effects include headache, diarrhea, nausea, and abdominal pain.
Long-term Safety Concerns Not studied in humans.Long-term use has been associated with potential risks such as an increased risk of bone fractures, Clostridium difficile infection, and hypomagnesemia, though the absolute risk is low.[5][6]

Mechanism of Action: Proton Pump Inhibition

The following diagram illustrates the signaling pathway of gastric acid secretion and the mechanism of action of proton pump inhibitors like this compound and Esomeprazole.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium PPI This compound / Esomeprazole (Prodrug) Activated_PPI Active Sulfenamide PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Binding H_ion H+ Proton_Pump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ Reuptake K_ion_interstitium K+ K_ion_interstitium->Proton_Pump

Mechanism of proton pump inhibition by this compound and Esomeprazole.

Experimental Protocols

Detailed experimental protocols for direct comparative studies between this compound and Esomeprazole are not available. However, the following outlines a typical experimental design for evaluating the pharmacodynamics of a proton pump inhibitor like Esomeprazole in healthy volunteers.

Objective: To assess the effect of Esomeprazole on 24-hour intragastric pH.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers, negative for Helicobacter pylori infection.

Methodology:

  • Screening: Participants undergo a medical history review, physical examination, and laboratory tests to ensure they meet inclusion criteria.

  • Baseline pH Monitoring: A baseline 24-hour intragastric pH measurement is taken using a nasogastric pH catheter.

  • Randomization and Treatment: Participants are randomized to receive either Esomeprazole (e.g., 40 mg once daily) or a placebo for a fixed period (e.g., 7 days).

  • Treatment Phase pH Monitoring: On the final day of treatment, a 24-hour intragastric pH measurement is repeated.

  • Washout Period: A washout period of at least two weeks is implemented.

  • Crossover: Participants who initially received Esomeprazole now receive the placebo, and vice versa, for the same duration.

  • Final pH Monitoring: A final 24-hour intragastric pH measurement is taken on the last day of the crossover treatment period.

  • Data Analysis: The primary endpoint is the percentage of time over 24 hours that the intragastric pH is maintained above 4.0. Secondary endpoints may include the mean 24-hour intragastric pH and the time to onset of acid suppression.

Experimental Workflow

The diagram below illustrates a generalized workflow for the preclinical and clinical evaluation of a novel proton pump inhibitor.

PPI_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Lead_Identification Lead Identification (e.g., this compound) Lead_Optimization Lead Optimization (e.g., Omeprazole) Lead_Identification->Lead_Optimization In_Vitro_Studies In Vitro Assays (Enzyme Inhibition) Lead_Optimization->In_Vitro_Studies In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicology) In_Vitro_Studies->In_Vivo_Studies Phase_I Phase I (Safety & Pharmacokinetics) In_Vivo_Studies->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Generalized workflow for proton pump inhibitor development.

Conclusion

The evolution from this compound to Esomeprazole exemplifies the principles of modern drug development, where an initial lead compound with a novel mechanism is refined to enhance efficacy and improve safety. While this compound's "high anti-secretory activity" demonstrated the potential of proton pump inhibition, its adverse effect profile prevented its clinical application.[1][3][4] Esomeprazole, developed through a deeper understanding of stereochemistry and metabolic pathways, offers a more predictable and potent acid suppression with a well-established safety profile. For researchers in drug development, this comparison underscores the importance of lead optimization and thorough toxicological and pharmacokinetic profiling in translating a promising mechanism of action into a successful therapeutic agent.

References

Timoprazole's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the proton pump inhibitor (PPI) Timoprazole reveals a notable selectivity for its primary target, the gastric H+/K+-ATPase, with significantly less activity against other key cellular ATPases. This guide provides a comparative overview of this compound's cross-reactivity, supported by available experimental data on related first-generation PPIs, offering valuable insights for researchers and drug development professionals in the field of pharmacology and gastroenterology.

This compound, a substituted benzimidazole (B57391), was a foundational compound in the development of proton pump inhibitors, a class of drugs that profoundly suppress gastric acid secretion.[1][2] The therapeutic action of this compound and its successors, such as omeprazole, is achieved through the covalent inhibition of the H+/K+-ATPase, the enzyme responsible for the final step in acid production within the parietal cells of the stomach.[1][2][3] While its efficacy in inhibiting the gastric proton pump is well-established, understanding its potential interactions with other essential ion-pumping ATPases is crucial for a complete pharmacological profile.

Comparative Inhibitory Activity of Benzimidazole-based Compounds

Direct quantitative data on the cross-reactivity of this compound with other ATPases is limited in publicly available literature. However, studies on closely related substituted benzimidazoles, such as Picoprazole, provide strong evidence for the selectivity of this class of compounds.

CompoundTarget ATPaseHalf-maximal Inhibition (IC50)Effect on other ATPasesReference
PicoprazoleGastric H+/K+-ATPase~ 2 µMUnaffected Na+/K+-ATPase activity[4]

This table presents data for Picoprazole, a structurally similar substituted benzimidazole, to infer the likely selectivity profile of this compound in the absence of direct experimental values.

Signaling Pathway of this compound Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[2] It selectively accumulates in the secretory canaliculi of parietal cells, where the low pH facilitates its conversion to a reactive sulfenamide. This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

Timoprazole_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH) Timoprazole_inactive This compound (Inactive Prodrug) Protonation Acid-catalyzed conversion Timoprazole_inactive->Protonation Diffusion Timoprazole_active Sulfenamide (Active form) Inhibition Covalent Bonding (Disulfide Bridge) Timoprazole_active->Inhibition HK_ATPase H+/K+-ATPase HK_ATPase->Inhibition H_ion H+ HK_ATPase->H_ion Pumps Protonation->Timoprazole_active Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->HK_ATPase Enters

Caption: Mechanism of this compound activation and inhibition of the H+/K+-ATPase.

Discussion of Cross-reactivity

The high selectivity of substituted benzimidazoles for the gastric H+/K+-ATPase is attributed to the unique acidic environment required for their activation. Other P-type ATPases, such as the Na+/K+-ATPase (essential for maintaining cellular membrane potential) and the Ca2+-ATPase (critical for calcium homeostasis), are located in cellular compartments with a neutral pH. Consequently, this compound and its analogues are not converted to their active, inhibitory form in the vicinity of these other ATPases, leading to a favorable selectivity profile.

While direct inhibition is unlikely, some studies have explored potential indirect or off-target effects of long-term PPI use. However, these are generally not attributed to direct, high-affinity binding to other ATPases.

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a standardized set of in vitro enzymatic assays is employed. Below are detailed methodologies for determining the inhibitory activity against H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase.

Protocol 1: H+/K+-ATPase Inhibition Assay

1. Preparation of H+/K+-ATPase Vesicles:

  • Isolate gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit).

  • Homogenize the tissue in a buffered sucrose (B13894) solution.

  • Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+-ATPase.

2. ATPase Activity Measurement:

  • The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi), often using a malachite green-based colorimetric method.

  • The reaction buffer should contain MgCl2, KCl, and ATP, and be maintained at 37°C.

  • To induce an acidic intravesicular space (necessary for PPI activation), a protonophore like valinomycin (B1682140) can be included in the presence of K+.

3. Inhibition Studies:

  • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound at 37°C.

  • Initiate the reaction by adding ATP.

  • After a defined incubation period, stop the reaction and measure the amount of Pi generated.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Na+/K+-ATPase Inhibition Assay

1. Enzyme Source:

  • Utilize commercially available purified Na+/K+-ATPase from a source such as porcine cerebral cortex or canine kidney.

2. ATPase Activity Measurement:

  • The assay principle is similar to the H+/K+-ATPase assay, measuring ATP hydrolysis.

  • The reaction buffer should contain MgCl2, NaCl, KCl, and ATP, at a physiological pH (e.g., 7.4).

3. Inhibition Studies:

  • Pre-incubate the Na+/K+-ATPase with varying concentrations of this compound.

  • As a positive control for inhibition, use a known Na+/K+-ATPase inhibitor such as Ouabain.

  • Initiate the reaction with ATP and measure Pi release.

  • Determine the IC50 value for this compound, if any inhibition is observed.

Protocol 3: Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition Assay

1. Enzyme Source:

  • Isolate sarcoplasmic reticulum vesicles from rabbit skeletal muscle, which are rich in SERCA1a.

2. ATPase Activity Measurement:

  • The assay measures Ca2+-dependent ATP hydrolysis.

  • The reaction buffer should contain MgCl2, CaCl2, EGTA (to buffer free Ca2+ concentration), ATP, and a calcium ionophore (e.g., A23187) at a physiological pH.

3. Inhibition Studies:

  • Pre-incubate the sarcoplasmic reticulum vesicles with varying concentrations of this compound.

  • Use a known SERCA inhibitor, such as Thapsigargin, as a positive control.

  • Initiate the reaction with ATP and measure Pi release.

  • Calculate the IC50 value for this compound if inhibition is detected.

Experimental Workflow Diagram

The logical flow for assessing ATPase cross-reactivity is outlined in the following diagram.

ATPase_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HK_prep Isolate Gastric H+/K+-ATPase Vesicles Assay_setup Prepare reaction buffer with varying this compound concentrations HK_prep->Assay_setup NaK_prep Purify Na+/K+-ATPase NaK_prep->Assay_setup Ca_prep Isolate Sarcoplasmic Reticulum for Ca2+-ATPase Ca_prep->Assay_setup Incubation Pre-incubate enzyme with this compound Assay_setup->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Measurement Measure inorganic phosphate (Pi) release Reaction->Measurement IC50 Calculate IC50 values Measurement->IC50 Comparison Compare IC50 across different ATPases IC50->Comparison Selectivity Determine Selectivity Profile Comparison->Selectivity

Caption: Workflow for determining the cross-reactivity of this compound.

Conclusion

Based on its mechanism of action and data from structurally related compounds, this compound is expected to exhibit a high degree of selectivity for the gastric H+/K+-ATPase. The requirement for an acidic environment for its activation is a key determinant of its specificity, preventing significant inhibition of other vital ATPases that operate at neutral pH. This selectivity is a cornerstone of the favorable safety profile of proton pump inhibitors. Further direct experimental validation of this compound's cross-reactivity would provide a more complete understanding of its pharmacological properties.

References

A Comparative Analysis of H+/K+ ATPase Binding Sites: Timoprazole vs. Newer Generation Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of acid-suppression therapies, the evolution from the foundational proton pump inhibitor (PPI) Timoprazole to the latest generation of acid blockers has been marked by significant advancements in drug-target interactions. This guide provides a detailed comparison of the binding sites and mechanisms of this compound and newer PPIs, including both covalent inhibitors and potassium-competitive acid blockers (P-CABs), offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Proton pump inhibitors have revolutionized the treatment of acid-related disorders by targeting the gastric H+/K+ ATPase, the enzyme responsible for the final step in acid secretion. This compound, a pyridylmethylsulfinyl benzimidazole, laid the groundwork for the development of widely used covalent PPIs like omeprazole (B731), lansoprazole (B1674482), and pantoprazole (B1678409).[1][2] These drugs are prodrugs that, upon acid activation in the parietal cell, form a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition.[1][3]

More recently, a new class of PPIs, the potassium-competitive acid blockers (P-CABs) such as vonoprazan, has emerged. These drugs offer a different mechanism of action, reversibly inhibiting the proton pump by competing with potassium ions for binding to the enzyme.[4] This guide delves into the specifics of these binding interactions, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key differences and advancements in this critical area of pharmacology.

Comparative Analysis of Binding Characteristics

The following table summarizes the key binding characteristics of this compound and a selection of newer proton pump inhibitors.

Inhibitor Class Binding Mechanism Target Residues/Site Binding Affinity/Potency
This compound Covalent PPI (Benzimidazole)Irreversible covalent disulfide bond formation after acid activation.Cysteine residues on the H+/K+ ATPase.Antisecretory ED50: ~12 mg/kg (in rats, oral).[5]
Omeprazole Covalent PPI (Benzimidazole)Irreversible covalent disulfide bond formation after acid activation.Cys813, Cys892.[1][2]IC50: 2.4 µM (in gastric vesicles).[6] Ki for CYP2C19 inhibition: 2-6 µM.[7]
Lansoprazole Covalent PPI (Benzimidazole)Irreversible covalent disulfide bond formation after acid activation.Cys321, Cys813.[1][2]Ki for CYP2C19 inhibition: 0.4-1.5 µM.[7]
Pantoprazole Covalent PPI (Benzimidazole)Irreversible covalent disulfide bond formation after acid activation.Cys813, Cys822.[1][2]IC50: 6.8 µM (in gastric vesicles).[6]
Vonoprazan Potassium-Competitive Acid Blocker (P-CAB)Reversible, ionic, K+-competitive binding.Luminal vestibule of the H+/K+ ATPase, competing with the K+ binding site.Ki: 3.0 nM (for H+/K+ ATPase).[4]

Experimental Protocols

The determination of PPI binding sites and affinities relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro H+/K+ ATPase Inhibition Assay Using Gastric Vesicles

This assay is fundamental for determining the inhibitory potency (e.g., IC50) of PPIs.

1. Preparation of H+/K+ ATPase-Enriched Gastric Vesicles:

  • Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit).

  • Homogenize the tissue in a buffered sucrose (B13894) solution.

  • Perform differential centrifugation to isolate microsomal fractions.

  • Further purify the H+/K+ ATPase-containing vesicles using a sucrose density gradient centrifugation.

  • Resuspend the purified vesicles in a suitable buffer and determine the protein concentration.[4][8]

2. ATPase Activity Assay:

  • Pre-incubate the gastric vesicles with varying concentrations of the test PPI (and controls) in a buffer that allows for acid activation of covalent PPIs (e.g., pH 6.1).[9]

  • Initiate the ATPase reaction by adding ATP and K+.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.[4][10]

  • Calculate the percent inhibition at each PPI concentration and determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis for Binding Site Identification

This technique is employed to identify the specific amino acid residues crucial for PPI binding.

1. Plasmid Preparation and Primer Design:

  • Obtain a plasmid containing the cDNA encoding the α-subunit of the H+/K+ ATPase.

  • Design mutagenic primers that contain the desired nucleotide change to mutate a specific cysteine residue (for covalent PPIs) or other residues in the putative binding pocket to an amino acid that is not expected to bind the drug (e.g., alanine (B10760859) or serine).[11]

2. Mutagenesis Reaction:

  • Perform PCR using the plasmid template and the mutagenic primers with a high-fidelity DNA polymerase. This creates a mutated plasmid.

  • Digest the parental, non-mutated template DNA using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutated plasmid.

3. Transformation and Selection:

  • Transform the DpnI-treated reaction mixture into competent E. coli cells.

  • Select for transformed cells containing the mutated plasmid (e.g., using antibiotic resistance).

  • Isolate the plasmid DNA from several colonies and confirm the desired mutation by DNA sequencing.

4. Functional Analysis of the Mutant Enzyme:

  • Express the mutated H+/K+ ATPase protein in a suitable system (e.g., mammalian cells or Xenopus oocytes).

  • Perform the in vitro H+/K+ ATPase inhibition assay as described above to determine if the mutation affects the binding and inhibitory activity of the PPI. A significant increase in the IC50 value for the mutant compared to the wild-type enzyme indicates that the mutated residue is important for binding.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct binding mechanisms of covalent PPIs and the newer P-CABs, as well as a typical experimental workflow for their characterization.

Covalent_PPI_Mechanism Mechanism of Covalent PPIs cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen (Acidic) Prodrug PPI (Prodrug) ActivatedDrug Activated Sulfenamide Prodrug->ActivatedDrug Acid Activation (in canaliculus) ATPase H+/K+ ATPase (Proton Pump) ActivatedDrug->ATPase Covalent Disulfide Bond with Cysteine Residues Acid H+ ATPase->Acid Proton Pumping (Blocked)

Caption: Mechanism of action for covalent proton pump inhibitors.

PCAB_Mechanism Mechanism of P-CABs cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen PCAB P-CAB (e.g., Vonoprazan) ATPase H+/K+ ATPase (Proton Pump) PCAB->ATPase Reversible Ionic Binding at K+ binding site Potassium_in K+ ATPase->Potassium_in Potassium_out K+ Potassium_out->ATPase K+ binding (Competitively Inhibited)

Caption: Mechanism of action for potassium-competitive acid blockers.

Experimental_Workflow Experimental Workflow for PPI Binding Analysis start Start prep_vesicles Preparation of H+/K+ ATPase-rich Gastric Vesicles start->prep_vesicles mutagenesis Site-Directed Mutagenesis of H+/K+ ATPase cDNA start->mutagenesis inhibition_assay In Vitro H+/K+ ATPase Inhibition Assay prep_vesicles->inhibition_assay expression Expression of Mutant Protein mutagenesis->expression data_analysis Data Analysis (IC50/Ki Determination) inhibition_assay->data_analysis expression->inhibition_assay binding_site_id Identification of Key Binding Residues data_analysis->binding_site_id end End binding_site_id->end

Caption: Workflow for PPI binding site analysis.

Conclusion

The journey from this compound to modern PPIs showcases a remarkable progression in our understanding of the H+/K+ ATPase and the development of highly specific and potent inhibitors. While covalent PPIs have long been the cornerstone of acid suppression therapy, the advent of P-CABs with their distinct reversible, potassium-competitive binding mechanism represents a significant therapeutic advancement. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the design of next-generation acid-suppressive therapies.

References

A Comparative Guide to the Acid Stability of Timoprazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acid stability of timoprazole and its derivatives, a class of compounds known as proton pump inhibitors (PPIs). Understanding the relative stability of these compounds in acidic environments is crucial for the development of effective drug formulations. This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the fundamental activation pathway.

Introduction to this compound and its Derivatives

This compound is the foundational molecule from which a successful class of anti-ulcer drugs, the proton pump inhibitors (PPIs), was developed.[1] Its derivatives, including omeprazole, lansoprazole, pantoprazole (B1678409), and rabeprazole (B1678785), are widely used to treat acid-related gastrointestinal disorders. These drugs are prodrugs, meaning they are converted into their active form in the acidic environment of the stomach's parietal cells.[2][3] However, this acid-catalyzed activation also makes them susceptible to degradation. Therefore, their inherent chemical stability in acidic conditions is a critical factor influencing their formulation, bioavailability, and therapeutic efficacy.

Comparative Acid Stability

The acid stability of this compound and its derivatives varies based on the specific chemical substitutions on their benzimidazole (B57391) and pyridine (B92270) rings. These modifications alter the electron density and basicity of the molecules, influencing their rate of acid-catalyzed degradation.[4]

Theoretical calculations suggest that this compound is inherently more stable than its derivative, S-omeprazole. The free energy barrier for the rate-determining step of acid activation is 5.5 kcal/mol higher for this compound, indicating a slower conversion and thus greater stability.[5][6]

Experimental data on the degradation half-lives of various PPIs in a highly acidic environment (pH 1.2) further illuminates these stability differences. A general trend observed is that pantoprazole exhibits the highest stability among the commonly used derivatives, while rabeprazole is the least stable under these conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the acid stability of this compound and its key derivatives.

CompoundParameterValuepHReference
This compound Relative Free Energy Barrier of Activation (vs. S-omeprazole)+5.5 kcal/molN/A[5][6]
Omeprazole Half-life of Activation2.8 minutes1.2[5]
Lansoprazole Half-life of Activation2.0 minutes1.2[5]
Pantoprazole Half-life of Activation4.6 minutes1.2[5]
Rabeprazole Half-life of Activation1.3 minutes1.2[5]
Tenatoprazole Qualitative Stability RankingMost StableN/A[2]

Experimental Protocols

The determination of the acid stability of proton pump inhibitors is typically conducted using high-performance liquid chromatography (HPLC). The following is a representative protocol for such an analysis.

Determination of Acid Degradation Rate by HPLC

Objective: To quantify the degradation of a proton pump inhibitor (e.g., this compound or its derivatives) over time in an acidic medium.

Materials:

  • Proton pump inhibitor standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

Procedure:

  • Preparation of Acidic Solution (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to approximately 900 mL of HPLC-grade water in a 1 L volumetric flask. Dilute to the mark with water and mix thoroughly. This solution should have a pH of approximately 1.

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of the PPI standard and dissolve it in a minimal amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute to a known volume with the same solvent in a volumetric flask to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Degradation Study: a. Pre-heat the 0.1 N HCl solution to 37°C. b. Add a known volume of the PPI stock solution to the pre-heated acidic solution to achieve a final desired concentration (e.g., 100 µg/mL). c. Immediately withdraw a sample at time zero (t=0) and neutralize it with an equivalent amount of 0.1 N NaOH to stop the degradation. d. Continue to withdraw samples at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes). Neutralize each sample immediately upon collection.

  • HPLC Analysis: a. Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 7.0) in a specific ratio (e.g., 40:60 v/v).[7] The mobile phase should be filtered and degassed before use. b. Chromatographic Conditions:

    • Column: C18 reversed-phase column.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: A wavelength where the PPI shows maximum absorbance (e.g., 280-305 nm, depending on the specific compound).
    • Injection Volume: 20 µL. c. Analysis: Inject the neutralized samples from the degradation study into the HPLC system.

  • Data Analysis: a. Record the peak area of the parent PPI at each time point. b. Plot the natural logarithm of the concentration (or peak area) of the PPI versus time. c. The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k). d. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Mechanism of Acid-Catalyzed Activation

The acid-catalyzed conversion of this compound and its derivatives into the active, inhibitory form is a crucial step in their mechanism of action. This multi-step process ultimately leads to the formation of a tetracyclic sulfenamide.

Acid_Activation_Pathway PPI This compound/Derivative (Prodrug) Protonated_Pyridine Protonated Pyridine PPI->Protonated_Pyridine + H+ Protonated_Benzimidazole Protonated Benzimidazole Protonated_Pyridine->Protonated_Benzimidazole + H+ Sulfenic_Acid Sulfenic Acid (Intermediate) Protonated_Benzimidazole->Sulfenic_Acid Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide Cyclization Inhibited_Enzyme Inhibited Enzyme (Disulfide Bond) Sulfenamide->Inhibited_Enzyme Covalent Bonding H_K_ATPase H+/K+ ATPase (Proton Pump)

Caption: Acid-catalyzed activation pathway of this compound and its derivatives.

Logical Relationship of Stability and Efficacy

The acid stability of a proton pump inhibitor is inversely related to its rate of activation. A more stable compound will be converted to its active form more slowly. This interplay has significant implications for drug design and clinical performance.

Stability_Efficacy_Relationship High_Stability High Acid Stability Low_Activation_Rate Slow Rate of Activation High_Stability->Low_Activation_Rate leads to Longer_Half_Life Longer Plasma Half-life Low_Activation_Rate->Longer_Half_Life can contribute to Sustained_Inhibition Sustained Enzyme Inhibition Longer_Half_Life->Sustained_Inhibition results in Low_Stability Low Acid Stability High_Activation_Rate Rapid Rate of Activation Low_Stability->High_Activation_Rate leads to Rapid_Onset Rapid Onset of Action High_Activation_Rate->Rapid_Onset results in

Caption: Relationship between acid stability, activation rate, and therapeutic effect.

References

A Comparative Guide to the In Vitro Metabolism of Timoprazole and Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two structurally related proton pump inhibitors, timoprazole and omeprazole (B731). While extensive data is available for omeprazole, a widely used pharmaceutical, information on its predecessor, this compound, is less comprehensive in publicly accessible literature. This document summarizes the existing experimental data, outlines key metabolic pathways, and provides standardized protocols for further research.

I. Overview of Metabolic Pathways

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4.[1][2][3] CYP2C19 is primarily responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 catalyzes the formation of omeprazole sulfone.[2][4] Other metabolites, such as 5'-O-desmethylomeprazole and 3-hydroxyomeprazole, are also formed.[4] The metabolism of omeprazole is stereoselective, with the S-enantiomer (esomeprazole) being metabolized at a slower rate than the R-enantiomer, leading to higher plasma concentrations.[4]

Information regarding the specific metabolic pathways of this compound is limited in the available literature. However, as a substituted benzimidazole (B57391), it is anticipated to undergo metabolism by hepatic CYP450 enzymes.[5] The development of subsequent proton pump inhibitors focused on modifying the benzimidazole structure to achieve more desirable pharmacokinetic profiles, including metabolic stability.[5]

Metabolic Pathways of Omeprazole

Omeprazole_Metabolism cluster_CYP2C19 CYP2C19 cluster_CYP3A4 CYP3A4 Omeprazole Omeprazole 5-hydroxyomeprazole 5-hydroxyomeprazole Omeprazole->5-hydroxyomeprazole Hydroxylation 5'-O-desmethylomeprazole 5'-O-desmethylomeprazole Omeprazole->5'-O-desmethylomeprazole O-demethylation Omeprazole sulfone Omeprazole sulfone Omeprazole->Omeprazole sulfone Sulfoxidation 3-hydroxyomeprazole 3-hydroxyomeprazole Omeprazole->3-hydroxyomeprazole Hydroxylation Experimental_Workflow A Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C with Shaking C->D E Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Add Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

References

Timoprazole's Efficacy in Indomethacin-Induced Ulcer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of Timoprazole's gastroprotective effects against other leading proton pump inhibitors in preclinical indomethacin-induced ulcer models reveals its potent cytoprotective and antisecretory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data.

This compound, a substituted benzimidazole, has demonstrated significant efficacy in protecting the gastric mucosa from damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933). Its dual mechanism of action, encompassing both cytoprotection and inhibition of gastric acid secretion, positions it as a noteworthy agent in the study of gastrointestinal protection. This guide synthesizes available data on this compound and compares its performance with other proton pump inhibitors (PPIs) in established rat models of indomethacin-induced ulcers.

Mechanism of Action: A Dual Approach to Gastric Protection

This compound exerts its gastroprotective effects primarily through the inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, a mechanism shared with other PPIs like omeprazole, lansoprazole, and esomeprazole.[1][2][3] This action effectively reduces gastric acid secretion, a key aggressive factor in ulcer formation.[1]

Beyond its antisecretory function, this compound exhibits a distinct cytoprotective effect, which is the ability to protect gastric mucosal cells from injury independent of acid suppression.[1] This cytoprotective action is particularly relevant in the context of NSAID-induced ulcers, as these agents are known to compromise mucosal defense mechanisms.[4]

Experimental Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and other comparative drugs in indomethacin-induced ulcer models in rats. It is important to note that the data for this compound and the other agents are derived from separate studies, and direct head-to-head comparative studies are limited in the available literature.

Table 1: Efficacy of this compound in Indomethacin-Induced Ulcer Models in Rats
DrugDosageEffectObservation
This compound 1-3 mg/kg (oral)Cytoprotective ED50Effective dose for 50% cytoprotection against various noxious stimuli.[1]
~12 mg/kg (oral)Antisecretory ED50Effective dose for 50% inhibition of gastric acid secretion.[1]
1 or 3 mg/kg (oral)Cytoprotection BlockadeCytoprotective effect blocked by pretreatment with 5 mg/kg indomethacin.[1]
5 mg/kg (oral)Cytoprotection MaintainedCytoprotective effect not inhibited by pretreatment with 5 mg/kg indomethacin.[1]
Table 2: Comparative Efficacy of Other Gastroprotective Agents in Indomethacin-Induced Ulcer Models in Rats
DrugDosageUlcer Index Reduction (%)Reference
Omeprazole 20 mg/kg (s.c.)Significantly reduced ulcer formation[5]
30 mg/kg (oral)Significant protection[6]
90 µmol/kg (i.g.)Significantly decreased macroscopic and histologic damage[7]
Lansoprazole 30-100 mg/kg (p.o.)Dose-dependent reduction in intestinal lesions[8]
90 µmol/kg (i.g.)Significantly decreased macroscopic and histologic damage[7]
Esomeprazole 20 mg/kg (oral)Offered good protection against ulceration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Indomethacin-Induced Ulcer Model in Rats

This is a widely used and standardized model to screen for anti-ulcer drugs.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[9]

  • Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.

  • Ulcer Induction: A single oral or subcutaneous dose of indomethacin (typically 20-30 mg/kg) is administered.[4][5][9]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via the desired route at a specified time before or after indomethacin administration.[1]

  • Evaluation: After a set period (usually 4-6 hours), the animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for ulcers.[4] The ulcer index is then calculated based on the number and severity of the lesions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams are provided in DOT language.

Indomethacin_Ulcer_Pathway Indomethacin Indomethacin COX_Inhibition Inhibition of Cyclooxygenase (COX) Indomethacin->COX_Inhibition Prostaglandin_Decrease Decreased Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Decrease Mucosal_Defense_Weakening Weakened Mucosal Defense (Reduced mucus & bicarbonate, altered blood flow) Prostaglandin_Decrease->Mucosal_Defense_Weakening Ulcer_Formation Gastric Ulcer Formation Mucosal_Defense_Weakening->Ulcer_Formation Gastric_Acid Gastric Acid Gastric_Acid->Ulcer_Formation

Caption: Pathogenesis of Indomethacin-Induced Gastric Ulcers.

Timoprazole_Action_Pathway This compound This compound Proton_Pump H+/K+-ATPase (Proton Pump) This compound->Proton_Pump Inhibits Cytoprotection Direct Cytoprotection of Mucosal Cells This compound->Cytoprotection Provides Acid_Secretion_Inhibition Inhibition of Gastric Acid Secretion Proton_Pump->Acid_Secretion_Inhibition Leads to Ulcer_Prevention Prevention of Gastric Ulcers Acid_Secretion_Inhibition->Ulcer_Prevention Cytoprotection->Ulcer_Prevention

Caption: Dual protective mechanism of this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats) Start->Animal_Acclimatization Fasting 18-24h Fasting Animal_Acclimatization->Fasting Drug_Administration Administer this compound or Comparative Drug/Vehicle Fasting->Drug_Administration Indomethacin_Induction Induce Ulcers with Indomethacin Drug_Administration->Indomethacin_Induction Incubation 4-6h Incubation Indomethacin_Induction->Incubation Euthanasia_Stomach_Extraction Euthanasia and Stomach Extraction Incubation->Euthanasia_Stomach_Extraction Ulcer_Scoring Ulcer Scoring and Analysis Euthanasia_Stomach_Extraction->Ulcer_Scoring End End Ulcer_Scoring->End

Caption: General workflow for evaluating anti-ulcer agents.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Timoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is regulated by several key agencies to minimize environmental contamination and prevent public health risks.[1][2][3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][3] Many states have their own, often more stringent, regulations that supplement federal laws.[1]

A significant development in pharmaceutical waste management is the EPA's Subpart P regulation, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[2][4] A key provision of this rule is the ban on flushing hazardous waste pharmaceuticals down the sewer, a practice that can lead to the contamination of water supplies.[2][5]

Environmental Impact of Proton Pump Inhibitors

Research has shown that proton pump inhibitors, like Omeprazole (a compound related to Timoprazole), and their metabolites can persist in the aquatic environment.[6][7] These compounds can enter the environment through various means, including excretion from patients and improper disposal of unused medication.[8][9] The presence of these active pharmaceutical ingredients in water systems can have adverse effects on aquatic organisms and potentially contribute to broader ecological concerns.[9][10]

Disposal Procedures for this compound in a Laboratory Setting

Given the lack of specific disposal instructions for this compound, a cautious approach based on general principles of chemical and pharmaceutical waste disposal is essential. The following step-by-step guidance is intended for research and development settings.

1. Waste Identification and Segregation:

  • Hazardous vs. Non-Hazardous: The first step is to determine if the this compound waste is considered hazardous under RCRA. A Safety Data Sheet (SDS) is the primary source for this information. However, the available SDS for this compound does not provide specific hazard classifications.[11] In the absence of clear data, it is prudent to handle this compound waste as potentially hazardous.

  • Segregation: All this compound waste, including pure compound, solutions, contaminated labware (e.g., vials, gloves, bench paper), and personal protective equipment (PPE), should be segregated from general laboratory waste. Use clearly labeled, dedicated waste containers.[3]

2. Containerization:

  • Use leak-proof, sealable containers appropriate for chemical waste.

  • Label containers clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.

  • For sharps contaminated with this compound, use a designated sharps container.

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Follow any specific storage conditions mentioned in the SDS, such as temperature or light sensitivity.

4. Disposal Vendor:

  • Engage a licensed hazardous waste disposal contractor. These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.

  • Provide the vendor with all available information about the waste stream, including the SDS for this compound.

5. Documentation:

  • Maintain a detailed inventory of the accumulated waste.

  • Complete all required waste manifest forms provided by the disposal vendor. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

Decision-Making Workflow for this compound Disposal

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.

TimoprazoleDisposal start This compound Waste Generated is_sds_available Is a comprehensive SDS available? start->is_sds_available treat_as_hazardous Treat as Potentially Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS Section 13: Disposal Considerations is_sds_available->follow_sds Yes segregate Segregate Waste: - Solid - Liquid - Contaminated PPE treat_as_hazardous->segregate follow_sds->segregate containerize Properly Containerize and Label segregate->containerize store Store in Designated Waste Accumulation Area containerize->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end Waste Manifested and Disposed contact_vendor->end

Figure 1. Decision workflow for the disposal of this compound waste in a laboratory setting.

Hypothetical Experimental Protocol: Neutralization of Acidic this compound Solution

For laboratories that may generate acidic waste solutions of this compound, a neutralization step prior to collection by a waste vendor may be considered. This is a hypothetical protocol and should be validated under controlled laboratory conditions before implementation.

Objective: To neutralize an acidic solution containing this compound to a pH range suitable for collection as aqueous chemical waste.

Materials:

  • Acidic this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, lab coat, gloves)

  • Fume hood

Procedure:

  • Preparation: Place the container with the acidic this compound solution on a stir plate within a fume hood. Add a stir bar and begin gentle stirring.

  • pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Carefully measure and record the initial pH of the waste solution.

  • Neutralization: Slowly add small increments of sodium bicarbonate powder or dropwise add the dilute sodium hydroxide solution to the stirring this compound solution.

  • Monitoring: After each addition, allow the solution to mix thoroughly and measure the pH. Proceed with caution as the neutralization reaction can be exothermic.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Final Steps: Once the desired pH is reached and stable, turn off the stir plate and remove the stir bar. Securely cap the container.

  • Labeling: Affix a hazardous waste label to the container with a complete description of the contents, including "Neutralized this compound Solution" and the final pH.

  • Disposal: Transfer the container to the designated hazardous waste storage area for collection by the licensed vendor.

Quantitative Data Summary: Regulatory and Safety Parameters

ParameterRegulation/GuidelineSpecificationSource
Hazardous Waste Regulations EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous pharmaceutical waste.[1][2][3]
Controlled Substance Disposal DEA 21 CFR Part 1317Outlines requirements for the destruction of controlled substances to be "non-retrievable".[3]
Sewer Disposal Ban EPA Subpart PProhibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2][5]
Personal Protective Equipment (PPE) General Laboratory SafetySafety goggles, gloves, and lab coat are recommended when handling this compound.[11][12]
Incompatible Materials This compound SDSStrong oxidizing agents.[11]

By adhering to these general yet crucial guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Continuous consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended to ensure adherence to the most current and specific local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Timoprazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE

This document provides crucial safety and logistical information for laboratory professionals handling Timoprazole. It outlines essential personal protective equipment (PPE), detailed operational procedures, and emergency and disposal plans to ensure a safe and compliant research environment. Given the limited publicly available safety data specific to this compound, this guidance is supplemented with information from structurally related and well-characterized proton pump inhibitors, such as Omeprazole and Lansoprazole, in conjunction with established best practices for handling hazardous pharmaceutical compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound. Adherence to these guidelines is critical to minimize exposure risk.

Activity Required PPE Specifications & Best Practices
Receiving & Storage - Laboratory Coat- Safety Glasses- Inspect container integrity upon receipt.- Store in a designated, well-ventilated area away from incompatible materials.
Weighing & Aliquoting (Solid) - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves (Double Gloving Recommended)- N95 or higher Respirator- Conduct in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weigh boats and tools to prevent dust generation.- Ensure proper fit and seal of the respirator.
Solution Preparation - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves (Double Gloving Recommended)- Prepare solutions in a chemical fume hood.- Handle solutions with care to avoid splashes and aerosol generation.
In Vitro & In Vivo Experiments - Laboratory Coat- Safety Glasses or Goggles (as per risk assessment)- Nitrile Gloves- Follow specific institutional protocols.- Handle all solutions and treated subjects with appropriate caution.
Waste Disposal - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves (Heavy-duty recommended)- Segregate waste streams appropriately.- Ensure waste containers are properly labeled and sealed.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receipt to disposal.

Operational_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Management & Decontamination Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store in Designated Location Log->Store Don_PPE Don Appropriate PPE Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Conduct Experiment Prepare_Sol->Experiment Segregate_Waste Segregate Waste Streams Experiment->Segregate_Waste Dispose Dispose of Waste per Protocol Segregate_Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE

Caption: Operational Workflow for Handling this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of a this compound spill or exposure.

Spill Response

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess Small_Spill Small Spill (<1g) Assess->Small_Spill Large_Spill Large Spill (>1g or outside fume hood) Assess->Large_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Call_EHS Call Emergency Services / EHS Large_Spill->Call_EHS Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Clean Area with Appropriate Solvent Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report Call_EHS->Report

Caption: Workflow for Responding to a this compound Spill.

Procedure for a Small Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the spill by gently covering it with a chemical absorbent pad or granules. Avoid raising dust.

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Place all waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

  • Report the incident to the laboratory supervisor.

Procedure for a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the area immediately.

  • Alert others and prevent entry to the contaminated area.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Provide details of the spilled substance and the location.

  • Do not attempt to clean up the spill yourself.

Personnel Exposure
Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In all cases of exposure, a copy of the Safety Data Sheet (SDS) for this compound (and/or a related compound like Omeprazole) should be provided to the responding medical personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional, local, and national regulations (e.g., EPA, DEA guidelines).

Waste Segregation and Disposal Procedures:

  • Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, weigh boats, absorbent pads, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste through your institution's EHS-approved procedures. Do not dispose of it in the regular trash or down the drain.

All personnel handling this compound waste must be trained on the proper disposal procedures and wear the appropriate PPE as outlined in the table above.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.